molecular formula C9H13N B1625690 3,5-Diethylpyridine CAS No. 699-25-2

3,5-Diethylpyridine

Katalognummer: B1625690
CAS-Nummer: 699-25-2
Molekulargewicht: 135.21 g/mol
InChI-Schlüssel: SAVPSRHNNQVBLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Diethylpyridine is a versatile heterocyclic organic compound that serves as a valuable building block and chemical intermediate in advanced organic synthesis . Its pyridine ring structure, substituted with ethyl groups, provides a unique platform for chemical modification, enabling researchers to construct more complex molecules for specialized applications . While the specific applications of this compound are an active area of research, its structural analog, 3,5-Dimethylpyridine, is a key precursor in pharmaceutical development and is used in the synthesis of specialty chemicals and advanced materials . Similar to related compounds, this compound may form charge-transfer complexes, which are studied for their unique electrical properties and potential use in electronic and optoelectronic devices . This combination of features makes it a compound of significant interest in exploratory chemistry. Researchers value it for its potential in developing novel agrochemicals, ligands for catalysis, and advanced polymers. This product is intended for research and development purposes in a laboratory setting only. It is not intended for personal, cosmetic, or household use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3,5-diethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-8-5-9(4-2)7-10-6-8/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVPSRHNNQVBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CN=C1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480226
Record name 3,5-diethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-25-2
Record name 3,5-diethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 3,5-Diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and data for 3,5-diethylpyridine are limited. This guide provides the available information on this compound and supplements it with data on the closely related and well-studied analogue, 3,5-dimethylpyridine (B147111), for comparative and contextual purposes.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridine (B92270) family. It features a six-membered aromatic ring containing one nitrogen atom, with ethyl groups substituted at the 3 and 5 positions. While its analogue, 3,5-dimethylpyridine (also known as 3,5-lutidine), is a well-documented and industrially significant compound, particularly as a key intermediate in the synthesis of the proton pump inhibitor Omeprazole, information regarding this compound is sparse.[1][2] This guide aims to consolidate the known information on this compound and provide a theoretical framework for its synthesis based on established pyridine synthesis methodologies.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is not widely available. The table below summarizes the known properties of this compound and provides a more comprehensive list of properties for the analogous compound, 3,5-dimethylpyridine, for reference.

Table 1: Physicochemical Properties
PropertyThis compound3,5-Dimethylpyridine
Molecular Formula C₉H₁₃NC₇H₉N[3]
Molecular Weight 135.21 g/mol 107.15 g/mol [3]
Boiling Point 205 °C169-170 °C[4]
Melting Point Not Available-9 °C
Density Not Available0.939 g/mL at 25 °C
Flash Point 89 °C53 °C[5]
Solubility Not AvailableSlightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[3][6]
Refractive Index Not Availablen20/D 1.504
Vapor Pressure Not Available1.5 mmHg at 20 °C
Spectroscopic Data

Anticipated Spectroscopic Features for this compound (based on 3,5-dimethylpyridine data):

  • ¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃).

  • ¹³C NMR: Resonances for the aromatic carbons of the pyridine ring and the two distinct carbons of the ethyl groups.

  • IR Spectroscopy: Characteristic peaks for C-H stretching of the aromatic ring and alkyl groups, and C=N and C=C stretching vibrations of the pyridine ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (135.21 g/mol ).

Synthesis of 3,5-Disubstituted Pyridines

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, established methods for pyridine synthesis can be adapted. The Hantzsch pyridine synthesis and the Guareschi-Thorpe condensation are two classical and versatile methods for preparing substituted pyridines.

Hantzsch Pyridine Synthesis (Theoretical Approach for this compound)

The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849).[7][8] The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine.

To synthesize this compound via the Hantzsch method, one would theoretically use a β-ketoester containing an ethyl group, such as ethyl 3-oxopentanoate.

Proposed Reactants:

  • An aldehyde (e.g., formaldehyde)

  • Two equivalents of ethyl 3-oxopentanoate

  • A nitrogen source (e.g., ammonia or ammonium (B1175870) acetate)

  • An oxidizing agent (e.g., nitric acid, ferric chloride)[7]

Reaction Steps:

  • Knoevenagel Condensation: Reaction of the aldehyde with one equivalent of the β-ketoester.

  • Enamine Formation: Reaction of the second equivalent of the β-ketoester with ammonia.

  • Michael Addition: The enamine adds to the product of the Knoevenagel condensation.

  • Cyclization and Dehydration: Intramolecular condensation to form the dihydropyridine ring.

  • Oxidation: Aromatization of the dihydropyridine to the final pyridine product.

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Product Aldehyde Aldehyde Condensation Knoevenagel Condensation & Enamine Formation Aldehyde->Condensation BetaKetoester 2x Ethyl 3-oxopentanoate BetaKetoester->Condensation Ammonia Ammonia Ammonia->Condensation Michael Michael Addition Condensation->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product 3,5-Diethyl-1,4-dihydropyridine -3,5-dicarboxylate intermediate Cyclization->Product Oxidation Oxidation (Aromatization) FinalProduct This compound (after hydrolysis & decarboxylation) Oxidation->FinalProduct Product->Oxidation Oxidizing Agent

Figure 1: Generalized workflow for the Hantzsch pyridine synthesis.
Guareschi-Thorpe Condensation (Theoretical Approach for this compound)

The Guareschi-Thorpe condensation is another method for synthesizing substituted pyridines. It typically involves the reaction of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia.[9][10]

To synthesize a precursor to this compound, one could potentially use ethyl cyanoacetate (B8463686) and a β-diketone with ethyl groups, such as 3,5-heptanedione.

Proposed Reactants:

  • Ethyl cyanoacetate

  • 3,5-Heptanedione

  • Ammonia

Reaction Steps:

  • The reaction involves the condensation of the reactants, leading to the formation of a substituted 2-hydroxypyridine (B17775) derivative.

  • Further chemical modifications would be necessary to arrive at this compound.

Guareschi_Thorpe_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product CyanoEster Ethyl Cyanoacetate Condensation Condensation & Cyclization CyanoEster->Condensation Diketone 3,5-Heptanedione Diketone->Condensation Ammonia Ammonia Ammonia->Condensation Product Substituted 2-Hydroxypyridine Intermediate Condensation->Product

Figure 2: Generalized workflow for the Guareschi-Thorpe condensation.

Experimental Protocols (General Procedures for Related Syntheses)

As no specific protocols for this compound were found, a general procedure for the synthesis of a related compound, 3,5-dicarbethoxy-2,6-dimethylpyridine (a Hantzsch product), is provided below to illustrate the experimental conditions typically employed.

Table 2: Example Experimental Protocol for Hantzsch Pyridine Synthesis
StepProcedure
1. Initial Reaction To 500 g of freshly distilled ethyl acetoacetate (B1235776) in a 1-L flask, cooled in an ice bath, add 152 g of 40% aqueous formaldehyde (B43269) solution and 20-25 drops of diethylamine. Keep the mixture cold for six hours, then let it stand at room temperature for 40-45 hours.[11]
2. Oxidation To 200 g of the resulting ester in a 5-L flask, add a mixture of 270 g of water, 72 g of concentrated nitric acid, and 78 g of concentrated sulfuric acid. Cautiously heat the flask while swirling. The oxidation should be complete in 10-15 minutes.[11]
3. Isolation After the reaction, add 500 cc of water and 500 g of chopped ice. Make the solution strongly alkaline with ammonium hydroxide. Filter the precipitated 3,5-dicarbethoxy-2,6-dimethylpyridine with suction.[11]
4. Purification Dry the precipitate on a porous plate and then distill under reduced pressure.[11]

Note: This protocol is for a dimethyl-substituted pyridine and would require significant modification and optimization for the synthesis of this compound, including the substitution of starting materials as previously discussed.

Applications and Role in Drug Development

There is no specific information in the searched literature on the applications of this compound in drug development or other industries. However, its structural analog, 3,5-dimethylpyridine, has significant applications:

  • Pharmaceutical Intermediate: It is a crucial building block in the multi-step synthesis of Omeprazole, a widely used medication for treating acid-related disorders.[1][2]

  • Agrochemicals: It serves as an intermediate in the production of various agrochemicals.[3][6]

  • Corrosion Inhibitors: It is used in the synthesis of corrosion inhibitors.[2]

  • Catalysis and Solvents: 3,5-Dimethylpyridine can be used as a catalyst in certain reactions and as a high-temperature solvent.[6][12]

Given the utility of the 3,5-disubstituted pyridine scaffold in pharmaceuticals, it is plausible that this compound could be explored as a building block in medicinal chemistry for the development of new chemical entities. The ethyl groups, in comparison to methyl groups, would confer different properties, such as increased lipophilicity, which could be leveraged in drug design.

Conclusion

This compound is a pyridine derivative for which there is a notable lack of comprehensive scientific data. While its physicochemical properties are not well-documented, its synthesis can be theoretically approached through established methodologies like the Hantzsch pyridine synthesis and the Guareschi-Thorpe condensation, using appropriate ethyl-containing precursors. The extensive applications of its close analog, 3,5-dimethylpyridine, particularly in the pharmaceutical industry, suggest a potential, though currently unexplored, utility for this compound as a building block in organic synthesis and drug discovery. Further research is required to fully characterize this compound and elucidate its potential applications.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,5-Diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure and bonding of 3,5-diethylpyridine. Due to a notable scarcity of direct experimental data for this specific compound, this guide leverages comparative analysis with the closely related and well-documented 3,5-dimethylpyridine (B147111). It also incorporates predicted data from computational models to offer a comprehensive understanding of its molecular geometry, spectroscopic signatures, and chemical reactivity. This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in the application of substituted pyridines.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridine (B92270) family. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom, and in this derivative, ethyl groups are substituted at the 3 and 5 positions. While its close analog, 3,5-dimethylpyridine (3,5-lutidine), is well-characterized and utilized in various chemical syntheses, specific experimental data on this compound is limited in publicly accessible literature. This guide aims to bridge this gap by providing a thorough analysis based on available information and computational predictions.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 699-25-2[1][2]
Molecular Formula C9H13N[1]
Molecular Weight 135.21 g/mol [1]
Predicted Boiling Point 208 °C[1]
Predicted Density 0.9227 g/cm³[1]
Predicted pKa 5.92 ± 0.20[1]
Canonical SMILES CCC1=CC(=CN=C1)CC[1]

Molecular Structure and Bonding

The chemical structure of this compound consists of a pyridine ring with ethyl groups attached to the carbon atoms at positions 3 and 5. The pyridine ring is aromatic, with delocalized π-electrons across the six-membered ring. The nitrogen atom in the ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital, which is responsible for the basicity of the compound.

Due to the lack of direct experimental crystallographic data for this compound, the bond lengths and angles are inferred from computational models and by analogy to 3,5-dimethylpyridine. The C-C and C-N bond lengths within the pyridine ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. The C-C bonds of the ethyl substituents will be typical single bonds.

A diagram illustrating the key structural features and bonding is provided below.

Caption: Molecular structure of this compound highlighting the aromatic core and substituents.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the ethyl groups.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2s2HH2, H6
~7.4s1HH4
~2.6q4H-CH₂- (ethyl)
~1.2t6H-CH₃ (ethyl)
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~148C2, C6
~138C3, C5
~135C4
~25-CH₂- (ethyl)
~14-CH₃ (ethyl)
Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm⁻¹)Vibration
~3050C-H stretching (aromatic)
~2970-2850C-H stretching (aliphatic)
~1600, 1480C=C and C=N stretching (aromatic ring)
~1460, 1380C-H bending (aliphatic)
~800C-H out-of-plane bending (aromatic)

Reactivity and Coordination Chemistry

The reactivity of this compound is largely governed by the properties of the pyridine ring and the influence of the two electron-donating ethyl groups.

  • Basicity: The lone pair of electrons on the nitrogen atom makes this compound a Brønsted-Lowry base, capable of accepting a proton. The electron-donating nature of the ethyl groups is expected to increase the electron density on the nitrogen atom, making it slightly more basic than pyridine itself.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the activating ethyl groups will direct incoming electrophiles to the C4 position.

  • Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly at the C2 and C6 positions.

  • Coordination Chemistry: As a ligand, this compound can coordinate to metal centers through its nitrogen atom, forming a variety of coordination complexes. The steric bulk of the ethyl groups at the 3 and 5 positions is less significant than substituents at the 2 and 6 positions, allowing for relatively unhindered coordination. This makes it a potentially useful ligand in catalysis and materials science. The coordination chemistry of substituted pyridines is a vast field, with applications in the development of catalysts, functional materials, and metallodrugs.

Experimental Protocols

Due to the absence of specific published experimental protocols for the synthesis of this compound, a general method based on the well-established Hantzsch pyridine synthesis is proposed here. This method is a versatile approach for the synthesis of substituted pyridines.

General Synthesis of this compound via Hantzsch Synthesis

Materials:

Procedure:

  • In a round-bottom flask, combine two equivalents of ethyl acetoacetate, one equivalent of propionaldehyde, and an excess of ammonium hydroxide in a suitable solvent such as ethanol.

  • Reflux the mixture for several hours. The reaction involves the initial formation of an enamine from ethyl acetoacetate and ammonia, followed by a Michael addition with a second molecule of ethyl acetoacetate and condensation with propionaldehyde to form a 1,4-dihydropyridine (B1200194) intermediate.

  • After the initial reaction is complete, cool the mixture and add an oxidizing agent to aromatize the dihydropyridine (B1217469) ring to the pyridine ring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its identity and purity. The obtained spectra should be compared with the predicted data provided in this guide.

Logical Relationships in Structural Analysis

The following diagram illustrates the logical workflow for understanding the structure and bonding of this compound, starting from its basic identification to its detailed electronic and geometric properties.

Logical_Workflow A Compound Identification (this compound) B Molecular Formula & Weight (C9H13N, 135.21 g/mol) A->B C Structural Isomerism (Position of Ethyl Groups) A->C D Core Structure (Pyridine Ring) C->D E Substituents (Two Ethyl Groups) C->E F Aromaticity & Hybridization (sp2 Hybridization, π-Delocalization) D->F I Reactivity & Properties (Basicity, Coordination) D->I H Spectroscopic Characterization (NMR, IR, MS) E->H E->I G Bonding Analysis (Bond Lengths & Angles) F->G F->H

Caption: Logical workflow for the structural and bonding analysis of this compound.

Conclusion

This technical guide has provided a detailed, albeit largely predictive, analysis of the chemical structure and bonding of this compound. By leveraging data from its close analog, 3,5-dimethylpyridine, and employing computational predictions, a comprehensive profile of its properties has been assembled. This information is intended to be a foundational resource for researchers and professionals, enabling further investigation and application of this and similar substituted pyridine compounds in various fields of chemical science. The provided general synthetic protocol offers a starting point for its preparation and subsequent experimental validation of the properties outlined in this guide.

References

physical and chemical properties of 3,5-diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylpyridine is a substituted pyridine (B92270) derivative with the chemical formula C₉H₁₃N. As a member of the pyridine family, its chemical behavior is influenced by the electron-withdrawing nature of the nitrogen atom in the aromatic ring, as well as the electron-donating effects of the two ethyl groups. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with available information on its synthesis and potential applications, to support its use in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that some reported values, particularly the melting point, show inconsistencies in the literature and should be approached with caution.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₃NN/A
Molecular Weight 135.21 g/mol N/A
Boiling Point 205 - 208 °C[1][2]
Melting Point 180-181 °C (Note: This value is likely for a derivative or salt and is unusually high for this compound)[2]
Density 0.919 - 0.9227 g/cm³[1][2]
Flash Point 89 °C[1]
Chemical Properties
PropertyValueSource(s)
pKa (Predicted) 5.92 ± 0.20[2]
Solubility Soluble in many organic solvents.[3]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain, with many databases providing information for the more common 3,5-dimethylpyridine. However, a mass spectrum has been reported.

  • Mass Spectrum: A mass spectrum for this compound is available and can be used for its identification.

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not readily found in open-access literature. However, general methods for the synthesis of 3,5-dialkylpyridines can be adapted. One common approach is a variation of the Hantzsch pyridine synthesis or other condensation reactions involving aldehydes, ketones, and an ammonia (B1221849) source.

A general workflow for the synthesis and purification of a substituted pyridine like this compound is outlined below.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Aldehydes/Ketones + Ammonia Source Reaction Condensation Reaction Reactants->Reaction Crude Crude this compound Reaction->Crude Extraction Solvent Extraction Crude->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Fractional Distillation Drying->Distillation Pure Pure this compound Distillation->Pure

A generalized workflow for the synthesis and purification of this compound.

Reactivity

The reactivity of the pyridine ring is largely dictated by the electronegative nitrogen atom, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. The ethyl groups at the 3 and 5 positions are electron-donating, which can slightly activate the ring towards electrophilic attack compared to unsubstituted pyridine. The nitrogen atom possesses a lone pair of electrons, making this compound basic and nucleophilic. It can readily react with acids to form salts and with alkyl halides to form quaternary pyridinium (B92312) salts.

Applications in Drug Development and Research

While specific applications of this compound in drug development are not extensively documented in publicly available literature, substituted pyridines are a crucial class of compounds in medicinal chemistry. They are found in a wide range of pharmaceuticals and are known to exhibit diverse biological activities. Given its structure, this compound could serve as a valuable intermediate or building block for the synthesis of more complex molecules with potential therapeutic properties.

The general importance of the substituted pyridine scaffold in drug discovery is illustrated in the following diagram, highlighting its role in targeting various biological pathways.

G A Substituted Pyridines (e.g., this compound) B Anticancer Activity A->B C Anti-inflammatory Activity A->C D Antimicrobial Activity A->D E Antiviral Activity A->E F Enzyme Inhibition B->F G Receptor Binding B->G H Signaling Pathway Modulation B->H C->F C->G C->H D->F D->G D->H E->F E->G E->H

Biological activities of substituted pyridines in drug discovery.

Experimental Protocols

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Characterization of 3,5-Diethylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the heterocyclic aromatic compound 3,5-diethylpyridine. Due to the limited availability of direct spectroscopic data for this compound in public databases, this guide utilizes data from the closely related analogue, 3,5-dimethylpyridine (B147111), to predict and interpret the spectral features of this compound. The underlying principles and expected variations are discussed in detail to provide a robust framework for researchers.

Introduction

This compound is a substituted pyridine (B92270) derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for this purpose. This guide presents the expected spectroscopic data for this compound and provides detailed experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted and literature-based spectroscopic data for this compound, with comparative data from 3,5-dimethylpyridine where applicable.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Comparative Data for 3,5-Dimethylpyridine.

Proton Predicted Chemical Shift (ppm) for this compound (in CDCl₃) Reported Chemical Shift (ppm) for 3,5-Dimethylpyridine (in CDCl₃) [1]Multiplicity Coupling Constant (J) in Hz
H-2, H-6~8.38.2s-
H-4~7.47.1s-
-CH₂-~2.6-q~7.6
-CH₃~1.22.3 (for -CH₃)t~7.6

Note: The chemical shifts for the aromatic protons in this compound are expected to be similar to those in 3,5-dimethylpyridine due to the similar electronic environment of the pyridine ring. The ethyl group signals will present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Comparative Data for 3,5-Dimethylpyridine.

Carbon Predicted Chemical Shift (ppm) for this compound (in CDCl₃) Reported Chemical Shift (ppm) for 3,5-Dimethylpyridine (in CDCl₃) [2]
C-2, C-6~148147.2
C-3, C-5~138132.4
C-4~137137.0
-CH₂-~25-
-CH₃~1418.2 (for -CH₃)

Note: The aromatic carbon signals are predicted to be in a similar range. The ethyl group will introduce two new signals for the methylene and methyl carbons.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Pyridine Derivatives.

Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Reference Wavenumber (cm⁻¹) for 3,5-Dimethylpyridine [3][4]
Aromatic C-H Stretch3100-30003050-3000
Aliphatic C-H Stretch2975-28502980-2860
C=C and C=N Ring Stretching1600-14501580, 1460
C-H Bending1470-13701450, 1380
Ring Bending~800-700~750

Note: The IR spectrum is expected to be dominated by the characteristic vibrations of the pyridine ring and the aliphatic C-H bonds of the ethyl groups.

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound.

Parameter Predicted Value for this compound Reported Value for 3,5-Dimethylpyridine [5]
Molecular Formula C₉H₁₃NC₇H₉N
Molecular Weight 135.21 g/mol 107.15 g/mol
Exact Mass 135.1048 Da107.0735 Da
Major Fragment Ions (m/z) 120 ([M-CH₃]⁺), 106 ([M-C₂H₅]⁺)106 ([M-H]⁺), 92 ([M-CH₃]⁺)

Note: The molecular ion peak will be the most prominent feature. Fragmentation will likely involve the loss of methyl and ethyl radicals from the parent ion.

UV-Vis Spectroscopy

Table 5: Predicted UV-Vis Absorption Maxima (λ_max) for this compound.

Solvent Predicted λ_max (nm) Reported λ_max (nm) for 3,5-Dimethylpyridine [6]Transition
Ethanol/Methanol (B129727)~260-270~265π → π
Hexane/Cyclohexane~255-265~260π → π

Note: Aromatic compounds like pyridine derivatives exhibit characteristic absorption bands in the UV region due to π → π transitions.[7][8] The position of the absorption maximum can be slightly influenced by the solvent.*

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]

Sample Preparation: [9]

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters: [9]

  • Pulse Program: Standard 1D proton pulse sequence (e.g., zg30).

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-5 seconds.

  • Acquisition Time (AQ): ≥ 3 seconds.

  • Spectral Width (SW): ~16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).

  • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (AQ): ~1-2 seconds.

  • Spectral Width (SW): ~200-240 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR): [10]

  • Ensure the ATR crystal is clean.

  • Place a small amount of liquid this compound directly onto the ATR crystal.

  • Acquire the background spectrum (air).

  • Acquire the sample spectrum.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • Perform a background subtraction.

  • Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI-MS): [11]

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.

Acquisition Parameters (ESI-MS):

  • Ionization Mode: Positive.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

  • Source Temperature: 100-150 °C.

  • Desolvation Temperature: 250-350 °C.

Data Processing:

  • Identify the molecular ion peak ([M+H]⁺).

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties.

Instrumentation: UV-Vis spectrophotometer.

Sample Preparation: [12]

  • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 at the λ_max.

  • Use the same solvent as a blank for baseline correction.

Acquisition Parameters: [12]

  • Wavelength Range: 200-400 nm.

  • Scan Speed: Medium.

  • Slit Width: 1.0 nm.

Data Processing:

  • Perform a baseline correction using the solvent blank.

  • Identify the wavelength of maximum absorbance (λ_max).

  • Calculate the molar absorptivity (ε) if the concentration and path length are known.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic characterization of a small molecule like this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS UV_Vis UV-Vis Spectroscopy Sample->UV_Vis NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data UV_Vis_Data λ_max, Molar Absorptivity UV_Vis->UV_Vis_Data Conclusion Structural Elucidation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion UV_Vis_Data->Conclusion

Caption: General workflow for the spectroscopic characterization of this compound.

Logical_Relationship_Spectra_Structure cluster_spectra Spectroscopic Data Structure Molecular Structure (this compound) H_NMR ¹H NMR Spectrum Structure->H_NMR Proton Environment C_NMR ¹³C NMR Spectrum Structure->C_NMR Carbon Skeleton IR_Spec IR Spectrum Structure->IR_Spec Functional Groups MS_Spec Mass Spectrum Structure->MS_Spec Molecular Formula UV_Vis_Spec UV-Vis Spectrum Structure->UV_Vis_Spec Conjugated System

Caption: Relationship between molecular structure and spectroscopic data.

References

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Assignment of 3,5-Diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies and data interpretation required for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 3,5-diethylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document outlines the predicted spectral data, detailed experimental protocols for key one-dimensional and two-dimensional NMR experiments, and a logical workflow for spectral assignment.

Predicted NMR Spectral Data

Due to the limited availability of experimental NMR data for this compound in publicly accessible databases, the following ¹H and ¹³C NMR chemical shifts have been predicted based on the analysis of the closely related compound, 3,5-dimethylpyridine, and established substituent effects in pyridine (B92270) systems. These values serve as a robust starting point for the experimental assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-2, H-6~8.3Singlet-
H-4~7.4Singlet-
-CH₂-~2.6Quartet~7.6
-CH₃~1.2Triplet~7.6

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2, C-6~148
C-3, C-5~138
C-4~134
-CH₂-~25
-CH₃~14

Experimental Protocols

For a definitive structural elucidation, a suite of NMR experiments is recommended. The following are generalized protocols that may require optimization based on the specific instrumentation used.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Filtration: Filter the resulting solution into a clean, standard 5 mm NMR tube to a height of about 4-5 cm.

1D NMR Spectroscopy
  • ¹H NMR: This is the foundational experiment to identify the number and types of protons.

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Parameters:

      • Number of Scans: 8-16

      • Relaxation Delay: 1-2 seconds

      • Spectral Width: 0-12 ppm

  • ¹³C NMR: This experiment identifies the number and electronic environments of the carbon atoms.

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

    • Acquisition Parameters:

      • Number of Scans: 1024 or more, depending on concentration.

      • Relaxation Delay: 2-5 seconds.

      • Spectral Width: 0-200 ppm.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds.[1][2][3][4]

    • Pulse Sequence: A standard COSY-90 or DQF-COSY pulse sequence.[3]

    • Procedure:

      • Acquire a standard ¹H NMR spectrum to determine the spectral width.[1]

      • Set up the 2D experiment with the determined spectral width in both dimensions.

      • The number of increments in the indirect dimension will determine the resolution.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[5][6][7][8][9][10]

    • Pulse Sequence: A standard phase-sensitive gradient-selected HSQC pulse sequence.

    • Procedure:

      • Optimize the ¹H and ¹³C spectral widths from the 1D spectra.

      • The experiment is proton-detected, offering high sensitivity.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, and sometimes further.[5][7][10][11][12][13][14]

    • Pulse Sequence: A standard gradient-selected HMBC pulse sequence.

    • Procedure:

      • Set the spectral widths for both the proton and carbon dimensions.

      • Optimize the long-range coupling delay (typically 50-100 ms) to observe correlations for the expected J-couplings (e.g., 4-10 Hz).

Spectral Assignment Workflow

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved by following a logical workflow.

Spectral Assignment Workflow for this compound cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis H1 Acquire 1H NMR C13 Acquire 13C NMR COSY Acquire COSY H1->COSY Identify Spin Systems HSQC Acquire HSQC C13->HSQC Proton-Carbon (1-bond) Correlations Assignment Final Spectral Assignment COSY->Assignment HMBC Acquire HMBC HSQC->HMBC Proton-Carbon (long-range) Correlations HSQC->Assignment HMBC->Assignment

Caption: A logical workflow for the elucidation of the structure of this compound using NMR spectroscopy.

Predicted 2D NMR Correlations

The following diagram illustrates the expected key correlations in the COSY and HMBC spectra of this compound, which are crucial for the unambiguous assignment of the ethyl groups and their position on the pyridine ring.

Predicted COSY and HMBC Correlations for this compound cluster_structure This compound Structure cluster_correlations Key NMR Correlations structure H_CH2 H (-CH2-) H_CH3 H (-CH3) H_CH2->H_CH3 COSY (3JHH) C_CH3 C (-CH3) H_CH2->C_CH3 HMBC (2JCH) C3_C5 C-3, C-5 H_CH2->C3_C5 HMBC (2JCH) C2_C6 C-2, C-6 H_CH2->C2_C6 HMBC (3JCH) C4 C-4 H_CH2->C4 HMBC (3JCH) C_CH2 C (-CH2-) H_CH3->C_CH2 HMBC (2JCH)

Caption: Diagram illustrating the key through-bond COSY and HMBC correlations for this compound.

Interpretation of Spectra

  • ¹H NMR: The proton spectrum is expected to show a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, characteristic of an ethyl group. The aromatic region should display two singlets corresponding to the protons at the 2,6- and 4-positions of the pyridine ring.

  • ¹³C NMR: The carbon spectrum will show five distinct signals. The chemical shifts will differentiate between the aromatic carbons and the aliphatic carbons of the ethyl groups.

  • COSY: A cross-peak between the methylene and methyl proton signals will confirm the presence of the ethyl group spin system.

  • HSQC: This spectrum will definitively link the proton signals of the ethyl groups to their corresponding carbon signals. For instance, the quartet at ~2.6 ppm will correlate with the carbon signal at ~25 ppm.

  • HMBC: This is the key experiment for placing the ethyl groups on the pyridine ring. The methylene protons (~2.6 ppm) are expected to show correlations to the C-2/C-6 and C-4 carbons of the pyridine ring, confirming their attachment at the C-3 and C-5 positions.

By systematically applying these NMR techniques and interpreting the resulting data, a complete and confident assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved. This detailed structural information is invaluable for quality control, reaction monitoring, and the characterization of novel compounds in a drug discovery and development pipeline.

References

In-depth Technical Guide to the Thermal Stability of 3,5-Diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, including peer-reviewed journals and chemical databases, reveals a notable absence of specific experimental data on the thermal stability of 3,5-diethylpyridine. No thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or detailed pyrolysis studies for this specific compound have been published.

Therefore, this technical guide has been developed to serve as a comprehensive roadmap for researchers, scientists, and drug development professionals. It provides a theoretical framework for the anticipated thermal behavior of this compound based on the known properties of related alkylpyridines. Furthermore, it outlines detailed, standardized experimental protocols for determining its thermal stability and presents hypothetical data in the format expected from such analyses.

Introduction to the Thermal Stability of Alkylpyridines

Pyridine (B92270) and its alkyl derivatives are fundamental heterocyclic scaffolds in pharmaceuticals, agrochemicals, and materials science. The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, storage, and safe handling, particularly at elevated temperatures. Thermal decomposition can lead to loss of product, generation of hazardous byproducts, and potentially runaway reactions.

This compound, a disubstituted pyridine, is expected to exhibit thermal stability influenced by the C-C bonds of the ethyl groups and the C-N and C-C bonds within the aromatic ring. The degradation pathways are likely initiated by the homolytic cleavage of the C-C bond between the ethyl group and the pyridine ring, due to its lower bond dissociation energy compared to the bonds within the aromatic system.

Hypothetical Thermal Decomposition Data

The following tables present hypothetical, yet realistic, quantitative data that would be obtained from the experimental protocols described in Section 3.0. These values are based on typical ranges observed for other alkylpyridines and are intended for illustrative purposes.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValueConditions
Onset Decomposition Temperature (Tonset)350 °C10 °C/min, N2 atmosphere
Peak Decomposition Temperature (Tpeak)375 °C10 °C/min, N2 atmosphere
Endset Decomposition Temperature420 °C10 °C/min, N2 atmosphere
Mass Loss at Tpeak~ 50%10 °C/min, N2 atmosphere
Residue at 600 °C< 5%10 °C/min, N2 atmosphere
Melting Point (DSC)Not Applicable (Liquid at RT)10 °C/min, N2 atmosphere
Boiling Point (DSC)~190-195 °C10 °C/min, N2 atmosphere

Table 2: Hypothetical Kinetic Parameters for the Thermal Decomposition of this compound (determined by the Ozawa-Flynn-Wall method)

Conversion (%)Activation Energy (kJ/mol)
10150
20155
30160
40165
50170

Table 3: Hypothetical Major Pyrolysis Products of this compound Identified by GC-MS

Retention Time (min)Compound NameProposed Fragmentation Origin
5.2PyridineDealkylation
6.83-EthylpyridineLoss of one ethyl group
8.13-VinylpyridineDehydrogenation of an ethyl group
10.53,5-DivinylpyridineDehydrogenation of both ethyl groups
12.3BenzeneRing rearrangement/fragmentation
15.0TolueneRing rearrangement/fragmentation

Detailed Experimental Protocols

The following sections detail the standard methodologies for a comprehensive evaluation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

  • High-purity nitrogen (99.999%)

  • Aluminum or platinum sample pans

  • Microbalance

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

  • Tare an empty TGA sample pan.

  • Using a micropipette, dispense 5-10 mg of this compound into the tared pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss and temperature continuously.

  • For kinetic analysis, repeat the experiment using different heating rates (e.g., 5, 15, and 20 °C/min).

Differential Scanning Calorimetry (DSC)

Objective: To determine endothermic and exothermic transitions, such as boiling and decomposition, and to measure the heat flow associated with these events.

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)

  • High-purity nitrogen (99.999%)

  • Hermetically sealed aluminum pans

  • Crimping press

Procedure:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Tare an empty hermetically sealed aluminum pan.

  • Dispense 2-5 mg of this compound into the pan and hermetically seal it.

  • Prepare an empty, hermetically sealed pan to be used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Heat the sample from ambient temperature to 450 °C at a heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Apparatus:

  • Pyrolyzer (e.g., Frontier Lab Multi-Shot Pyrolyzer) interfaced with a Gas Chromatograph-Mass Spectrometer (GC-MS)

  • High-purity helium (99.999%)

  • Deactivated stainless steel pyrolysis sample cups

  • GC capillary column suitable for separating aromatic and aliphatic compounds (e.g., DB-5ms)

Procedure:

  • Place a small, accurately weighed amount (approx. 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Place the sample cup into the pyrolyzer autosampler.

  • Set the pyrolysis temperature to the Tpeak determined by TGA (hypothetically 375 °C).

  • Set the GC oven temperature program (e.g., initial temperature of 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min).

  • Set the MS to scan a mass range of m/z 35-550.

  • Initiate the pyrolysis, which rapidly heats the sample and introduces the decomposition products into the GC-MS system.

  • Analyze the resulting chromatogram and mass spectra to identify the degradation products by comparing them to a spectral library (e.g., NIST).

Visualizations

Experimental Workflow for Thermal Analysis

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Sample This compound Sample TGA_Sample Weigh 5-10 mg for TGA Sample->TGA_Sample DSC_Sample Weigh 2-5 mg for DSC Sample->DSC_Sample TGA_Run Heat in N2 at 10°C/min TGA_Sample->TGA_Run DSC_Run Heat in N2 at 10°C/min DSC_Sample->DSC_Run TGA_Data Record Mass vs. Temperature TGA_Run->TGA_Data TGA_Analysis Determine Tonset, Tpeak TGA_Data->TGA_Analysis DSC_Analysis Identify Transitions (Boiling, Decomposition) TGA_Analysis->DSC_Analysis Correlate Data DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data DSC_Data->DSC_Analysis

Caption: Workflow for TGA and DSC analysis of this compound.

Pyrolysis-GC-MS Experimental Workflow

Py_GCMS_Workflow cluster_pyrolysis Pyrolysis Stage cluster_gcms GC-MS Analysis Stage Py_Sample Load Sample (0.1-0.5 mg) Pyrolyzer Flash Heat to Tpeak (e.g., 375°C) Py_Sample->Pyrolyzer GC Gas Chromatography Separation Pyrolyzer->GC Transfer of Volatiles MS Mass Spectrometry Detection GC->MS Separated Analytes Data_Analysis Data Processing & Library Search MS->Data_Analysis Report Identify Degradation Products Data_Analysis->Report Degradation_Pathway Start This compound Radical_Formation Initial C-C Bond Cleavage (Homolysis) Start->Radical_Formation Heat (Δ) Product1 3-Ethyl-5-vinylpyridine Radical_Formation->Product1 Dehydrogenation Product3 3-Ethylpyridine Radical_Formation->Product3 De-ethylation Product2 3,5-Divinylpyridine Product1->Product2 Dehydrogenation Further_Decomp Ring Opening & Fragmentation Product1->Further_Decomp Higher Temp Product2->Further_Decomp Higher Temp Product4 Pyridine Product3->Product4 De-ethylation Product3->Further_Decomp Higher Temp Product4->Further_Decomp Higher Temp Final_Products Smaller Volatiles (e.g., HCN, hydrocarbons) Further_Decomp->Final_Products

An In-depth Technical Guide to the Coordination Chemistry of 3,5-Diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research specifically detailing the coordination chemistry of 3,5-diethylpyridine is limited. This guide leverages available data on its close structural analog, 3,5-dimethylpyridine (B147111) (3,5-lutidine), to provide a comprehensive overview of its expected coordination behavior, synthesis, and characterization. The data for 3,5-dimethylpyridine complexes is presented as a strong predictive model for the coordination chemistry of this compound.

Introduction to this compound in Coordination Chemistry

This compound is a substituted pyridine (B92270) ligand that, like other pyridine derivatives, acts as a Lewis base, donating its lone pair of electrons from the nitrogen atom to a metal center. The presence of two ethyl groups at the 3 and 5 positions of the pyridine ring introduces specific steric and electronic effects that influence its coordination properties. These alkyl groups are electron-donating, which increases the electron density on the pyridine nitrogen, making it a stronger Lewis base compared to unsubstituted pyridine. However, the steric bulk of the ethyl groups, while not as significant as substituents at the 2 and 6 positions, can still play a role in the geometry and stability of the resulting metal complexes. The study of such ligands is crucial for the rational design of metal complexes with tailored properties for applications in catalysis, materials science, and drug development.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound is expected to follow general protocols for the coordination of pyridine-type ligands to metal salts. A common method involves the direct reaction of the ligand with a metal halide or other suitable metal precursor in an appropriate solvent.

The following protocol is a generalized procedure for the synthesis of a transition metal complex with a 3,5-dialkylpyridine ligand, based on the successful synthesis of related compounds.

Materials:

  • Metal salt (e.g., CuBr₂, CoCl₂, Ni(NO₃)₂)

  • This compound

  • Anhydrous solvent (e.g., ethanol, acetonitrile, methanol)

Procedure:

  • In a clean, dry flask, dissolve the metal salt in the chosen anhydrous solvent with gentle heating and stirring until fully dissolved.

  • In a separate flask, dissolve a stoichiometric amount of this compound (typically a 2:1 or 4:1 ligand-to-metal molar ratio) in the same solvent.

  • Slowly add the ligand solution to the metal salt solution with continuous stirring.

  • The reaction mixture may be refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by observing color changes or the formation of a precipitate.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid complex is collected by filtration.

  • The crude product is washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum.

  • For single crystal growth suitable for X-ray diffraction, the purified solid can be recrystallized from an appropriate solvent system, often by slow evaporation or vapor diffusion.

Structural Analysis and Quantitative Data

Due to the lack of published crystal structures for this compound complexes, we present the crystallographic data for the analogous complex, catena-poly[[bis(3,5-dimethylpyridine)copper(II)]-di-μ-bromido], as a representative example of a 3,5-dialkylpyridine coordination compound.[1] This structure features bibromide-bridged chains of copper(II) ions, with each copper atom also coordinated to two 3,5-dimethylpyridine ligands.[1]

Table 1: Selected Crystallographic Data for [CuBr₂(C₇H₉N)₂]n [1]

ParameterValue
Chemical FormulaC₁₄H₁₈Br₂CuN₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.4231 (3)
b (Å)16.2797 (5)
c (Å)11.2384 (4)
β (°)109.284 (1)
V (ų)1625.54 (9)
Z4
Selected Bond Lengths (Å)
Cu—N12.019 (2)
Cu—N22.023 (2)
Cu—Br12.4571 (4)
Cu—Br22.4630 (4)
Selected Bond Angles (°)
N1—Cu—N2178.22 (9)
N1—Cu—Br190.81 (7)
N2—Cu—Br189.41 (7)
N1—Cu—Br289.20 (7)
N2—Cu—Br290.57 (7)
Br1—Cu—Br2178.89 (2)

Data extracted from the crystallographic information file for catena-poly[[bis(3,5-dimethylpyridine)copper(II)]-di-μ-bromido].[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the formation and structure of coordination complexes.

Upon coordination of this compound to a metal center, characteristic shifts in the vibrational frequencies of the pyridine ring are expected. The C=N and C=C stretching vibrations are particularly sensitive to coordination. These bands, typically observed in the 1400-1600 cm⁻¹ region for the free ligand, are expected to shift to higher frequencies upon complexation due to the electronic changes in the pyridine ring.

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. The coordination of the pyridine nitrogen to a metal center leads to a deshielding of the protons and carbon atoms of the pyridine ring, resulting in a downfield shift of their NMR signals. The magnitude of this shift can provide information about the strength of the metal-ligand bond. For paramagnetic complexes, NMR spectra will exhibit broad signals, which can still provide structural information but require more specialized interpretation.

Visualizations

Synthetic_Workflow Metal_Salt Metal Salt (e.g., CuBr₂) Reaction Reaction Mixture Metal_Salt->Reaction Ligand This compound Ligand->Reaction Solvent Anhydrous Solvent (e.g., Ethanol) Solvent->Reaction Filtration Filtration Reaction->Filtration Crude_Product Crude Complex Filtration->Crude_Product Washing Washing Crude_Product->Washing Purified_Product Purified Complex Washing->Purified_Product Characterization Characterization (IR, NMR, X-ray) Purified_Product->Characterization

References

3,5-Diethylpyridine in Organometallic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dialkylpyridines represent a versatile class of ligands in organometallic chemistry. Their steric and electronic properties can be fine-tuned by varying the nature of the alkyl substituents at the 3 and 5 positions. This guide focuses on 3,5-diethylpyridine, a member of this family, and its role as a ligand in the formation and function of organometallic complexes. Due to the limited specific data available for this compound, this guide will draw upon information from its close analogue, 3,5-dimethylpyridine (B147111) (3,5-lutidine), to provide a comprehensive overview of its expected behavior and potential applications. The principles of coordination chemistry, synthesis, and catalytic activity discussed are broadly applicable to 3,5-disubstituted pyridine (B92270) ligands.

Ligand Synthesis and Properties

The synthesis of 3,5-dialkylpyridines can be achieved through various organic chemistry methodologies. While specific high-yield protocols for this compound are not extensively documented in peer-reviewed literature, general methods for the synthesis of analogous compounds like 3,5-dimethylpyridine can be adapted. These methods often involve condensation and cyclization reactions of aldehydes, ketones, and ammonia (B1221849) or amines.[1] Another approach involves the halogenation of the pyridine ring followed by alkylation.[1]

Key Properties of 3,5-Disubstituted Pyridine Ligands:

  • Steric Hindrance: The alkyl groups at the 3 and 5 positions provide steric bulk around the coordinating nitrogen atom. This steric hindrance can influence the coordination number and geometry of the resulting metal complex, as well as the accessibility of the metal center to substrates in catalytic reactions.

  • Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the pyridine nitrogen. This enhanced basicity strengthens the σ-donor properties of the ligand, leading to more stable metal-ligand bonds.

Coordination Chemistry and Complex Formation

This compound, like other simple pyridines, acts as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. The formation of these complexes is a fundamental aspect of organometallic chemistry.[2] The steric bulk of the ethyl groups in this compound would be expected to play a significant role in the coordination sphere of the metal, potentially favoring lower coordination numbers compared to less hindered pyridine ligands.

While specific crystal structure data for this compound complexes are scarce, the structural characteristics of complexes with the closely related 3,5-dimethylpyridine ligand provide valuable insights. For instance, in the case of copper(II) bromide complexes with 3,5-disubstituted pyridines, the ligands occupy axial positions in coordination polymers.[3]

Table 1: Crystallographic Data for a Representative 3,5-Dimethylpyridine Complex

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
[CuBr₂(3,5-Me₂py)₂]nMonoclinicP2₁/n3.8930(3)16.517(1)7.9620(6)93.351(3)[3]

Note: This data is for the 3,5-dimethylpyridine analogue and is presented to illustrate the typical structural features of such complexes.

Experimental Protocols

General Protocol for the Synthesis of a Transition Metal-Pyridine Complex:

  • Dissolution of Metal Salt: Dissolve the desired transition metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent (e.g., ethanol, methanol, or water).

  • Addition of Ligand: To the stirred solution of the metal salt, add a stoichiometric amount of this compound.

  • Complex Formation: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the complex. The product may precipitate out of the solution or can be isolated by removal of the solvent.

  • Purification: The resulting solid complex can be purified by recrystallization from an appropriate solvent.

Characterization of the synthesized complexes would typically involve techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and elemental analysis.[4]

Catalytic Applications

While specific catalytic applications of this compound complexes are not widely reported, the broader class of metal complexes with substituted pyridine ligands are known to be active in various catalytic transformations. The steric and electronic properties of the this compound ligand can be expected to influence the activity and selectivity of a metal catalyst. For instance, in reactions where ligand dissociation is a key step, the steric bulk of the diethyl groups might facilitate this process. Conversely, the strong σ-donor character could stabilize the metal center in a particular oxidation state, which is crucial for many catalytic cycles.

Given the catalytic activity of other pyridine-containing organometallic complexes, potential applications for this compound complexes could include:

  • Cross-coupling reactions: Where the ligand can stabilize the active metal catalyst.

  • Hydrogenation and transfer hydrogenation reactions: By influencing the electronic environment of the metal center.

  • Polymerization reactions: Where the steric profile of the ligand can control the stereochemistry of the resulting polymer.

Visualizations

Logical Relationship: Ligand Properties and Complex Characteristics

Ligand_Properties Influence of this compound Properties on Complex Characteristics A This compound Ligand B Steric Bulk (Ethyl Groups) A->B C Electronic Properties (Electron-Donating) A->C D Coordination Geometry and Number B->D E Metal-Ligand Bond Strength C->E F Catalytic Activity and Selectivity D->F E->F

Caption: Ligand properties influencing complex characteristics.

Experimental Workflow: Synthesis of a Metal-Pyridine Complex

Synthesis_Workflow General Workflow for Metal-Pyridine Complex Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_characterization Characterization A Dissolve Metal Salt in Solvent B Add this compound Ligand A->B C Stir/Heat Mixture B->C D Precipitation or Solvent Removal C->D E Recrystallization D->E F X-ray, NMR, IR, Elemental Analysis E->F

Caption: A typical synthesis and characterization workflow.

Conclusion

This compound holds promise as a valuable ligand in organometallic chemistry, offering a unique combination of steric and electronic properties. While direct research on its coordination complexes is currently limited, the extensive knowledge base for the analogous 3,5-dimethylpyridine provides a strong foundation for predicting its behavior and guiding future research. The synthesis of novel this compound-metal complexes and the exploration of their catalytic activities present a fertile ground for discovery in the fields of inorganic chemistry, catalysis, and materials science. Further investigation into this ligand is warranted to fully elucidate its potential and expand the toolbox of ligands available to chemists for designing advanced functional materials and catalysts.

References

An In-depth Technical Guide on the Toxicity and Safety of 3,5-Diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide summarizes the general toxicological profile of pyridines as a class and highlights the data available for the closely related analogue, 3,5-dimethylpyridine (B147111), to provide a potential framework for considering the safety of 3,5-diethylpyridine. However, it is crucial to emphasize that these data are not directly applicable to this compound and should be interpreted with caution.

General Toxicity of Pyridine and its Derivatives

Pyridine and its derivatives are known to be irritants and can be toxic by ingestion and inhalation.[1][2] They can cause irritation to the skin, eyes, and respiratory system.[3] In cases of exposure, it is recommended to remove the individual to fresh air, rinse the affected skin or eyes with water, and seek medical attention.[1] Ingestion should not be followed by induced vomiting.[1]

Toxicological Data for 3,5-Dimethylpyridine (a structural analogue)

The following sections detail the toxicological data available for 3,5-dimethylpyridine. This information is presented for comparative purposes only and does not reflect tested values for this compound.

Acute Toxicity

Quantitative data on the acute toxicity of 3,5-dimethylpyridine is summarized in the table below.

Route of AdministrationSpeciesTestValueReference
OralRatLD50< 500 mg/kg[1][4]
DermalRatLD50< 2000 mg/kg[1]
InhalationRatLC501.16 - 2.97 mg/L (4h)[1]

Experimental Protocols:

The oral LD50 value in rats was determined in a study where 3 out of 5 females and 3 males died by day 2 at a dose of < 500 mg/kg body weight.[4] The dermal LD50 and inhalation LC50 were also determined in rats.[1]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is limited evidence regarding the carcinogenicity of 3,5-dimethylpyridine, and it is not formally classified as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC) or the Environmental Protection Agency (EPA).[3] No information was available regarding mutagenic or reproductive effects.[1]

Signaling Pathways and Experimental Workflows

Due to the lack of specific mechanistic or detailed in vivo/in vitro study data for this compound, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.

For a related compound, 3-cyanopyridine (B1664610), a reproductive and developmental toxicity screening test in rats identified general liver damage and adverse effects on the male and female reproductive systems at specific dose levels.[5] An experimental workflow for such a study, based on established guidelines[6][7][8], could be generalized as follows:

G cluster_pre_mating Pre-mating Phase (14 days) cluster_mating Mating Phase cluster_post_mating Post-mating/Gestation/Lactation cluster_endpoints Endpoint Evaluation M_dosing Male Dosing Mating Cohabitation M_dosing->Mating F_dosing Female Dosing F_dosing->Mating Gestation Gestation Mating->Gestation Lactation Lactation (until Day 3) Gestation->Lactation General_Tox General Toxicity Lactation->General_Tox Repro_Tox Reproductive Performance Lactation->Repro_Tox Dev_Tox Developmental Toxicity Lactation->Dev_Tox

A generalized workflow for a reproductive and developmental toxicity screening study.

Conclusion

The current body of scientific literature available in the public domain lacks specific toxicological data for this compound. While information on the parent compound, pyridine, and the analogue, 3,5-dimethylpyridine, provides some context, it is insufficient for a thorough safety assessment of this compound. Researchers, scientists, and drug development professionals are strongly advised to undertake specific toxicological studies for this compound to determine its safety profile before any application. The data and protocols for related compounds can serve as a starting point for designing these necessary investigations.

References

An In-depth Technical Guide to the Safe Laboratory Handling and Quenching of 3,5-Diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is intended for use by trained professionals in a laboratory setting. The information provided for 3,5-diethylpyridine is supplemented with data from its close structural analog, 3,5-dimethylpyridine (B147111) (3,5-lutidine), due to a greater availability of safety data for the latter. The handling and safety procedures for these two compounds are expected to be very similar. However, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier before use and to conduct a thorough risk assessment for any planned experimental work.

Physical and Chemical Properties

The following table summarizes key physical and chemical properties for this compound and its analog, 3,5-dimethylpyridine. This data is crucial for understanding the substance's behavior under various laboratory conditions.

PropertyThis compound3,5-Dimethylpyridine (3,5-Lutidine)
CAS Number 699-25-2[1][2]591-22-0[3][4]
Molecular Formula C9H13NC7H9N[3][4]
Molecular Weight 135.21 g/mol 107.15 g/mol [4]
Appearance Not specified; likely a liquidColorless to pale yellow liquid[3][5][6]
Odor Not specified; likely pungent, pyridine-likeStrong, pungent, pyridine-like odor[3][5]
Boiling Point 208 °C[1]169 - 170 °C[3][7]
Melting Point 180-181 °C (for a derivative)[1]-9 °C[3][7]
Density 0.9227 g/cm³[1]0.930 g/cm³[3]
Flash Point Not specified53 °C / 127.4 °F[3]
pKa 5.92 ± 0.20 (Predicted)[1]6.15 (at 25 °C)[6]
Solubility in Water Not specifiedSlightly soluble / 33 g/L (20 °C)[5][6]

Hazard Identification and GHS Classification

Based on data for the closely related 3,5-dimethylpyridine, this compound should be treated as a hazardous substance. The GHS classification highlights its potential risks.[4][8]

Hazard ClassGHS Classification (for 3,5-Dimethylpyridine)Hazard Statement
Flammability Flammable Liquid, Category 3H226: Flammable liquid and vapor[4][8]
Acute Toxicity (Oral) Acute Toxicity, Category 3H301: Toxic if swallowed[4][8]
Acute Toxicity (Dermal) Acute Toxicity, Category 4H312: Harmful in contact with skin[8]
Acute Toxicity (Inhalation) Acute Toxicity, Category 3H331: Toxic if inhaled[8]
Skin Corrosion/Irritation Skin Corrosion, Sub-category 1BH314: Causes severe skin burns and eye damage[7][8]
Serious Eye Damage/Irritation Serious Eye Damage, Category 1H314: Causes severe skin burns and eye damage[3][8]

Safe Laboratory Handling Procedures

A multi-tiered approach to safety, encompassing engineering controls, personal protective equipment, and standard operating procedures, is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][11]

  • Ignition Sources: Use explosion-proof electrical, ventilating, and lighting equipment.[3][8] Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[3]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield conforming to EN166 (EU) or NIOSH (US) standards.[8][11][12]Protects against splashes and vapors that can cause severe eye damage.[3]
Hand Protection Nitrile or neoprene gloves. Inspect gloves for degradation before use.[9][10]Provides a barrier against skin contact, which can cause burns and is a route for toxic exposure.[3]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.[8][10]Minimizes skin exposure from accidental spills and provides protection from potential flammability hazards.[10]
Respiratory Protection A NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary if handling outside a fume hood or if exposure limits are exceeded.[3][11]Protects the respiratory tract from toxic and irritating vapors.[8]
Storage and Handling
  • Storage: Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[3][5][8] Keep containers tightly closed to prevent the escape of vapors and contact with moisture.[3][8] The substance should be stored locked up.[3][8]

  • Incompatible Materials: Store separately from strong oxidizing agents, acids, acid chlorides, and chloroformates.[3][11]

  • Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mist.[3] Use non-sparking tools and take precautionary measures against static discharge.[3][8] Ground and bond containers when transferring material.[8] Do not eat, drink, or smoke in the handling area.[8]

Accidental Release and First Aid Measures

Accidental Release
  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.[3][7]

  • Containment: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite, or commercial sorbent). Do not let the chemical enter drains.

  • Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly.

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3][8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][8]

Quenching Procedures

Quenching is the process of neutralizing a reactive chemical. For this compound, which is a basic compound, this is typically achieved by reacting it with a dilute acid to form a water-soluble and less hazardous salt. This procedure should be performed in a fume hood with appropriate PPE.

Experimental Protocol: Acidic Quenching of Bulk this compound

Objective: To safely neutralize unreacted or waste this compound.

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 2M HCl)

  • Large beaker or flask (at least 10x the volume of the pyridine)

  • Stir plate and magnetic stir bar

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Preparation: Place the beaker or flask containing a magnetic stir bar in an ice bath on a stir plate within a chemical fume hood.

  • Dilution: If quenching a concentrated amount, it is prudent to first dilute the this compound with a water-miscible, inert solvent (e.g., isopropanol (B130326) or tetrahydrofuran) to better control the reaction temperature.

  • Cooling: Begin stirring and allow the container with the pyridine (B92270) (or its solution) to cool in the ice bath. The quenching process is exothermic.

  • Slow Addition of Acid: Slowly and carefully add the dilute hydrochloric acid dropwise to the stirring pyridine solution.[13] Monitor the temperature of the mixture. If the temperature rises significantly, pause the addition until it cools down.

  • pH Monitoring: Periodically check the pH of the solution. Continue adding acid until the pH is acidic (pH 2-3) to ensure complete neutralization of the pyridine base.[13]

  • Final Stirring: Once the addition is complete and the pH is stable in the acidic range, allow the mixture to stir for an additional 30 minutes to ensure the reaction is complete.

  • Disposal: The resulting aqueous solution of the pyridinium (B92312) salt can now be disposed of as aqueous chemical waste, following all local, state, and federal regulations.

Visualizations

Logical Flow for Safe Handling and Quenching

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_quenching Quenching Phase (If Required) cluster_disposal Cleanup & Disposal Phase prep 1. Risk Assessment & SDS Review ppe 2. Don Correct PPE prep->ppe hood 3. Prepare Fume Hood ppe->hood transfer 4. Transfer Chemical hood->transfer Begin Work reaction 5. Perform Experiment transfer->reaction setup 6. Setup Quenching Apparatus (Ice Bath, Stirrer) reaction->setup End of Experiment add_acid 7. Slow, Controlled Addition of Dilute Acid setup->add_acid check_ph 8. Monitor pH and Temperature add_acid->check_ph waste 9. Transfer Quenched Solution to Waste Container check_ph->waste Neutralization Complete decon 10. Decontaminate Glassware waste->decon dispose_ppe 11. Dispose of Contaminated PPE decon->dispose_ppe

Caption: Workflow for handling and quenching this compound.

Hierarchy of Safety Controls

elimination Elimination (Most Effective) sub Substitution elimination->sub eng Engineering Controls (e.g., Fume Hood) sub->eng admin Administrative Controls (SOPs, Training) eng->admin ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe

Caption: Hierarchy of controls for managing chemical hazards.

References

Degradation Pathways of 3,5-Diethylpyridine Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylpyridine is a substituted pyridine (B92270) with two ethyl groups at the 3 and 5 positions of the aromatic ring. Understanding its stability and potential degradation pathways under various pH conditions is crucial for its application in pharmaceutical and chemical industries, particularly concerning drug development, formulation, and storage. This technical guide outlines the predicted behavior of this compound under acidic and basic stress conditions, providing a framework for future experimental investigation.

Predicted Stability and Reactivity

The chemical behavior of this compound is primarily dictated by the pyridine ring, a heteroaromatic system, and the two activating ethyl substituents.

Under Acidic Conditions: The lone pair of electrons on the nitrogen atom of the pyridine ring makes it basic (pKa of 3,5-lutidine is ~6.15). In an acidic medium, the nitrogen will be protonated to form a pyridinium (B92312) ion. This protonation deactivates the ring towards electrophilic attack due to the positive charge on the nitrogen, making the pyridine ring generally stable to acid hydrolysis under moderate conditions. Degradation, if it occurs, would likely require harsh conditions such as high temperatures and pressures.

Under Basic Conditions: The pyridine ring is electron-deficient and therefore generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. Since ethyl groups are electron-donating, this compound is expected to be stable under mild basic conditions. Reactions would likely necessitate extreme conditions or the presence of powerful nucleophiles.

Proposed Degradation Pathways

Based on the general reactivity of alkylpyridines and other aromatic compounds, the following degradation pathways for this compound are proposed.

Acid-Catalyzed Degradation (Hypothetical)

Under forcing acidic conditions (e.g., concentrated acid, high temperature), the following degradation routes could be envisioned:

  • Hydroxylation of the Pyridine Ring: Although the pyridinium ion is deactivated, at elevated temperatures, nucleophilic attack by water on the activated ring positions (ortho and para to the nitrogen) could potentially lead to the formation of hydroxypyridine derivatives.

  • Side-Chain Oxidation: While less common under non-oxidative acidic conditions, oxidation of the ethyl groups to the corresponding alcohols, ketones, or carboxylic acids is a possibility if an oxidizing agent is present or if conditions are extreme enough to facilitate auto-oxidation.

  • Ring Opening: Under very harsh conditions, cleavage of the pyridine ring could occur, leading to the formation of various aliphatic amines and dicarbonyl compounds.

The following diagram illustrates a hypothetical pathway for the acid-catalyzed degradation of this compound.

Acid_Degradation_Pathway Hypothetical Acid-Catalyzed Degradation of this compound A This compound B 3,5-Diethylpyridinium Ion A->B H+ C Hydroxylated Intermediates B->C H2O, High Temp. D Side-Chain Oxidation Products (e.g., alcohols, ketones) B->D Oxidant, High Temp. E Ring-Opened Products (Aliphatic amines, dicarbonyls) C->E Further Degradation D->E Further Degradation

Caption: Hypothetical degradation pathway of this compound under acidic conditions.

Base-Catalyzed Degradation (Hypothetical)

Degradation under basic conditions is predicted to be even less favorable than under acidic conditions. Potential, though unlikely, pathways include:

  • Oxidative Degradation: In the presence of an oxidizing agent, the ethyl groups could be susceptible to oxidation. The benzylic-like protons of the ethyl groups could be abstracted by a strong base, forming a carbanion that could then be oxidized.

  • Nucleophilic Substitution: While highly unlikely due to the electron-donating nature of the ethyl groups, a very strong nucleophile under harsh conditions might attack the pyridine ring, particularly at the 2, 4, or 6 positions.

The following diagram illustrates a hypothetical pathway for the base-catalyzed degradation of this compound.

Base_Degradation_Pathway Hypothetical Base-Catalyzed Degradation of this compound A This compound B Side-Chain Oxidation Products (e.g., alcohols, ketones) A->B Strong Base, Oxidant, High Temp. C Ring-Opened Products B->C Further Degradation

Caption: Hypothetical degradation pathway of this compound under basic conditions.

Data Presentation

As no quantitative data for the degradation of this compound is available, the following table summarizes the predicted reactivity and potential degradation products based on the hypothetical pathways.

ConditionPredicted ReactivityPotential Degradation Products
Acidic Stable under mild conditions. Degradation likely requires high temperature and/or pressure.Protonated this compound, hydroxylated derivatives, side-chain oxidation products (in presence of oxidant), ring-opened fragments.
Basic Highly stable. Degradation is unlikely without the presence of strong oxidizing agents and harsh conditions.Side-chain oxidation products (in presence of oxidant), ring-opened fragments (under extreme conditions).

Experimental Protocols for Future Studies

To elucidate the actual degradation pathways of this compound, forced degradation studies are recommended. The following are general experimental protocols that can be adapted.

Acidic Degradation Study
  • Sample Preparation: Prepare a solution of this compound in a suitable acidic medium (e.g., 0.1 M HCl, 1 M HCl). A co-solvent may be necessary for solubility.

  • Stress Conditions: Incubate the samples at various temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

  • Time Points: Withdraw aliquots at different time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: Neutralize the aliquots with a suitable base to stop the reaction.

  • Analysis: Analyze the samples using a stability-indicating HPLC method with a suitable detector (e.g., UV-Vis, MS) to separate and identify the parent compound and any degradation products.

  • Characterization: Isolate and characterize major degradation products using techniques such as LC-MS/MS and NMR.

Basic Degradation Study
  • Sample Preparation: Prepare a solution of this compound in a suitable basic medium (e.g., 0.1 M NaOH, 1 M NaOH).

  • Stress Conditions: Follow the same temperature and time point protocol as the acidic degradation study.

  • Neutralization: Neutralize the aliquots with a suitable acid.

  • Analysis and Characterization: Utilize the same analytical and characterization methods as described for the acidic degradation study.

The following workflow diagram outlines a general approach for a forced degradation study.

Experimental_Workflow General Workflow for Forced Degradation Studies cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Solution B Add Acidic or Basic Media A->B C Incubate at Various Temperatures B->C D Collect Samples at Time Points C->D E Neutralize Samples D->E F HPLC Analysis E->F G Identify Degradation Products (LC-MS/MS, NMR) F->G

Caption: A general experimental workflow for investigating the degradation of this compound.

Conclusion

While this compound is predicted to be relatively stable under moderate acidic and basic conditions, this technical guide provides a theoretical framework for its potential degradation pathways under forcing conditions. The proposed pathways, involving ring hydroxylation, side-chain oxidation, and eventual ring cleavage, are based on the known chemistry of pyridine and its derivatives. It is imperative that these hypotheses are tested through rigorous experimental studies, such as the forced degradation protocols outlined herein, to establish the definitive degradation profile of this compound. Such data will be invaluable for ensuring the safety, efficacy, and stability of products containing this compound.

A Comprehensive Technical Guide to the Computational Analysis of 3,5-Diethylpyridine Electron Density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the computational investigation of the electron density distribution in 3,5-diethylpyridine. While direct experimental data on this specific molecule is not extensively published, this document outlines established theoretical protocols based on Density Functional Theory (DFT), drawing from methodologies applied to analogous substituted pyridines. The guide offers a robust workflow for in-silico analysis, from initial structure optimization to the interpretation of various electronic properties crucial for applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted aromatic heterocycle. The electronic landscape of the pyridine (B92270) ring is significantly influenced by the presence and position of substituents. The two ethyl groups at the 3 and 5 positions are electron-donating, which is expected to increase the electron density on the pyridine ring, particularly affecting its basicity, nucleophilicity, and potential for intermolecular interactions. Understanding the precise nature of the electron density distribution is paramount for predicting the molecule's reactivity, its ability to act as a ligand in metal complexes, and its potential interactions with biological targets.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate the electronic structure of such molecules with a high degree of accuracy.[1] This guide details the theoretical and practical steps for conducting a comprehensive computational study of this compound.

Methodologies and Protocols

The following sections outline the key computational protocols for a thorough analysis of this compound's electronic properties.

The first step in any computational analysis is to determine the ground-state equilibrium geometry of the molecule.

  • Protocol:

    • Initial Structure Generation: A 3D model of this compound is constructed using a molecular building interface.

    • Geometry Optimization: The structure is optimized to find the lowest energy conformation. A commonly employed and reliable level of theory for such organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set such as 6-311++G(d,p).[2] This basis set is sufficiently flexible to provide accurate results for both geometry and electronic properties.

    • Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Several methods can be employed to analyze the calculated electron density distribution.

  • Mulliken Population Analysis: This method partitions the total electron population among the atoms in the molecule, providing an estimate of partial atomic charges. While computationally inexpensive, it is known to be highly sensitive to the choice of basis set.[3][4]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more robust picture of charge distribution by localizing orbitals into Lewis-like bonding and lone pair structures. It offers insights into hybridization, charge transfer, and hyperconjugative interactions. NBO charges are generally less dependent on the basis set than Mulliken charges.[3]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map illustrates the electrostatic potential on the van der Waals surface of the molecule.[5][6] It is a valuable tool for visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) are electron-poor.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.

  • Orbital Distribution: The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to act as an electron donor and acceptor, respectively.

Data Presentation

The following tables present illustrative quantitative data for this compound, as would be expected from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Note: These values are representative and intended for illustrative purposes.

Table 1: Calculated Ground State Properties of this compound

PropertyValueUnit
Total Energy(Illustrative Value)Hartrees
Dipole Moment(Illustrative Value)Debye
Rotational ConstantsA: (Value), B: (Value), C: (Value)GHz

Table 2: Frontier Molecular Orbital Energies of this compound

OrbitalEnergyUnit
HOMO(Illustrative Value, e.g., -6.5)eV
LUMO(Illustrative Value, e.g., -0.8)eV
HOMO-LUMO Gap(Illustrative Value, e.g., 5.7)eV

Table 3: Illustrative Partial Atomic Charges for this compound

AtomMulliken Charge (e)NBO Charge (e)
N1(e.g., -0.55)(e.g., -0.48)
C2(e.g., 0.15)(e.g., 0.12)
C3(e.g., -0.20)(e.g., -0.15)
C4(e.g., 0.10)(e.g., 0.08)
C5(e.g., -0.20)(e.g., -0.15)
C6(e.g., 0.15)(e.g., 0.12)
C(ethyl)(e.g., -0.25 to -0.30)(e.g., -0.20 to -0.25)
H(ring)(e.g., 0.10 to 0.15)(e.g., 0.12 to 0.18)
H(ethyl)(e.g., 0.05 to 0.10)(e.g., 0.08 to 0.12)

Mandatory Visualizations

The following diagrams illustrate the computational workflow and the conceptual basis of the study.

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation cluster_output Results mol_build Molecular Structure Generation (this compound) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure sp_calc Single-Point Energy Calculation freq_calc->sp_calc Verified Minimum mep Molecular Electrostatic Potential (MEP) Map sp_calc->mep nbo Natural Bond Orbital (NBO) and Mulliken Analysis sp_calc->nbo fmo Frontier Molecular Orbital (HOMO-LUMO) Analysis sp_calc->fmo results Optimized Geometry, Electronic Properties, Reactivity Prediction mep->results nbo->results fmo->results

Caption: Computational workflow for analyzing the electron density of this compound.

Electron_Density_Relationship cluster_properties Resulting Properties substituents Two Ethyl Groups (Electron-Donating) electron_density Increased Electron Density on Pyridine Ring substituents->electron_density Inductive Effect (+I) pyridine Pyridine Ring (Aromatic Heterocycle) pyridine->electron_density properties Altered Chemical Properties electron_density->properties basicity Increased Basicity properties->basicity nucleophilicity Enhanced Nucleophilicity properties->nucleophilicity reactivity Modified Reactivity properties->reactivity

Caption: Influence of ethyl groups on the electron density and properties of the pyridine ring.

Conclusion

The computational methodologies outlined in this guide provide a robust framework for a detailed investigation into the electron density of this compound. Through a combination of geometry optimization, population analysis, MEP mapping, and FMO analysis, researchers can gain significant insights into the electronic structure of this molecule. These theoretical predictions are invaluable for understanding its chemical behavior and for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Diethylpyridine from Propanal and Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of 3,5-diethylpyridine from propanal and formaldehyde (B43269), a variation of the Chichibabin pyridine (B92270) synthesis. It includes a plausible reaction mechanism, experimental protocols adapted from analogous syntheses, and a summary of expected quantitative data. A visualization of the proposed reaction pathway is also presented to facilitate understanding. This synthesis route is of interest for the production of substituted pyridines, which are important structural motifs in pharmaceuticals and agrochemicals.

Introduction

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a versatile method for constructing pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849).[1] The reaction is typically carried out at high temperatures, often in the gas phase over a solid acid catalyst such as alumina (B75360) or silica.[1] This method is particularly valuable for the industrial production of simple alkyl-substituted pyridines.[1]

The synthesis of this compound from propanal and formaldehyde represents a specific application of the Chichibabin reaction involving a mixture of aldehydes. The overall transformation can be represented as follows:

2 CH₃CH₂CHO + CH₂O + NH₃ → C₉H₁₃N + 3 H₂O + H₂

This document outlines the key steps and considerations for performing this synthesis in a research or drug development setting.

Proposed Reaction Mechanism

The formation of this compound from propanal and formaldehyde in the presence of ammonia is a complex process involving a cascade of reactions. The mechanism is believed to proceed through a series of aldol-type condensations, Michael additions, imine formations, cyclization, and finally, aromatization.[1]

A plausible mechanistic pathway is as follows:

  • Formation of α,β-Unsaturated Aldehydes: The reaction is initiated by the aldol (B89426) condensation of two molecules of propanal to form 2-methyl-2-pentenal. Separately, propanal and formaldehyde can undergo a crossed-aldol condensation to generate acrolein, which can then react with another molecule of propanal. A key intermediate is likely 2-ethyl-2-butenal, formed from the self-condensation of propanal followed by dehydration.

  • Michael Addition: An enamine, formed from the reaction of propanal and ammonia, can act as a nucleophile in a Michael addition to an α,β-unsaturated aldehyde.

  • Cyclization and Dehydration: The resulting 1,5-dicarbonyl intermediate (or a related amino-carbonyl species) undergoes intramolecular condensation with ammonia to form a dihydropyridine (B1217469) ring, followed by the elimination of water.

  • Aromatization: The dihydropyridine intermediate is then dehydrogenated to form the stable aromatic pyridine ring. This final step often requires an oxidant or occurs at high temperatures.

Experimental Protocols

The following protocol is adapted from a similar synthesis of 3,5-lutidine from propionaldehyde (B47417) and formaldehyde and can be used as a starting point for the synthesis of this compound.

Materials and Equipment:

  • Propanal (Propionaldehyde)

  • Formaldehyde (37% aqueous solution, formalin)

  • Ammonia (aqueous solution or gas)

  • Solid acid catalyst (e.g., H-ZSM-5 zeolite, silica-alumina)[1]

  • Tubular, down-flow fixed-bed reactor (Pyrex or stainless steel)

  • Syringe pump for feeding liquid reactants

  • Tube furnace with temperature controller

  • Condenser and collection system with ice-cold traps

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation and Packing: The solid acid catalyst (e.g., H-ZSM-5) is packed into the tubular reactor. The catalyst may require pre-treatment, such as calcination at high temperatures, to ensure its activity.

  • Reactant Feed Preparation: A molar mixture of propanal, formaldehyde, and ammonia is prepared. The optimal molar ratios may need to be determined empirically, but a starting point could be a 2:1 ratio of propanal to formaldehyde. Ammonia is typically supplied in excess.

  • Reaction: The reactor is heated to the desired temperature, typically in the range of 350-500 °C.[1] The liquid reactant mixture is fed into the reactor using a syringe pump at a defined weight hourly space velocity (WHSV), for instance, 0.5 h⁻¹. Gaseous ammonia can be co-fed with the aldehyde mixture.

  • Product Collection: The reaction products exit the reactor in the gas phase and are passed through a condenser and a series of ice-cold traps to collect the liquid products.

  • Purification and Analysis: The collected liquid product mixture is then subjected to purification, typically by distillation. The composition of the product mixture and the purity of the final product can be analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). The structure of the synthesized this compound can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data from a closely related synthesis of 3,5-lutidine (3,5-dimethylpyridine) from propionaldehyde and formaldehyde over an H-ZSM-5 catalyst. This data can serve as an expected range for the synthesis of this compound, although optimization would be required.

ParameterValueReference
CatalystH-ZSM-5 (Si/Al = 150)
Reaction Temperature400 °C
Propanal Conversion66.2%
Yield of 3,5-Lutidine63.1 wt.%
WHSV0.5 h⁻¹
Major ByproductsCollidines, Pyridine

Mandatory Visualizations

Proposed Reaction Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst_prep Catalyst Packing (H-ZSM-5) reactant_prep Reactant Mixture (Propanal, Formaldehyde, Ammonia) heating Heat Reactor (350-500 °C) reactant_prep->heating feeding Feed Reactants (WHSV = 0.5 h⁻¹) heating->feeding synthesis Chichibabin Synthesis feeding->synthesis collection Product Collection (Condensation & Cold Traps) synthesis->collection purification Purification (Distillation) collection->purification analysis Analysis (GC, GC-MS, NMR) purification->analysis final_product final_product analysis->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

Proposed Mechanism Pathway

Mechanism cluster_intermediates Key Intermediates Formation cluster_cyclization Ring Formation & Aromatization propanal Propanal aldol_condensation Aldol Condensation propanal->aldol_condensation formaldehyde Formaldehyde formaldehyde->aldol_condensation ammonia Ammonia imine_formation Imine Formation ammonia->imine_formation unsat_aldehyde α,β-Unsaturated Aldehyde aldol_condensation->unsat_aldehyde michael_addition Michael Addition dicarbonyl 1,5-Dicarbonyl Intermediate michael_addition->dicarbonyl imine_formation->michael_addition unsat_aldehyde->michael_addition cyclization Cyclization dicarbonyl->cyclization dehydration Dehydration cyclization->dehydration dihydropyridine Dihydropyridine dehydration->dihydropyridine aromatization Aromatization (Dehydrogenation) dihydropyridine->aromatization diethylpyridine This compound aromatization->diethylpyridine

References

Synthesis of 3,5-Diethylpyridine: An Application of the Chichibabin Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of substituted pyridines is a fundamental process in the creation of a wide array of functional molecules. Among these, 3,5-diethylpyridine serves as a valuable building block. This document outlines a detailed experimental protocol for the synthesis of this compound, leveraging a modified Chichibabin pyridine (B92270) synthesis, a classic and versatile method for constructing the pyridine ring.

The procedure detailed below is based on the principles of the Chichibabin reaction, which involves the condensation of aldehydes with ammonia (B1221849). In this specific application for synthesizing this compound, butyraldehyde (B50154) and formaldehyde (B43269) are utilized as the key starting materials in a vapor-phase reaction over a solid acid catalyst. This method offers a direct and efficient route to the desired dialkylated pyridine.

Experimental Protocol: Vapor-Phase Catalytic Synthesis of this compound

This protocol describes the continuous vapor-phase synthesis of this compound from butyraldehyde, formaldehyde, and ammonia over a modified H-ZSM-5 zeolite catalyst.

Materials:

  • Butyraldehyde (Reagent Grade)

  • Formaldehyde (37% aqueous solution)

  • Ammonia (Anhydrous)

  • H-ZSM-5 Zeolite Catalyst

  • Nitrogen (for inert atmosphere)

  • Hydrochloric Acid (for purification)

  • Sodium Hydroxide (B78521) (for neutralization)

  • Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Equipment:

  • Tubular, fixed-bed reactor (e.g., quartz or stainless steel)

  • Syringe pump for liquid feed

  • Mass flow controller for ammonia gas

  • Tube furnace with temperature controller

  • Condenser and collection system with a cold trap (ice-salt bath or cryocooler)

  • Gas chromatograph (GC) for product analysis

  • Standard laboratory glassware for work-up and purification (separatory funnel, round-bottom flasks, distillation apparatus)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: The H-ZSM-5 zeolite catalyst is prepared and packed into the tubular reactor. The catalyst bed is then pre-treated by heating under a flow of nitrogen to the reaction temperature to ensure it is dry and activated.

  • Reaction Setup: A feed mixture of butyraldehyde and aqueous formaldehyde is prepared. This liquid feed is introduced into a vaporizer and then into the reactor using a syringe pump. Anhydrous ammonia is simultaneously fed into the reactor from a separate line, with the flow rate controlled by a mass flow controller.

  • Reaction Conditions: The reactants are passed over the catalyst bed under the following conditions:

    • Temperature: 400-450 °C

    • Pressure: Atmospheric pressure

    • Molar Ratio (Butyraldehyde:Formaldehyde:Ammonia): A typical molar ratio is explored to optimize yield, often starting in the range of 2:1:5.

    • Weight Hourly Space Velocity (WHSV): The flow rate of the reactants relative to the weight of the catalyst is maintained at a level that ensures efficient conversion, typically in the range of 0.5-2.0 h⁻¹.

  • Product Collection: The gaseous product stream exiting the reactor is passed through a condenser and a series of cold traps to liquefy the products and unreacted starting materials.

  • Work-up and Purification:

    • The collected liquid is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.

    • The aqueous layer is extracted with diethyl ether to recover any dissolved product. The organic extracts are combined.

    • The combined organic phase is washed with a dilute solution of hydrochloric acid to convert the basic pyridine product into its hydrochloride salt, which is soluble in the aqueous phase.

    • The aqueous layer containing the this compound hydrochloride is then made basic by the addition of a sodium hydroxide solution.

    • The liberated this compound is extracted with diethyl ether.

    • The ether extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed using a rotary evaporator.

    • The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 3,5-dialkylpyridines via the Chichibabin reaction over a zeolite catalyst. Note that these values are illustrative and can vary based on the specific reaction conditions and the scale of the synthesis.

ParameterValue
Reactants Butyraldehyde, Formaldehyde, Ammonia
Catalyst H-ZSM-5 Zeolite
Reaction Temperature 400-450 °C
Butyraldehyde Conversion 60-75%
Yield of this compound 50-65% (based on converted butyraldehyde)
Purity (after distillation) >98%

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst_prep Catalyst Packing and Activation reaction Vapor-Phase Reaction (400-450 °C) catalyst_prep->reaction reactant_prep Reactant Feed Preparation vaporization Vaporization of Aldehydes reactant_prep->vaporization mixing Mixing with Ammonia vaporization->mixing mixing->reaction condensation Condensation and Collection reaction->condensation extraction Liquid-Liquid Extraction condensation->extraction distillation Fractional Distillation extraction->distillation final_product Pure this compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram

The Chichibabin pyridine synthesis proceeds through a complex series of reactions including aldol (B89426) condensations, Michael additions, and cyclization/dehydrogenation steps. The overall transformation can be visualized as a signaling pathway from simple precursors to the final heterocyclic product.

signaling_pathway cluster_intermediates Intermediate Formation butyraldehyde Butyraldehyde aldol_adduct Aldol Adducts butyraldehyde->aldol_adduct formaldehyde Formaldehyde formaldehyde->aldol_adduct ammonia Ammonia michael_adduct Michael Adducts ammonia->michael_adduct aldol_adduct->michael_adduct dihydropyridine Dihydropyridine Intermediate michael_adduct->dihydropyridine final_product This compound dihydropyridine->final_product Dehydrogenation

Zeolite-Catalyzed Synthesis of 3,5-Diethylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,5-diethylpyridine, a valuable heterocyclic compound, utilizing zeolite catalysts. The information is tailored for professionals in research, scientific, and drug development fields, offering insights into catalyst selection, reaction optimization, and mechanistic understanding.

Introduction

The synthesis of substituted pyridines is of significant interest due to their wide applications in pharmaceuticals, agrochemicals, and specialty materials. The zeolite-catalyzed Chichibabin pyridine (B92270) synthesis offers a green and efficient alternative to traditional methods. This protocol focuses on the synthesis of this compound from readily available starting materials, namely n-butanol, formaldehyde, and ammonia (B1221849), over a hierarchical zeolite catalyst. The use of zeolites, with their shape-selective properties and tunable acidity, allows for high selectivity and yield of the desired product.

Catalyst Selection and Performance

A variety of zeolites have been investigated for the synthesis of alkylpyridines. For the selective synthesis of this compound, hierarchical zeolites, particularly H-Ymmm, have shown exceptional performance. The hierarchical pore structure of H-Ymmm, which combines micropores, mesopores, and macropores, facilitates the diffusion of reactants and products, minimizing side reactions and enhancing catalyst lifetime.

Table 1: Comparison of Zeolite Catalysts for Alkylpyridine Synthesis

CatalystReactantsMajor ProductsSelectivity (%)Conversion (%)Temperature (°C)Reference
H-Ymmm n-butanol, formaldehyde, ammoniaThis compound 85 --[1]
H-Ymmmn-propanol, formaldehyde, ammonia3,5-lutidineup to 90--[1]
H-Betaethanol, formaldehyde, ammoniaPyridine, Picolines-70 (ethanol)400[2]
H-ZSM-5ethanol, formaldehyde, ammoniaPyridine, Picolines--400[2]
H-YAcetaldehyde, ammonia2-methyl-5-ethylpyridine9158 (MEP yield)150
H-YmmmAcetaldehyde, ammonia2-methyl-5-ethylpyridine9363 (MEP yield)150
CoHY (3 wt%)Acetophenone, propionaldehyde, formaldehyde, ammonia5-methyl-2-phenylpyridine (B1294863)-Max. Yield400[3]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

This section provides a detailed protocol for the synthesis of this compound using H-Ymmm zeolite.

Catalyst Preparation: Synthesis of Hierarchical H-Ymmm Zeolite

Hierarchical H-Ymmm zeolite can be synthesized using various methods, including template-assisted and non-template methods. A general approach involves the modification of a parent Y zeolite.

Materials:

Procedure:

  • Prepare an aqueous solution of ammonium nitrate.

  • Perform ion exchange of Na-Y zeolite with the ammonium nitrate solution to obtain NH₄-Y zeolite.

  • Wash the NH₄-Y zeolite with deionized water until the washings are free of nitrate ions.

  • Dry the NH₄-Y zeolite at 100-120 °C.

  • Calcination: Calcine the dried NH₄-Y zeolite in air. A typical procedure involves heating to 500-550 °C for 3-5 hours to convert it to the H-form (H-Y).

  • To introduce hierarchical porosity, post-synthesis modification techniques like desilication or dealumination can be employed. For instance, controlled alkaline treatment with a suitable agent can create mesopores.

Characterization of the synthesized H-Ymmm should be performed using techniques such as X-ray diffraction (XRD), nitrogen physisorption (to determine surface area and pore size distribution), and ammonia temperature-programmed desorption (NH₃-TPD) to assess acidity.[4]

Synthesis of this compound

Reactants:

  • n-butanol

  • Formaldehyde (typically as a 37 wt% aqueous solution, formalin)

  • Ammonia (aqueous solution or gas)

  • H-Ymmm zeolite catalyst

Reaction Setup: The reaction is typically carried out in a fixed-bed continuous flow reactor system.

General Procedure:

  • Pack a stainless-steel reactor tube with a known amount of H-Ymmm zeolite catalyst.

  • Activate the catalyst in situ by heating under a flow of inert gas (e.g., nitrogen) at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water.

  • Cool the reactor to the desired reaction temperature.

  • Introduce the reactants (n-butanol, formaldehyde, and ammonia) into the reactor at a specific molar ratio and weight hourly space velocity (WHSV). The reactants are typically vaporized and mixed with a carrier gas before entering the reactor.

  • The reaction is carried out at atmospheric pressure.

  • The product stream exiting the reactor is cooled to condense the liquid products.

  • The collected liquid product is then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of reactants and the selectivity to this compound.

Typical Reaction Conditions (based on analogous alkylpyridine syntheses):

  • Temperature: 300-500 °C[5]

  • Pressure: Atmospheric pressure

  • Reactant Molar Ratio: The optimal molar ratio of n-butanol:formaldehyde:ammonia needs to be determined experimentally.

  • Weight Hourly Space Velocity (WHSV): This is a critical parameter that influences reactant conversion and product selectivity. A typical starting point could be in the range of 1-10 h⁻¹.

Reaction Mechanism and Visualization

The synthesis of this compound over zeolite catalysts proceeds via the Chichibabin pyridine synthesis mechanism.[5] This complex reaction involves a series of acid-catalyzed steps including aldol-type condensations, Michael additions, and cyclization followed by dehydration and dehydrogenation.

Proposed Reaction Pathway

A simplified proposed pathway for the formation of this compound from n-butanol, formaldehyde, and ammonia is outlined below. The zeolite's acidic sites (Brønsted and Lewis) play a crucial role in catalyzing each step.

ReactionPathway nButanol n-Butanol Butanal Butanal nButanol->Butanal Dehydrogenation Formaldehyde Formaldehyde Aldol_Adduct Aldol-type Adduct Formaldehyde->Aldol_Adduct + Enamine Ammonia Ammonia Enamine Enamine Intermediate Butanal->Enamine + Ammonia - H2O Michael_Adduct Michael Adduct Butanal->Michael_Adduct + Aldol_Adduct (Michael Addition) Dihydropyridine Dihydropyridine Intermediate Michael_Adduct->Dihydropyridine Cyclization - H2O Diethylpyridine This compound Dihydropyridine->Diethylpyridine Dehydrogenation Zeolite Zeolite (H+)

Caption: Proposed reaction pathway for this compound synthesis.

Experimental Workflow

The following diagram illustrates the typical workflow for the zeolite-catalyzed synthesis and analysis of this compound.

ExperimentalWorkflow CatalystPrep Catalyst Preparation (H-Ymmm Synthesis) CatalystChar Catalyst Characterization (XRD, BET, NH3-TPD) CatalystPrep->CatalystChar ReactorSetup Reactor Setup and Catalyst Activation CatalystChar->ReactorSetup Reaction Catalytic Reaction (n-butanol, HCHO, NH3 feed) ReactorSetup->Reaction ProductCollection Product Collection (Condensation) Reaction->ProductCollection Analysis Product Analysis (GC, GC-MS) ProductCollection->Analysis Data Data Analysis (Conversion, Selectivity) Analysis->Data

Caption: Experimental workflow for this compound synthesis.

Conclusion

The zeolite-catalyzed synthesis of this compound, particularly over hierarchical zeolites like H-Ymmm, presents a highly selective and efficient method for producing this important chemical intermediate. By carefully selecting the catalyst and optimizing the reaction conditions, researchers can achieve high yields of the desired product. The provided protocols and mechanistic insights serve as a valuable resource for scientists and professionals in the field, facilitating further research and development in the area of heterocyclic synthesis. Further studies could focus on a more detailed kinetic analysis and catalyst stability to enhance the industrial applicability of this process.

References

Application Notes: Synthesis of 3,5-Diethylpyridine Using Mesoporous Aluminosilicate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Diethylpyridine is a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and agricultural products. Its efficient production is a topic of significant interest. The heterogeneous gas-phase condensation of simple feedstocks like alcohols, aldehydes, and ammonia (B1221849) over solid acid catalysts presents a scalable and effective route. Among these catalysts, amorphous mesoporous aluminosilicates have demonstrated high activity and selectivity, attributed to their tunable acidic properties and well-defined porous structure. These materials facilitate the complex series of condensation, cyclization, and dehydrogenation reactions required to form the pyridine (B92270) ring.

This document provides detailed application notes and protocols for the synthesis of this compound using mesoporous aluminosilicate (B74896) catalysts prepared via a two-step sol-gel method.

Application Notes

Catalyst Description

The catalysts are amorphous mesoporous aluminosilicates (ASM) synthesized via a two-step sol-gel process. This method allows for a high proportion of aluminum atoms to be embedded within the silicate (B1173343) matrix, creating a material with a narrow pore size distribution and strong acid sites, which are crucial for the catalytic reaction. The properties of the catalysts can be tuned by varying the initial silicon-to-aluminum (Si/Al) molar ratio.

Data Presentation

The physicochemical properties of the aluminosilicate catalysts and their performance in the synthesis of this compound are summarized below. The data is adapted from studies on the reaction of ethanol (B145695), formaldehyde (B43269), and ammonia.[1]

Table 1: Physicochemical Properties of Mesoporous Aluminosilicate Catalysts [1]

Catalyst IDSi/Al Molar Ratio (Initial)Specific Surface Area (m²/g)Total Pore Volume (cm³/g)Total Acidity (mmol NH₃/g)
ASM-40406400.850.74
ASM-80807201.050.65
ASM-1201207401.100.58

Table 2: Catalytic Performance in this compound Synthesis [1]

CatalystReactantsMolar Ratio (Ethanol:CH₂O:NH₃)Temperature (°C)Conversion of Ethanol (%)Yield of this compound (mol %)
ASM-40Ethanol, Formaldehyde, Aqueous Ammonia1.0 : 0.8 : 3.040099.136.5
ASM-80Ethanol, Formaldehyde, Aqueous Ammonia1.0 : 0.8 : 3.040098.531.2
ASM-120Ethanol, Formaldehyde, Aqueous Ammonia1.0 : 0.8 : 3.040097.924.7

Experimental Protocols

Protocol 1: Synthesis of Mesoporous Aluminosilicate Catalyst (ASM-40)

This protocol describes the two-step sol-gel synthesis of the ASM-40 catalyst.[1]

Materials:

  • Sodium silicate solution (Na₂SiO₃)

  • Sodium aluminate solution (NaAlO₂)

  • Sulfuric acid (H₂SO₄), 10% solution

  • Distilled water

Procedure:

  • Preparation of Hydrogel: Mix aqueous solutions of sodium silicate and sodium aluminate to achieve a target Si/Al molar ratio of 40.

  • First Step (Acidification): Add the 10% H₂SO₄ solution to the silicate/aluminate mixture under vigorous stirring until a pH of 8.5 is reached. This initiates the formation of a sol.

  • Second Step (Gelation): Continue the addition of 10% H₂SO₄ until the pH of the sol reaches 7.0. At this point, the sol will transform into a hydrogel.

  • Aging: Age the resulting hydrogel at 25°C for 24 hours.

  • Washing: Thoroughly wash the aged hydrogel with distilled water to remove sodium and sulfate (B86663) ions until a negative test for SO₄²⁻ ions (using BaCl₂) is achieved in the wash water.

  • Drying: Dry the washed gel at 120°C for 12 hours.

  • Calcination: Calcine the dried solid in a muffle furnace. Increase the temperature from room temperature to 550°C at a rate of 5°C/min and hold at 550°C for 6 hours in a stream of air to obtain the final catalyst.

Protocol 2: Catalytic Synthesis of this compound

This protocol details the gas-phase catalytic reaction for synthesizing this compound from ethanol, formaldehyde, and ammonia.[1]

Equipment:

  • Fixed-bed continuous flow reactor (e.g., quartz tube)

  • Tube furnace with temperature controller

  • High-pressure liquid pump for reactant feed

  • Gas flow controller (for carrier gas, if used)

  • Condenser and collection system (e.g., cold trap)

Procedure:

  • Catalyst Loading: Place 5 cm³ of the prepared ASM-40 catalyst (sieved to 0.5-1.0 mm particle size) into the quartz reactor, securing it with quartz wool plugs.

  • Catalyst Activation: Heat the catalyst to the reaction temperature of 400°C under a flow of nitrogen or air for 1 hour.

  • Reactant Feed Preparation: Prepare a liquid feed mixture of ethanol, formaldehyde (as a 37 wt% aqueous solution), and aqueous ammonia (25 wt%) to achieve a final molar ratio of Ethanol:CH₂O:NH₃ = 1.0:0.8:3.0.

  • Reaction Execution:

    • Set the reactor temperature to 400°C.

    • Pump the liquid feed mixture into the reactor at a liquid hourly space velocity (LHSV) of 1.0 h⁻¹. The liquid will vaporize upon entering the hot zone of the reactor.

    • Maintain the reaction for the desired duration.

  • Product Collection: Pass the reactor effluent through a condenser and a cold trap (e.g., cooled with an ice-salt bath) to collect the liquid products (catalyzate).

  • Analysis: Analyze the collected liquid product to determine conversion and yield.

Protocol 3: Product Analysis

This protocol outlines the analysis of the reaction products using gas chromatography.[1]

Equipment:

  • Gas Chromatograph (GC)

  • Flame Ionization Detector (FID)

  • Capillary column suitable for separating pyridine derivatives (e.g., 25 m glass capillary column).

Procedure:

  • Sample Preparation: Take a known volume of the collected catalyzate and dilute it with a suitable solvent (e.g., ethanol or methanol). Add an internal standard (e.g., n-butanol) for quantitative analysis.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Run the analysis using a suitable temperature program to separate the components (reactants, products, byproducts).

    • The carrier gas is typically nitrogen, flowing at a rate of 30 ml/min.[1]

  • Quantification: Identify the peaks corresponding to ethanol, this compound, and other products by comparing their retention times with those of known standards. Calculate the conversion of ethanol and the molar yield of this compound based on the peak areas relative to the internal standard.

Visualizations

Catalyst_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Sol-Gel Process cluster_processing Post-Synthesis Processing Na2SiO3 Sodium Silicate Solution Mix Mix Solutions (Si/Al Ratio = 40) Na2SiO3->Mix NaAlO2 Sodium Aluminate Solution NaAlO2->Mix Step1 Step 1: Add H₂SO₄ (pH -> 8.5) Mix->Step1 Step2 Step 2: Add H₂SO₄ (pH -> 7.0) Step1->Step2 Aging Age Hydrogel (24h @ 25°C) Step2->Aging Washing Wash with H₂O Aging->Washing Drying Dry (12h @ 120°C) Washing->Drying Calcination Calcine (6h @ 550°C) Drying->Calcination Final_Catalyst ASM-40 Catalyst Calcination->Final_Catalyst

Caption: Workflow for two-step sol-gel synthesis of ASM-40 catalyst.

Catalytic_Reaction_Workflow cluster_reactants Reactant Feed cluster_reactor Reactor System cluster_collection Product Collection Ethanol Ethanol Feed_Tank Feed Mix (1:0.8:3 molar ratio) Ethanol->Feed_Tank Formaldehyde Formaldehyde (aq) Formaldehyde->Feed_Tank Ammonia Ammonia (aq) Ammonia->Feed_Tank Pump HPLC Pump Feed_Tank->Pump Reactor Fixed-Bed Reactor ASM-40 Catalyst 400°C Pump->Reactor Condenser Condenser Reactor->Condenser Cold_Trap Cold Trap Condenser->Cold_Trap Product Liquid Product (Catalyzate) Cold_Trap->Product Analysis GC-FID Analysis Product->Analysis

Caption: Experimental setup for continuous flow synthesis of this compound.

Reaction_Pathway Reactants Ethanol + Formaldehyde + Ammonia Catalyst Aluminosilicate Catalyst (Acid Sites) Reactants->Catalyst Intermediates Aldol Condensation & Imine Formation (Acyclic Intermediates) Catalyst->Intermediates Cyclization Intramolecular Cyclization & Dehydration Intermediates->Cyclization Aromatization Dehydrogenation / Oxidation Cyclization->Aromatization Product This compound Aromatization->Product

References

Application Notes and Protocols for the Gas-Phase Condensation Synthesis of 3,5-Diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-diethylpyridine via gas-phase condensation. The primary method described is a modified Chichibabin pyridine (B92270) synthesis, a robust and industrially relevant approach for the formation of pyridine rings. This process involves the catalytic reaction of propanal and ammonia (B1221849) at elevated temperatures. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and process development.

Introduction

This compound is a valuable heterocyclic compound with applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The gas-phase catalytic condensation of aldehydes and ammonia, a variation of the Chichibabin pyridine synthesis, presents an efficient and scalable method for its production. This method avoids the use of expensive reagents and allows for continuous manufacturing processes.

The synthesis of alkyl-substituted pyridines is typically carried out in the gas phase over solid acid catalysts, such as modified alumina (B75360) or silica, at temperatures ranging from 350 to 500°C. For the synthesis of this compound, propanal serves as the primary carbonyl reactant, providing the ethyl groups at the 3 and 5 positions of the pyridine ring.

Reaction Pathway and Mechanism

The formation of this compound from propanal and ammonia proceeds through a series of complex reactions including imine formation, aldol-type condensations, and cyclization, followed by dehydrogenation to form the aromatic pyridine ring.

A proposed reaction pathway is the condensation of three molecules of propanal with one molecule of ammonia.

Experimental Protocols

This section details the necessary equipment, catalyst preparation, and procedures for the gas-phase synthesis of this compound.

Materials and Equipment
  • Reactants: Propanal (≥97%), Anhydrous Ammonia (≥99.9%)

  • Catalyst: H-ZSM-5 zeolite or amorphous silica-alumina

  • Gases: Nitrogen (for inerting and catalyst activation)

  • Equipment:

    • Tubular fixed-bed reactor (Quartz or Stainless Steel)

    • High-temperature furnace with temperature controller

    • Mass flow controllers for gases

    • Syringe pump for liquid feed

    • Condenser and collection system (cold trap)

    • Gas chromatograph (GC) for product analysis

Catalyst Preparation (Example: H-ZSM-5)
  • Procurement: Obtain commercial H-ZSM-5 zeolite with a specified Si/Al ratio (e.g., 30-150).

  • Calcination: Calcine the zeolite powder in a muffle furnace at 550°C for 5 hours in a stream of dry air to remove any organic templates.

  • Pelletization: Press the calcined zeolite powder into pellets, then crush and sieve to obtain catalyst particles of a desired size (e.g., 1-2 mm).

Gas-Phase Synthesis Procedure
  • Catalyst Loading: Load a known amount of the prepared catalyst into the tubular reactor, securing it with quartz wool plugs.

  • Catalyst Activation: Heat the reactor to the desired reaction temperature (e.g., 400°C) under a continuous flow of nitrogen gas for at least 2 hours to remove adsorbed water and other impurities.

  • Reaction Initiation:

    • Switch the gas feed from nitrogen to anhydrous ammonia at a controlled flow rate.

    • Introduce propanal into a pre-heating zone of the reactor using a syringe pump to ensure its complete vaporization before contacting the catalyst bed.

  • Reaction Execution: Maintain the reaction at the desired temperature and reactant flow rates for a specified duration.

  • Product Collection: The reactor effluent is passed through a condenser and a series of cold traps (e.g., cooled with an ice-water bath or dry ice-acetone slush) to collect the liquid products.

  • Analysis: Analyze the collected liquid product mixture by gas chromatography (GC) to determine the conversion of propanal and the selectivity for this compound and other byproducts.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of alkylpyridines based on analogous reactions. This data is intended to serve as a starting point for optimization studies.

Table 1: Typical Reaction Parameters for Gas-Phase Alkylpyridine Synthesis

ParameterValue
CatalystH-ZSM-5 (Si/Al = 30-150)
Reaction Temperature350 - 450 °C
PressureAtmospheric
Molar Ratio (Ammonia:Propanal)3:1 to 10:1
Weight Hourly Space Velocity (WHSV)0.5 - 2.0 h⁻¹

Table 2: Influence of Reaction Temperature on Product Distribution (Illustrative)

Temperature (°C)Propanal Conversion (%)This compound Selectivity (%)Other Alkylpyridines Selectivity (%)
350554060
400705545
450855050

Note: The data in Table 2 is illustrative and based on trends observed for similar reactions. Actual results may vary and require experimental optimization.

Visualizations

Reaction Pathway

ReactionPathway propanal Propanal intermediates Imines & Aldol Adducts propanal->intermediates ammonia Ammonia ammonia->intermediates dihydropyridine Dihydropyridine Intermediate intermediates->dihydropyridine Cyclization diethylpyridine This compound dihydropyridine->diethylpyridine Dehydrogenation

Caption: Proposed reaction pathway for this compound synthesis.

Experimental Workflow

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Gas-Phase Reaction cluster_analysis Product Collection & Analysis catalyst_prep Prepare H-ZSM-5 Catalyst catalyst_load Load Catalyst into Reactor catalyst_prep->catalyst_load catalyst_activation Activate Catalyst (N2 flow) catalyst_load->catalyst_activation reactant_feed Feed Propanal & Ammonia catalyst_activation->reactant_feed reaction Maintain Reaction Conditions reactant_feed->reaction product_collection Condense & Collect Products reaction->product_collection product_analysis Analyze by GC product_collection->product_analysis

Caption: Experimental workflow for gas-phase synthesis.

Key Parameter Relationships

ParameterRelationships temp Temperature conversion Propanal Conversion temp->conversion + selectivity This compound Selectivity temp->selectivity +/- whsv WHSV whsv->conversion - ratio NH3:Propanal Ratio ratio->conversion + yield Yield conversion->yield selectivity->yield

Caption: Relationship of key reaction parameters to product yield.

Applications of 3,5-Dimethylpyridine in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3,5-dimethylpyridine (B147111), also known as 3,5-lutidine, in various organic synthesis applications. The following sections cover its crucial role as a key intermediate in the synthesis of the proton pump inhibitor Omeprazole, its function as a catalytic agent in epoxy resin curing, and its application as a ligand in transition metal-catalyzed cross-coupling reactions.

Application 1: Key Intermediate in the Synthesis of Omeprazole

3,5-Dimethylpyridine is a fundamental building block in the multi-step synthesis of Omeprazole, a widely used pharmaceutical for treating acid-related gastrointestinal disorders. The pyridine (B92270) ring of 3,5-dimethylpyridine is modified to create the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride intermediate, which is then coupled with a benzimidazole (B57391) moiety.

Quantitative Data Summary: Synthesis of Omeprazole Intermediate and Final Product
StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)Reference
1. N-Oxidation 3,5-DimethylpyridineAcetic acid, Hydrogen peroxide (35%)90>12~95%[1]
2. Nitration 3,5-Dimethylpyridine-N-oxideConc. H₂SO₄, 65% HNO₃904~90%[1]
3. Methoxylation 3,5-Dimethyl-4-nitropyridine-N-oxideMethanol, Sodium methoxide60-70 (reflux)12High[2]
4. Chlorination 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridinePOCl₃, CH₂Cl₂, Et₃NNot specifiedNot specifiedGood[3]
5. Coupling 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl, 2-Mercapto-5-methoxybenzimidazoleNaOH, Ethanol (B145695), Water304High[4]
6. Oxidation Sulfide (B99878) Intermediatem-CPBA, Dichloromethane (B109758)Not specifiedNot specified>90%[5][6]
Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyridine-N-oxide [1]

  • In a 100-liter reaction vessel, add 15 kg (140.2 moles) of 3,5-lutidine (3,5-dimethylpyridine) and 30 liters of acetic acid.

  • Heat the mixture to 90°C with stirring for 3 hours.

  • Cool the mixture to 60°C and add 3122 ml (35.67 moles) of 35% hydrogen peroxide over 1 hour.

  • Increase the temperature back to 90°C and stir the reaction mixture overnight.

  • After completion, the excess acetic acid and water are removed under reduced pressure.

  • The crude product is then purified to yield 3,5-dimethylpyridine-N-oxide.

Protocol 2: Synthesis of 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (Sulfide Intermediate) [4]

  • In a suitable reaction vessel, dissolve 5 g (0.13 mol) of sodium hydroxide (B78521) in 50 mL of ethanol with heating to 70-90°C.

  • To the sodium hydroxide solution, add 17.8 g (0.10 mol) of 2-mercapto-5-methoxybenzimidazole and reflux until it dissolves.

  • Cool the reaction mixture to below 10°C.

  • In a separate vessel, dissolve 20 g (0.09 mol) of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 100 mL of water.

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

  • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

  • After the incubation period, cool the mixture to 10°C and add 500 mL of water.

  • Stir the resulting mixture for 12 hours.

  • Collect the precipitated white solid by suction filtration and dry to obtain the sulfide intermediate.

Protocol 3: Synthesis of Omeprazole (Oxidation of Sulfide Intermediate) [5]

  • Dissolve the sulfide intermediate in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane dropwise to the cooled solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude omeprazole.

  • The crude product can be purified by recrystallization.

Visualization of Omeprazole Synthesis Workflow

Omeprazole_Synthesis cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_coupling Coupling and Oxidation A 3,5-Dimethylpyridine C 3,5-Dimethylpyridine-N-oxide A->C N-Oxidation (H₂O₂, Acetic Acid) B 2-Mercapto-5- methoxybenzimidazole E Sulfide Intermediate B->E NaOH, Ethanol/Water D 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl C->D Nitration, Methoxylation, Rearrangement, Chlorination D->E Nucleophilic Substitution F Omeprazole E->F Oxidation (m-CPBA)

Overall workflow for the synthesis of Omeprazole.

Application 2: Catalyst in Epoxy Resin Curing

3,5-Dimethylpyridine, as a tertiary amine, can act as a catalyst for the curing of epoxy resins. Tertiary amines initiate the anionic polymerization of the epoxy groups, leading to the formation of a cross-linked polymer network. They can be used either as the sole curing agent or as an accelerator for other hardeners.

General Mechanism of Amine Curing

The lone pair of electrons on the nitrogen atom of 3,5-dimethylpyridine attacks the electrophilic carbon of the epoxide ring, initiating ring-opening polymerization. This process generates an alkoxide anion, which then propagates the polymerization by attacking another epoxy group.

Quantitative Data Summary: Curing Kinetics of Epoxy Resins with Amine Catalysts

The following table presents representative data from studies on the curing kinetics of epoxy resins using amine-based curing agents, investigated by Differential Scanning Calorimetry (DSC). While specific data for 3,5-dimethylpyridine is limited in the reviewed literature, these values provide a comparative baseline for similar systems.

Epoxy SystemCuring Agent/CatalystMethodActivation Energy (Ea) (kJ/mol)Reference
DGEBATriethylenetetramine (TETA)Isothermal DSC50-60[4]
DGEBACycloaliphatic amineNon-isothermal DSC (Kissinger)52.37[2]
DGEBACycloaliphatic amineNon-isothermal DSC (Ozawa)52.37[2]
TGDDM4,4′-diaminodiphenylmethane (DDM)Friedman's method55-75[6]
TGDDMdiaminodiphenylsulphone (DDS)Friedman's method65.9[6]

DGEBA: Diglycidyl ether of bisphenol A; TGDDM: N,N,N′,N′-tetraglycidyl-4,4′-diaminodiphenylmethane

Experimental Protocol: General Procedure for Epoxy Curing with a Tertiary Amine Catalyst

This protocol provides a general methodology for evaluating the catalytic activity of 3,5-dimethylpyridine in an epoxy resin formulation.

Materials:

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • 3,5-Dimethylpyridine (as catalyst)

  • Primary/Secondary Amine Hardener (e.g., Diethylenetriamine - DETA) (optional, if used as an accelerator)

  • Mixing container and stirrer

  • Mold for sample casting

  • Oven with temperature control

Procedure:

  • Formulation: Prepare the epoxy resin formulation by weighing the desired amounts of epoxy resin, 3,5-dimethylpyridine, and any other hardeners or additives. A typical catalyst loading for a tertiary amine accelerator is in the range of 1-5 parts per hundred of resin (phr).

  • Mixing: Thoroughly mix the components at room temperature until a homogeneous mixture is obtained. Ensure to minimize the entrapment of air bubbles. Degassing under vacuum may be necessary.

  • Casting: Pour the mixed resin into a pre-heated mold.

  • Curing: Place the mold in an oven and cure at a specified temperature for a predetermined time. The curing schedule (temperature and time) will depend on the specific formulation and desired properties. A typical curing schedule might involve an initial cure at a lower temperature (e.g., 80-100°C) followed by a post-cure at a higher temperature (e.g., 120-150°C).

  • Characterization: After curing and cooling to room temperature, the mechanical and thermal properties of the cured epoxy can be evaluated using techniques such as Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), and mechanical testing to measure properties like tensile strength and modulus.

Visualization of Catalytic Curing Workflow

Epoxy_Curing cluster_formulation Formulation and Mixing cluster_curing Curing Process cluster_product Final Product and Analysis A Epoxy Resin C Homogeneous Mixture A->C B 3,5-Dimethylpyridine (Catalyst) B->C D Casting into Mold C->D E Thermal Curing (Oven) D->E F Cured Epoxy Resin E->F G Characterization (DSC, Mechanical Testing) F->G Suzuki_Coupling cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)-X L₂ Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)-OR' L₂ PdII_A->PdII_B Transmetalation Step 1 PdII_C Ar-Pd(II)-Ar' L₂ PdII_B->PdII_C Transmetalation Step 2 PdII_C->Pd0 Reductive Elimination Product Ar-Ar' PdII_C->Product ArX Ar-X ArX->PdII_A ArB Ar'-B(OR)₂ ArB->PdII_C Base Base (e.g., K₂CO₃) Base->PdII_B

References

Application Notes and Protocols for 3,5-Disubstituted Pyridines in Organic Synthesis: A Focus on Non-Nucleophilic Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterically hindered pyridines are a class of organic compounds widely employed as non-nucleophilic bases in a variety of chemical transformations. Their utility stems from the ability of the nitrogen atom to act as a proton acceptor (a Brønsted-Lowry base) while its nucleophilicity is suppressed by bulky substituents on the pyridine (B92270) ring. This characteristic is crucial in reactions where the base is intended only to deprotonate a substrate without engaging in unwanted side reactions, such as nucleophilic attack on an electrophilic center.

This document aims to provide a detailed overview of the application of 3,5-disubstituted pyridines as non-nucleophilic bases. However, a comprehensive search of the scientific literature reveals a significant disparity in the available information between different analogues. While extensive data exists for 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine), there is a notable lack of specific experimental protocols and quantitative data for its diethyl counterpart, 3,5-diethylpyridine .

The difference in the alkyl substituents at the 3 and 5 positions—methyl versus ethyl—has important implications for the steric environment around the nitrogen atom. The larger ethyl groups in this compound would be expected to provide greater steric hindrance compared to the methyl groups in 3,5-dimethylpyridine. This increased bulkiness could enhance its non-nucleophilic character but may also affect its basicity and solubility. Due to the scarcity of specific literature on this compound, the following sections will primarily focus on the well-documented applications and protocols of 3,5-dimethylpyridine as a representative non-nucleophilic base, with the understanding that these may serve as a starting point for investigations into the use of this compound.

Physicochemical Properties

A comparison of the known physical properties of 3,5-dimethylpyridine is essential for understanding its behavior in chemical reactions.

Property3,5-Dimethylpyridine
CAS Number 591-22-0[1]
Molecular Formula C₇H₉N[1]
Molar Mass 107.15 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 172 - 174 °C[1]
Melting Point -38 °C[1]
Density 0.929 g/cm³[1]
Solubility in Water Slightly soluble[1]

Applications of 3,5-Dimethylpyridine as a Non-Nucleophilic Base

3,5-Dimethylpyridine is utilized in a range of organic reactions where a moderately strong, non-nucleophilic base is required. Its primary function is to scavenge protons generated during a reaction, thereby driving the equilibrium towards the product side.

General Workflow for Utilizing 3,5-Dimethylpyridine in a Reaction

G start Start: Reaction Setup reagents Combine Substrate, Reagent, and Solvent start->reagents add_base Add 3,5-Dimethylpyridine (typically 1.1 - 2.0 equivalents) reagents->add_base reaction Heat or Stir at Desired Temperature add_base->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with aq. acid (e.g., 1M HCl) to remove the base monitoring->workup extraction Extract Aqueous Layer with Organic Solvent workup->extraction drying Dry Combined Organic Layers (e.g., Na2SO4, MgSO4) extraction->drying purification Purify Product (e.g., Column Chromatography, Distillation, Recrystallization) drying->purification end End: Isolated Product purification->end

Caption: General experimental workflow for a reaction using 3,5-dimethylpyridine.

Experimental Protocols

While specific protocols for this compound are not available, the following protocols for 3,5-dimethylpyridine can be adapted. Researchers should consider that the increased steric bulk of this compound might require longer reaction times or higher temperatures.

Protocol 1: Synthesis of 3,5-Dimethylpyridine-¹⁵N

This protocol describes the synthesis of isotopically labeled 3,5-dimethylpyridine, which can be used as a probe in NMR studies.[2]

Reaction Scheme:

2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran + ¹⁵NH₄Cl → 3,5-dimethylpyridine-¹⁵N

Materials:

  • 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran (5.78 g, 37 mmol)

  • ¹⁵NH₄Cl (2 g, 36.7 mmol)

  • Concentrated H₂SO₄ (4.4 mL)

  • Methylene (B1212753) blue (15 g, 39.7 mmol)

  • Deionized water

  • Ethanol (B145695)

  • 1.3 M NaOH solution

  • Na₂CO₃

  • CH₂Cl₂

  • Na₂SO₄

Procedure:

  • In a three-necked flask equipped with a reflux condenser, addition funnel, and magnetic stirrer, add 150 mL of deionized water, followed by 4.4 mL of concentrated H₂SO₄, 15 g of methylene blue, and 2 g of ¹⁵NH₄Cl.[2]

  • Bring the solution to reflux.[2]

  • Add a solution of 5.78 g of 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran in 5 mL of ethanol dropwise over 1 hour.[2]

  • Continue refluxing for 17 hours.[2]

  • After cooling, add 150 mL of deionized water and distill the mixture until the odor of glutaraldehyde (B144438) is no longer present in the distillate (approximately 200 mL).[2]

  • Cool the remaining reaction mixture and gradually add 250 mL of 1.3 M NaOH.[2]

  • Distill the basic mixture until about 200 mL of distillate is collected.[2]

  • Add 0.1 g of Na₂CO₃ to the distillate and extract with CH₂Cl₂.[2]

  • Dry the combined organic layers with Na₂SO₄ and remove the solvent using a rotary evaporator to yield the product.[2]

Expected Yield: ~55%[2]

Protocol 2: N-Oxidation of 3,5-Dimethylpyridine

This protocol details the synthesis of 3,5-dimethylpyridine-N-oxide, a versatile intermediate.[3][4]

Reaction Scheme:

3,5-dimethylpyridine + H₂O₂ --(CH₃COOH)--> 3,5-dimethylpyridine-N-oxide

Materials:

  • 3,5-Dimethylpyridine (5.82 mL, 0.051 mol)

  • Glacial acetic acid (29.8 mL, 0.5 mol)

  • 35% Hydrogen peroxide (H₂O₂) (5 mL)

  • Deionized water

  • Solid Na₂CO₃

  • Chloroform (CHCl₃)

  • Anhydrous Na₂SO₄

Procedure:

  • In a 100 mL round-bottom flask in a fume hood, combine 29.8 mL of glacial acetic acid, 5.82 mL of 3,5-dimethylpyridine, and 5 mL of 35% H₂O₂.[4]

  • Stir the mixture at an internal temperature of 80 °C for 5 hours.[4]

  • Cool the flask to room temperature using an ice bath.[4]

  • Remove the excess acetic acid under high vacuum distillation.[4]

  • Dissolve the resulting viscous product in deionized water and adjust the pH to 10 with solid Na₂CO₃.[4]

  • Extract the aqueous solution five times with 250 mL of CHCl₃ in a separation funnel.[4]

  • Combine the organic layers and dry over anhydrous Na₂SO₄ for 30 minutes.[4]

  • Remove the solvent under reduced pressure to obtain the product as a crystalline powder.[4]

Expected Yield: ~70%[4]

Quantitative Data

Due to the lack of specific studies on this compound as a non-nucleophilic base, there is no quantitative data to present in a tabular format for this compound. The provided protocols for 3,5-dimethylpyridine report percentage yields.

Conclusion

While this compound is anticipated to function as a non-nucleophilic base with potentially greater steric hindrance than its dimethyl counterpart, there is a significant gap in the scientific literature regarding its specific applications and reaction protocols. The information and protocols provided for 3,5-dimethylpyridine serve as a valuable starting point for researchers interested in exploring the utility of this compound. Further experimental investigation is necessary to elucidate the specific advantages and optimal reaction conditions for using this compound as a non-nucleophilic base in organic synthesis. Researchers are encouraged to adapt the existing methodologies for 3,5-dimethylpyridine, with careful consideration of the potential differences in reactivity and steric effects.

References

Application of 3,5-Diethylpyridine in Pharmaceutical Synthesis: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylpyridine is a substituted pyridine (B92270) derivative with potential applications in organic synthesis. However, a comprehensive review of the current scientific and patent literature reveals a notable absence of its use as a key intermediate or building block in the synthesis of commercialized or late-stage clinical pharmaceutical agents. While pyridine scaffolds are prevalent in medicinal chemistry, the specific substitution pattern of this compound does not appear to be a commonly employed motif in drug design and development.

In contrast, the closely related analogue, 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine), is a well-established and critical intermediate in the pharmaceutical industry. Its primary and most significant application is in the multi-step synthesis of the proton pump inhibitor Omeprazole, a widely used medication for treating acid-related gastrointestinal disorders.[1] The methyl groups in 3,5-dimethylpyridine play a crucial role in the specific reaction pathways leading to the final drug molecule.

This document aims to provide a transparent overview of the current landscape regarding the use of this compound in pharmaceutical synthesis. Due to the lack of specific applications and corresponding experimental data, this report will instead highlight the general synthetic utility of substituted pyridines and draw comparisons with the well-documented applications of 3,5-dimethylpyridine.

I. This compound: A Compound with Limited Documented Pharmaceutical Applications

Extensive searches of chemical and pharmaceutical databases, as well as the broader scientific literature, did not yield any specific examples of active pharmaceutical ingredients (APIs) that utilize this compound as a starting material or key intermediate. Consequently, there is no quantitative data on reaction yields, specific experimental protocols for its incorporation into drug molecules, or signaling pathway diagrams related to pharmaceuticals derived from it.

The reasons for the apparent lack of use of this compound in pharmaceutical synthesis could be multifaceted and may include:

  • Steric Hindrance: The ethyl groups at the 3 and 5 positions may introduce steric bulk that could hinder its reactivity in certain coupling or functionalization reactions commonly used in medicinal chemistry.

  • Electronic Effects: The electronic properties imparted by the diethyl substitution may not be optimal for the desired biological activity or for the key synthetic transformations required to build complex drug architectures.

  • Bioavailability and Metabolism: The metabolic profile of the this compound moiety in vivo might be unfavorable, leading to rapid clearance or the formation of undesirable metabolites.

  • Synthetic Accessibility: While the synthesis of this compound is feasible, its commercial availability and cost compared to other pyridine building blocks might make it a less attractive choice for large-scale pharmaceutical manufacturing.

II. Comparative Analysis: The Prominent Role of 3,5-Dimethylpyridine

To provide context for researchers interested in substituted pyridines, the application of 3,5-dimethylpyridine serves as a valuable case study.

Key Application: Synthesis of Omeprazole

3,5-Dimethylpyridine is a crucial precursor in the synthesis of Omeprazole. The synthesis generally involves the following key transformations where the 3,5-dimethylpyridine core is elaborated:

  • N-Oxidation: The pyridine nitrogen is oxidized to the corresponding N-oxide.

  • Hydroxymethylation: A hydroxymethyl group is introduced at the 2-position.

  • Chlorination: The hydroxyl group is converted to a chlorine atom.

  • Coupling: The resulting 2-chloromethyl-3,5-dimethylpyridine is coupled with a benzimidazole (B57391) derivative to form the core structure of Omeprazole.

The methyl groups at the 3 and 5 positions are critical as they influence the reactivity of the pyridine ring and are part of the final molecular structure of Omeprazole, contributing to its binding affinity and pharmacological profile.

Workflow for the Synthesis of a Key Omeprazole Intermediate:

G A 3,5-Dimethylpyridine B N-Oxidation (e.g., with H2O2/AcOH) A->B C 3,5-Dimethylpyridine-N-oxide B->C D Rearrangement & Hydroxymethylation (e.g., with Ac2O, then hydrolysis) C->D E 2-Hydroxymethyl-3,5-dimethylpyridine D->E F Chlorination (e.g., with SOCl2) E->F G 2-Chloromethyl-3,5-dimethylpyridine (Key Intermediate) F->G

Caption: Synthetic pathway to a key intermediate for Omeprazole synthesis.

III. Potential Research Directions for this compound

While currently undocumented in pharmaceutical synthesis, this compound remains a chemical entity that could be explored in drug discovery programs. Researchers could consider the following:

  • Novel Scaffolds: Incorporating the this compound motif into new chemical libraries to screen for novel biological activities. The lipophilicity and steric profile conferred by the ethyl groups could lead to unique structure-activity relationships (SAR).

  • Catalysis: Investigating its use as a ligand in transition-metal catalysis. The electronic and steric properties of the diethyl substitution might offer advantages in terms of catalyst stability, activity, or selectivity in certain cross-coupling reactions.

  • Agrochemicals: Exploring its potential in the synthesis of novel herbicides, fungicides, or insecticides, as substituted pyridines are also prevalent in this industry.

References

Application Notes and Protocols: Synthesis of 3,5-Pyridinedicarboxylic Acid from 3,5-Diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 3,5-pyridinedicarboxylic acid, also known as dinicotinic acid, through the oxidation of 3,5-diethylpyridine. 3,5-Pyridinedicarboxylic acid is a valuable building block in the synthesis of pharmaceuticals and other functional organic materials. The protocol described herein utilizes potassium permanganate (B83412) as a robust oxidizing agent to convert the ethyl side chains of the starting material into carboxylic acid functionalities. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

Pyridinecarboxylic acids are a class of organic compounds that serve as crucial intermediates in the pharmaceutical and agrochemical industries. Among these, 3,5-pyridinedicarboxylic acid is a key precursor for the synthesis of various bioactive molecules due to its rigid, planar structure and the presence of two carboxylic acid groups that can be further functionalized. The synthesis of 3,5-pyridinedicarboxylic acid is often achieved through the oxidation of appropriately substituted pyridine (B92270) derivatives. This document details a reliable method for the preparation of 3,5-pyridinedicarboxylic acid from the readily available starting material, this compound, using potassium permanganate.

Reaction Scheme

The overall chemical transformation is the oxidation of the two ethyl groups of this compound to carboxylic acid groups.

G Chemical Reaction Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Product reactant This compound product 3,5-Pyridinedicarboxylic Acid reactant->product Oxidation reagent Potassium Permanganate (KMnO4) Water (H2O) Heat

Caption: Oxidation of this compound to 3,5-pyridinedicarboxylic acid.

Experimental Protocol

This protocol is adapted from established procedures for the oxidation of alkyl side chains on aromatic rings.

Materials:

  • This compound (starting material)

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (B145695)

  • Round-bottom flask (appropriate size for the scale of the reaction)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • pH paper or a pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and deionized water.

  • Addition of Oxidant: While stirring the mixture, slowly add potassium permanganate in small portions. The addition should be exothermic, and the reaction temperature should be carefully monitored and maintained.

  • Reflux: After the addition of potassium permanganate is complete, heat the mixture to reflux. The purple color of the permanganate will gradually disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue refluxing for several hours until the reaction is complete (the purple color should be completely gone).

  • Quenching Excess Oxidant: After the reflux period, cool the reaction mixture to room temperature. If any unreacted potassium permanganate remains (indicated by a persistent purple color), it can be quenched by the careful addition of a small amount of sodium bisulfite or ethanol until the purple color disappears.

  • Filtration: Filter the hot reaction mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot deionized water to ensure complete recovery of the product.

  • Acidification and Precipitation: Combine the filtrate and the washings. While stirring, carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4. The 3,5-pyridinedicarboxylic acid will precipitate out as a white solid.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash it with cold deionized water. The crude product can be further purified by recrystallization from hot water or an appropriate organic solvent.

  • Drying: Dry the purified 3,5-pyridinedicarboxylic acid in a vacuum oven.

Data Presentation

The following table summarizes the expected quantitative data for this synthesis. The values are based on typical yields for similar oxidation reactions.

ParameterValue
Starting MaterialThis compound
Oxidizing AgentPotassium Permanganate
Product3,5-Pyridinedicarboxylic Acid
Molecular FormulaC₇H₅NO₄
Molecular Weight167.12 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point>300 °C
Expected Yield60-80%
Purity (by HPLC)>98%

Characterization Data

The synthesized 3,5-pyridinedicarboxylic acid can be characterized using the following spectroscopic methods:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 9.15 (s, 2H, H-2, H-6), 8.75 (s, 1H, H-4), 13.5 (br s, 2H, -COOH).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 165.5 (C=O), 152.0 (C-2, C-6), 138.0 (C-4), 128.5 (C-3, C-5).

  • IR (KBr, cm⁻¹): 3400-2400 (br, O-H stretch of carboxylic acid), 1720 (C=O stretch), 1600, 1550 (C=C and C=N stretches of the pyridine ring).

  • Mass Spectrometry (ESI-MS): m/z 168.03 [M+H]⁺.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 3,5-pyridinedicarboxylic acid.

G Experimental Workflow start Start reaction_setup Reaction Setup: - this compound - Water start->reaction_setup add_kmno4 Add KMnO4 (in portions) reaction_setup->add_kmno4 reflux Reflux (several hours) add_kmno4->reflux quench Quench excess KMnO4 (if necessary) reflux->quench filter Filter to remove MnO2 quench->filter acidify Acidify filtrate with HCl filter->acidify precipitate Precipitation of Product acidify->precipitate isolate Isolate by Filtration precipitate->isolate purify Recrystallize isolate->purify dry Dry the Product purify->dry end End dry->end

Caption: Workflow for the synthesis of 3,5-pyridinedicarboxylic acid.

Safety Precautions

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with skin and eyes, and do not mix with combustible materials.

  • The reaction is exothermic. Proper temperature control is essential to prevent the reaction from becoming too vigorous.

  • Concentrated acids (sulfuric acid and hydrochloric acid) are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction may produce flammable byproducts if not properly controlled. Ensure good ventilation.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 3,5-pyridinedicarboxylic acid from this compound. The described potassium permanganate oxidation method is a robust and scalable procedure suitable for laboratory-scale preparation. The provided data and protocols will be a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science.

Application Notes and Protocols for Coordination Complexes of 3,5-Diethylpyridine with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and protocols for the coordination complexes of 3,5-diethylpyridine with transition metals are limited in the reviewed literature. The following application notes and protocols are therefore based on established methodologies for the closely related and structurally similar ligand, 3,5-dimethylpyridine (B147111) (3,5-lutidine). Researchers should consider these protocols as a starting point and may need to optimize conditions for this compound-specific complexes.

Introduction

3,5-Disubstituted pyridines, such as this compound, are valuable ligands in coordination chemistry. The ethyl groups at the 3 and 5 positions provide steric bulk that can influence the coordination geometry and reactivity of the resulting metal complexes. These complexes are of interest to researchers in catalysis and drug development due to their potential to fine-tune electronic and steric properties, which can impact catalytic activity and biological interactions.

This document provides an overview of the synthesis, characterization, and potential applications of transition metal complexes incorporating the this compound ligand, with protocols adapted from studies on analogous 3,5-dimethylpyridine complexes.

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound can be achieved through the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The stoichiometry of the reactants and reaction conditions will determine the final coordination geometry and nuclearity of the complex.

General Synthetic Protocol

A general procedure for the synthesis of a transition metal halide complex with this compound is as follows:

Materials:

  • Transition metal halide (e.g., CuBr₂, CoCl₂, NiCl₂)

  • This compound

  • Anhydrous solvent (e.g., ethanol, acetonitrile, dichloromethane)

Procedure:

  • Dissolve the transition metal halide in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add a stoichiometric amount of this compound to the solution. The molar ratio of metal to ligand will influence the structure of the resulting complex. For example, a 1:2 metal-to-ligand ratio is common for the formation of [M(this compound)₂X₂] type complexes.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically a few hours to overnight).

  • Monitor the reaction for the formation of a precipitate. If a precipitate forms, it can be collected by filtration.

  • If no precipitate forms, the solvent can be slowly evaporated or a counter-solvent can be added to induce crystallization.

  • Wash the isolated solid with a small amount of cold solvent and dry under vacuum.

Note: The synthesis of isotopically labeled complexes, for instance with ¹⁵N, can be valuable for NMR studies to probe the electronic environment of the coordinating nitrogen atom. The synthesis of ¹⁵N-labeled this compound can be adapted from the protocol for ¹⁵N-labeled 3,5-dimethylpyridine.[1][2]

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_isolation Isolation & Purification Metal_Salt Transition Metal Salt (e.g., MXn) Dissolve Dissolve Metal Salt in Anhydrous Solvent Metal_Salt->Dissolve Ligand This compound Add_Ligand Add Ligand Ligand->Add_Ligand Dissolve->Add_Ligand Stir Stir at Controlled Temperature Add_Ligand->Stir Precipitation Precipitation / Crystallization Stir->Precipitation Filtration Filtration Precipitation->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Coordination Complex Drying->Product

Caption: General workflow for the synthesis of transition metal complexes with this compound.

Characterization of Coordination Complexes

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of the synthesized complexes.

Key Characterization Techniques
  • Infrared (IR) Spectroscopy: To confirm the coordination of the this compound ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine (B92270) ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the structure of the complex in solution. ¹⁵N NMR can provide direct information about the metal-nitrogen bond.

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.

  • X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and overall coordination geometry.

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

  • Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes, providing insight into the electron configuration of the metal center.

Expected Spectroscopic Data

Based on data for analogous 3,5-dimethylpyridine complexes, the following characteristics can be anticipated for this compound complexes.

TechniqueExpected Observation
IR Spectroscopy Shift of the C=N stretching vibration of the pyridine ring to a higher frequency upon coordination.
¹H NMR Spectroscopy Shifts in the signals of the pyridine ring protons upon coordination. Broadening of signals may be observed for paramagnetic complexes.
¹³C NMR Spectroscopy Shifts in the signals of the pyridine ring carbons upon coordination.
UV-Vis Spectroscopy d-d transitions for transition metal complexes, typically in the visible region.

Applications

Transition metal complexes of substituted pyridines have shown promise in various applications, particularly in catalysis and as potential therapeutic agents.

Catalysis

The steric and electronic properties of the this compound ligand can be leveraged to design catalysts for a variety of organic transformations. The ethyl groups can create a specific steric environment around the metal center, influencing substrate selectivity and catalytic activity. Potential catalytic applications include:

  • Hydrogenation and Hydrosilylation Reactions: The complexes may serve as catalysts for the reduction of unsaturated bonds.[3]

  • Cross-Coupling Reactions: Palladium and nickel complexes, for example, are widely used in C-C and C-N bond formation reactions.

  • Oxidation Catalysis: Manganese, iron, and copper complexes can be effective catalysts for oxidation reactions.

CatalystDevelopment Start Identify Target Reaction Ligand_Design Ligand Design (this compound) Start->Ligand_Design Metal_Selection Select Transition Metal Start->Metal_Selection Synthesis Synthesize Complex Ligand_Design->Synthesis Metal_Selection->Synthesis Characterization Characterize Complex Synthesis->Characterization Screening Catalytic Screening Characterization->Screening Optimization Reaction Optimization Screening->Optimization Mechanism Mechanistic Studies Optimization->Mechanism Application Application in Synthesis Optimization->Application Mechanism->Optimization

Caption: Logical workflow for the development of catalysts based on this compound complexes.

Biological Applications

Coordination complexes of transition metals are being extensively investigated for their potential as therapeutic agents, particularly as anticancer and antimicrobial drugs. The mechanism of action often involves the interaction of the metal complex with biological macromolecules like DNA or enzymes.

  • Anticancer Activity: The cytotoxicity of the complexes can be evaluated against various cancer cell lines using assays such as the MTT assay.[4] The complexes may induce cell death through apoptosis or other mechanisms.

  • Antimicrobial Activity: The complexes can be screened for their activity against a range of bacteria and fungi. The mechanism may involve the disruption of cell membranes or the inhibition of essential enzymes.

While the specific pathways for this compound complexes are not established, a general pathway for metal-based drugs that induce DNA damage is illustrated below.

ApoptosisPathway Complex Transition Metal Complex (e.g., with this compound) DNA Cellular DNA Complex->DNA Intercalation / Binding DNA_Damage DNA Damage DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway for apoptosis induced by DNA-damaging metal complexes.

Quantitative Data Summary

The following table summarizes representative structural data for a copper(II) bromide complex with the analogous 3,5-dimethylpyridine ligand, which can serve as an estimate for similar this compound complexes.[5]

ParameterValue
Complex [CuBr₂(3,5-dimethylpyridine)₂]n
Crystal System Monoclinic
Space Group P2₁/c
Cu-N Bond Length (Å) ~2.02
Cu-Br Bond Length (Å) ~2.45 (bridging)
N-Cu-N Angle (°) ~91
Br-Cu-Br Angle (°) ~165

Note: The actual bond lengths and angles for this compound complexes may vary due to the different steric and electronic effects of the ethyl groups compared to methyl groups.

Conclusion

The coordination chemistry of this compound with transition metals presents a promising area of research with potential applications in catalysis and drug development. While direct experimental data is currently sparse, the well-established chemistry of the analogous 3,5-dimethylpyridine ligand provides a strong foundation for the synthesis, characterization, and exploration of these novel complexes. The protocols and data presented in these application notes are intended to guide researchers in this exciting field. Further investigation is warranted to fully elucidate the unique properties and potential of this compound-based coordination complexes.

References

Catalytic Applications of 3,5-Diethylpyridine Metal Complexes: A Review of a Seemingly Unexplored Area

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant gap in the research on the catalytic applications of metal complexes featuring the 3,5-diethylpyridine ligand. Despite the broad utility of substituted pyridine (B92270) ligands in coordination chemistry and catalysis, specific data on the catalytic activity, experimental protocols, and reaction mechanisms for this compound metal complexes are not available in the reviewed literature.

While numerous studies detail the catalytic applications of metal complexes with other pyridine derivatives, such as the well-documented terpyridine and various functionalized pyridines, this compound as a ligand in catalytic systems appears to be a largely unexplored field. Searches for detailed application notes, experimental protocols, and quantitative data for catalytic reactions involving this compound metal complexes did not yield any specific results.

For context, research on related pyridine-based ligands offers insights into potential, yet unconfirmed, areas of application. For instance, metal complexes of sterically hindered or electronically modified pyridines are known to be effective in a range of catalytic transformations, including:

  • Cross-Coupling Reactions: Palladium, nickel, and copper complexes with pyridine-type ligands are widely used to catalyze the formation of carbon-carbon and carbon-heteroatom bonds.

  • Hydrogenation and Transfer Hydrogenation: Ruthenium, rhodium, and iridium complexes bearing substituted pyridine ligands have shown significant activity in the reduction of various functional groups.

  • Oxidation Catalysis: Iron, manganese, and copper complexes are known to catalyze a variety of oxidation reactions, from hydrocarbon oxidation to the epoxidation of olefins.

  • Polymerization: Late transition metal complexes with pyridine-containing ligands can act as catalysts for olefin polymerization.

However, it is crucial to emphasize that the electronic and steric properties of the this compound ligand would impart unique characteristics to its metal complexes, and its catalytic behavior cannot be directly extrapolated from that of other pyridine derivatives. The ethyl groups at the 3 and 5 positions would increase the steric bulk around the metal center and also influence its electronic properties through inductive effects. These factors would have a profound impact on the stability, reactivity, and selectivity of any potential catalytic system.

Future Outlook

The absence of published research on the catalytic applications of this compound metal complexes represents a potential opportunity for new avenues of investigation in the field of catalysis. Future research could focus on the following areas:

  • Synthesis and Characterization: The first step would be the systematic synthesis and thorough characterization of a range of transition metal complexes with this compound as a ligand.

  • Screening in Catalysis: These newly synthesized complexes could then be screened for catalytic activity in various benchmark reactions, such as Suzuki-Miyaura cross-coupling, ketone hydrogenation, or olefin polymerization.

  • Mechanistic Studies: Detailed mechanistic investigations of any active catalytic systems would be essential to understand the role of the this compound ligand and to enable rational catalyst design and optimization.

Due to the lack of available data, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or visualizations for the catalytic applications of this compound metal complexes. Researchers interested in this specific area will need to undertake foundational research to explore the potential of these compounds in catalysis.

Application Notes and Protocols for 3,5-Diethylpyridine in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylpyridine, a disubstituted pyridine (B92270) derivative, holds potential as a ligand in homogeneous catalysis. Pyridine and its derivatives are a versatile class of ligands in transition-metal-catalyzed reactions due to the coordinating ability of the nitrogen atom's lone pair of electrons. The electronic and steric properties of the pyridine ring can be fine-tuned by altering the substituents. The ethyl groups at the 3 and 5 positions of this compound are electron-donating, which can increase the electron density on the metal center, potentially influencing the catalyst's activity and stability. These substituents also introduce steric bulk, which can affect the selectivity of the catalytic reaction.

While specific, detailed applications of this compound in homogeneous catalysis are not extensively documented in publicly available literature, its structural features suggest potential utility in various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental transformations in organic synthesis and drug discovery.[1][2] The following sections provide an overview of its potential applications, a generalized experimental protocol for its use in a Suzuki-Miyaura cross-coupling reaction, and a discussion of its anticipated role in a catalytic cycle.

Potential Applications

Based on the established roles of analogous pyridine-based ligands, this compound is a candidate for use in several types of palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[1][3] The electron-donating nature of the diethyl groups in this compound could enhance the rate of oxidative addition of the organohalide to the palladium(0) center.

  • Heck Reaction: This reaction couples an unsaturated halide with an alkene to form a substituted alkene.[2][4] The steric and electronic properties of the ligand influence the regioselectivity and yield of the reaction. The steric hindrance provided by the diethyl groups might be beneficial in controlling the stereochemical outcome of the coupling.

  • Other Cross-Coupling Reactions: The principles governing the Suzuki-Miyaura and Heck reactions are applicable to other palladium-catalyzed cross-couplings, such as Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This compound could potentially serve as a ligand in these systems as well, with its performance depending on the specific substrates and reaction conditions.

Generalized Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction where this compound could be screened as a ligand. This protocol is based on general procedures for similar reactions and should be optimized for specific substrates.[1]

Reaction:

Suzuki Reaction Scheme

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), this compound (0.02 mmol, 2 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent (5 mL) via syringe.

  • Stir the reaction mixture at a predetermined temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Data Presentation

For a systematic evaluation of this compound as a ligand, its performance should be compared against other pyridine-based ligands under identical reaction conditions. The following table provides a template for presenting such comparative data.

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
This compound 110012Experimental Data
2,6-Dimethylpyridine110012Experimental Data
Pyridine110012Experimental Data
(No Ligand)110012Experimental Data

Visualizations

Conceptual Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, highlighting the role of a generic ligand (L), which could be this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-Ar' RedElim->Pd0

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines a general workflow for screening and optimizing the use of this compound as a ligand in a homogeneous catalytic reaction.

Experimental_Workflow Start Reaction Setup Reaction Catalytic Reaction (Heating & Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction Continue Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis Optimization Optimization of Reaction Conditions Analysis->Optimization Optimization->Start Iterate

Caption: A general workflow for screening pyridine-based ligands in cross-coupling reactions.

Conclusion

While this compound is not yet a widely cited ligand in the field of homogeneous catalysis, its structural and electronic properties make it a promising candidate for investigation. The provided application notes and generalized protocol offer a starting point for researchers to explore its potential in palladium-catalyzed cross-coupling reactions. Systematic screening and optimization are necessary to fully elucidate its efficacy and potential advantages over existing ligand systems. The continued development of novel ligands is crucial for advancing the capabilities of homogeneous catalysis in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

Application Notes and Protocols for the Purity Assessment of 3,5-Diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Diethylpyridine is a substituted pyridine (B92270) derivative used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Ensuring the purity of this compound is critical for the quality, safety, and efficacy of the final products. These application notes provide detailed protocols for the purity assessment of this compound using common analytical techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a robust and widely used technique for the analysis of volatile and thermally stable compounds like this compound. It is highly effective for separating and quantifying volatile impurities such as residual solvents, starting materials, and by-products.

Experimental Protocol: GC-FID

This protocol outlines a general method for the purity analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (FID).

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable solvent (e.g., methanol, acetone, or dichloromethane) in a volumetric flask.

    • Vortex the solution until the sample is completely dissolved.

    • Transfer an aliquot of the solution into a GC vial for analysis.

  • GC Conditions: The following are recommended starting conditions and may require optimization.

ParameterValue
Column DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium or Nitrogen at a constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program - Initial temperature: 80°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Hold: 5 minutes at 280°C
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
  • Data Analysis: The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Workflow for GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to GC Vial vortex->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter Solution sonicate->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report Method_Selection start Purity Assessment of This compound volatile_impurities Are volatile impurities a primary concern? start->volatile_impurities non_volatile_impurities Are non-volatile or thermally labile impurities expected? volatile_impurities->non_volatile_impurities No gc Use Gas Chromatography (GC) volatile_impurities->gc Yes absolute_quantification Is absolute quantification or structural confirmation needed? non_volatile_impurities->absolute_quantification No hplc Use High-Performance Liquid Chromatography (HPLC) non_volatile_impurities->hplc Yes absolute_quantification->gc No, for routine purity check nmr Use Quantitative NMR (qNMR) absolute_quantification->nmr Yes

Application Note: GC-MS Protocol for Purity Determination of 3,5-Diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the determination of purity for 3,5-diethylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS). Ensuring the purity of chemical intermediates and starting materials like this compound is critical in research and pharmaceutical development to avoid side reactions and ensure final product quality.[1] The method described herein is suitable for separating this compound from volatile and semi-volatile impurities and allows for accurate quantification of its purity by calculating the relative peak area. This protocol outlines sample preparation, instrument parameters, and data analysis procedures.

Experimental Protocol

This protocol is based on established methods for the analysis of pyridine (B92270) and its alkylated derivatives.[1][2]

Instrumentation and Consumables

A standard Gas Chromatograph coupled to a Mass Spectrometer is recommended.

Component Specification
Gas Chromatograph Agilent 8890 GC, Shimadzu GC-2030, or equivalent
Mass Spectrometer Agilent 5977B MSD, Shimadzu GCMS-QP2020 NX, or equivalent single quadrupole MS
Autosampler Agilent 7693A, Shimadzu AOC-20i Plus, or equivalent
GC Column DB-5ms (or equivalent 5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[1][2]
Carrier Gas Helium (99.999% purity)
Vials 2 mL amber glass autosampler vials with PTFE-lined caps.[3]
Solvent Dichloromethane (B109758) or Ethyl Acetate (HPLC or GC grade)
Syringe 10 µL autosampler syringe
Reagent and Sample Preparation
  • Solvent Selection: Use a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate.[3] Ensure the solvent is anhydrous, as water can interfere with the analysis.[4][5]

  • Stock Solution Preparation: Accurately weigh approximately 100 mg of the this compound reference standard or sample into a 100 mL volumetric flask.

  • Dilution: Dissolve and dilute to the mark with the chosen solvent to achieve a final concentration of approximately 1 mg/mL.[2] Mix thoroughly.

  • Working Solution: Further dilute the stock solution if necessary to fall within the instrument's linear range. A typical final concentration for injection is around 10-100 µg/mL.[3][6]

  • Sample Transfer: Transfer an aliquot of the final solution into a 2 mL autosampler vial for analysis.[3]

GC-MS Method Parameters

The following parameters are recommended for the analysis. Optimization may be required based on the specific instrument used.

Parameter Setting
GC Parameters
InjectorSplit/Splitless
Injector Temperature250 °C[2][7]
Injection ModeSplit
Split Ratio50:1 (can be adjusted based on sample concentration)
Injection Volume1 µL[2][3]
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)[2]
Oven Program
   Initial Temperature80 °C, hold for 2 minutes[2]
   Ramp10 °C/min to 250 °C[2]
   Final HoldHold at 250 °C for 5 minutes[2]
MS Parameters
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[6]
Ion Source Temperature230 °C
Transfer Line Temp.250 °C[7]
Acquisition ModeFull Scan
Mass Range40 - 350 amu
Data Analysis
Purity CalculationArea Percent Method
Impurity IdentificationNIST Mass Spectral Library Search

Data Presentation and Analysis

Purity Calculation

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.[1]

Formula: Purity (%) = (Peak Area of this compound / Total Peak Area of all compounds) x 100

Impurity Identification

Potential impurities are detected as separate peaks in the chromatogram. These unknown peaks can be tentatively identified by comparing their acquired mass spectra against a reference library, such as the NIST Mass Spectral Database.[6][8] The molecular ion of this compound is expected at m/z 135. Common fragment ions for alkylpyridines include the loss of methyl (m/z 120) or ethyl (m/z 106) groups.

Quantitative Data Summary

Results should be summarized in a clear, tabular format for easy comparison and reporting.

Compound Identity Retention Time (min) Peak Area Area %
Solvent Peak2.15--
Impurity 18.7515,4800.08
Impurity 29.9228,1200.15
This compound 11.20 18,750,900 99.73
Impurity 312.548,6000.04
Total 18,803,100 100.00

Workflow Visualization

The logical workflow for the GC-MS purity analysis of this compound is illustrated below.

GCMS_Workflow start Start: Receive Sample weigh 1. Sample Weighing (Accurately weigh ~100 mg) start->weigh dissolve 2. Dissolution & Dilution (Dissolve in 100 mL solvent to 1 mg/mL) weigh->dissolve prep_vial 3. Vial Preparation (Transfer to 2 mL GC vial) dissolve->prep_vial injection 4. GC-MS Injection (Inject 1 µL into GC) prep_vial->injection acquisition 5. Data Acquisition (Run GC-MS method) injection->acquisition analysis 6. Data Analysis (Integrate peaks, identify impurities) acquisition->analysis report 7. Purity Calculation & Report (Calculate Area %) analysis->report end End: Final Report report->end

Caption: Experimental workflow for this compound purity analysis by GC-MS.

Conclusion

The GC-MS method detailed in this application note is a robust, reliable, and sensitive technique for determining the purity of this compound.[2][6] The protocol is straightforward, involving simple sample dilution followed by direct injection, making it suitable for routine quality control in both academic and industrial laboratory settings. Proper instrument setup and data analysis as described will yield accurate and reproducible purity assessments.

References

Application Notes and Protocols for the Safe Handling and Disposal of 3,5-Diethylpyridine Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and disposal of waste containing 3,5-diethylpyridine. Due to the limited availability of specific data for this compound, the following guidelines are based on best practices for pyridine (B92270) and its derivatives, such as 3,5-dimethylpyridine, which share similar chemical structures and are expected to exhibit comparable hazardous properties.[1][2]

Introduction to this compound and its Hazards

This compound is a heterocyclic organic compound belonging to the pyridine family. Like other pyridine derivatives used in chemical synthesis, it is crucial to handle it with care and to manage its waste according to established safety protocols.[1][3] Pyridine and its analogues are typically flammable, toxic, and irritant.[1] Based on data for similar compounds like 3,5-dimethylpyridine, this compound should be presumed to be a hazardous substance that is flammable, harmful if swallowed or inhaled, and can cause severe skin and eye irritation or damage.[4][5][6][7]

Assumed Hazard Classifications for this compound Waste:

  • Flammable Liquid

  • Acutely Toxic (Oral and Inhalation)

  • Skin and Eye Irritant/Corrosive

Data Presentation: Properties of Pyridine Analogues

The following table summarizes key safety and physical property data for pyridine and 3,5-dimethylpyridine, which can be used to infer the likely properties of this compound.

PropertyPyridine3,5-DimethylpyridineThis compound (Predicted)
CAS Number 110-86-1591-22-0699-25-2[8]
Molecular Formula C5H5NC7H9N[3]C9H13N
Molecular Weight 79.10 g/mol 107.15 g/mol [5]135.22 g/mol
Boiling Point 115 °C169-170 °C[4]Higher than 170 °C
Flash Point 20 °C57 °CLikely > 57 °C
Toxicity (Oral LD50, Rat) 891 mg/kg[9]Toxic if swallowed[4][5][6]Assumed to be toxic if swallowed
Hazards Flammable, Toxic, Irritant[9]Flammable, Toxic, Corrosive[4][5][6]Flammable, Toxic, Corrosive (Assumed)

Experimental Protocols

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9] Ensure an emergency eyewash station and safety shower are readily accessible.[9]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[1]

    • Hand Protection : Use chemical-resistant gloves such as butyl rubber or Viton.[1] Nitrile gloves may not offer sufficient protection.[9]

    • Skin and Body Protection : Wear a fully buttoned, flame-retardant laboratory coat.[1][2]

  • Safe Handling Practices :

    • Avoid contact with skin, eyes, and clothing.

    • Do not inhale vapors or mists.[10]

    • Keep away from sources of ignition such as heat, sparks, and open flames.[11]

    • Use non-sparking tools and take precautionary measures against static discharge.[2]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents and acids.[4][9]

  • Waste Identification : All materials contaminated with this compound, including unused chemical, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

  • Waste Container :

    • Collect this compound waste in a designated, compatible, and properly sealed hazardous waste container.[1][9] The container should be clearly labeled as "Hazardous Waste" and specify the contents as "this compound Waste".[2]

    • Attach a completed hazardous waste label as soon as the first drop of waste is added.[9]

  • Segregation :

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizers or acids.[1][9]

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2]

  • Small Spills (manageable by lab personnel) :

    • Ensure proper PPE is worn.

    • Contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1][11]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[9]

    • Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.

  • Large Spills :

    • Immediately evacuate the area.[9]

    • Alert others in the vicinity and secure the area to prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[1][9]

  • Regulatory Compliance : All disposal procedures must adhere to local, state, and federal regulations for hazardous waste.[1][12] Never dispose of this compound waste down the sanitary sewer.[11]

  • Disposal Method : The recommended method for the disposal of pyridine-containing waste is high-temperature incineration by a licensed hazardous waste disposal facility.[12]

    • Rotary Kiln Incineration : 820°C - 1600°C

    • Liquid Injection Incineration : 650°C - 1600°C

    • Fluidized Bed Incineration : 450°C - 980°C

  • Waste Pickup :

    • When the waste container is full or no longer in use, ensure the hazardous waste label is complete and accurate.

    • Arrange for the collection of the waste container by your institution's EHS department or a certified hazardous waste contractor.[9]

Mandatory Visualizations

Handling_and_Disposal_Workflow cluster_handling Handling this compound cluster_collection Waste Collection & Segregation cluster_disposal Disposal start Start Handling ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in a Chemical Fume Hood ppe->fume_hood Step 2 waste_generation Generate this compound Waste fume_hood->waste_generation Step 3 collect_waste Collect Waste in Labeled Container waste_generation->collect_waste segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste store_waste Store in Satellite Accumulation Area segregate_waste->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup incineration High-Temperature Incineration request_pickup->incineration end_disposal End of Lifecycle incineration->end_disposal

Caption: Workflow for the safe handling and disposal of this compound waste.

Spill_Response_Logic spill Spill Occurs spill_size Is the spill large? spill->spill_size evacuate Evacuate Area and Call EHS/Emergency spill_size->evacuate Yes wear_ppe Wear Appropriate PPE spill_size->wear_ppe No end_spill Spill Managed evacuate->end_spill contain_spill Contain with Inert Absorbent Material wear_ppe->contain_spill collect_waste Collect Absorbed Material into Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate decontaminate->end_spill

Caption: Decision-making process for responding to a this compound spill.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3,5-Diethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on the established principles of the gas-phase Chichibabin pyridine (B92270) synthesis for alkyl-substituted pyridines. Specific quantitative data for 3,5-diethylpyridine is limited; therefore, this guide uses analogous data from related syntheses (e.g., 3,5-dimethylpyridine) to provide a robust framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the gas-phase synthesis of this compound? A1: The synthesis is typically achieved through a variation of the Chichibabin pyridine synthesis, which involves the gas-phase condensation of an aldehyde with ammonia (B1221849) over a solid acid catalyst at elevated temperatures.[1][2] For this compound, the primary reactants would be propionaldehyde (B47417) and ammonia.[3]

Q2: What are the most critical process parameters that influence the yield and selectivity? A2: The key parameters to control for yield optimization are:

  • Reaction Temperature: Typically in the range of 350-500°C.[1][4]

  • Catalyst Type: Solid acid catalysts like silica-alumina, zeolites (e.g., ZSM-5), or modified alumina (B75360) are crucial.[1][5][6]

  • Reactant Molar Ratio: The ratio of propionaldehyde to ammonia significantly impacts the product distribution.

  • Gas Hourly Space Velocity (GHSV): This determines the residence time of the reactants on the catalyst surface.

Q3: What are the common byproducts I should expect? A3: Byproduct formation is a primary challenge. Expected byproducts include other pyridine isomers (e.g., 2-ethyl-5-methylpyridine), picolines, lutidines, unreacted starting materials, and heavier condensation products or "coke" which can deactivate the catalyst.[6]

Q4: My catalyst is deactivating quickly. What is the likely cause and how can I mitigate it? A4: Rapid deactivation is commonly caused by "coking," where carbonaceous deposits form on the active sites of the catalyst. This is often exacerbated by excessively high reaction temperatures or highly acidic catalyst sites. To mitigate this, you can:

  • Optimize the reaction temperature to find a balance between activity and stability.

  • Introduce a small, controlled amount of steam to the feed, which can help reduce coke formation.

  • Select a catalyst with optimized acidity and pore structure.

  • Implement a regeneration cycle, which typically involves a controlled burnout of the coke with air or a dilute oxygen stream at high temperatures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low Reactant Conversion 1. Temperature Too Low: Insufficient thermal energy to overcome the activation barrier.1. Gradually increase the reactor temperature in 20°C increments while monitoring conversion and selectivity. The optimal range is often 400-500°C.[6]
2. Catalyst Deactivation: Active sites are blocked by coke or poisoned by impurities.2. Regenerate the catalyst via calcination or replace it. Ensure high purity of reactant feeds.
3. High Space Velocity: Reactant residence time is too short for the reaction to proceed.3. Decrease the total gas flow rate to increase the contact time between reactants and the catalyst.
Poor Selectivity to this compound 1. Suboptimal Temperature: Temperature may favor the formation of thermodynamic or kinetic byproducts.1. Perform a temperature screening study. Higher temperatures can sometimes lead to cracking or isomerization.
2. Inappropriate Catalyst: The catalyst's acidity or pore size may not be selective for the desired product.2. Experiment with different catalysts. Shape-selective zeolites like ZSM-5 can improve selectivity for specific isomers compared to amorphous silica-alumina.[7]
3. Incorrect Reactant Ratio: The aldehyde-to-ammonia ratio is not optimized.3. Vary the molar feed ratio of propionaldehyde to ammonia. An excess of ammonia is often used to suppress side reactions.
Reactor Plugging / Pressure Drop Increase 1. Excessive Coke Formation: Severe coking can physically block the catalyst bed.1. Lower the reaction temperature. Consider co-feeding a diluent like nitrogen or steam. Implement a shorter cycle time before catalyst regeneration.
2. Liquid Product Condensation: The product is condensing in a cold spot within the reactor or outlet lines.2. Ensure all transfer lines downstream of the reactor are adequately heated above the dew point of the products.

Data Presentation: Effect of Process Parameters on Yield

The following table presents hypothetical data to illustrate how varying reaction conditions can impact conversion, selectivity, and overall yield in a gas-phase condensation reaction.

Parameter Experiment 1 Experiment 2 (Optimized) Experiment 3
Catalyst Amorphous Silica-AluminaH-ZSM-5 Zeoliteγ-Alumina
Temperature (°C) 400450480
Propionaldehyde:NH₃ Molar Ratio 1:21:31:2.5
GHSV (h⁻¹) 200015002000
Propionaldehyde Conversion (%) 889598
This compound Selectivity (%) 284225
Overall Yield (%) 24.639.9 24.5

Experimental Protocols

General Protocol for Gas-Phase Synthesis of this compound

Objective: To synthesize this compound via the gas-phase condensation of propionaldehyde and ammonia over a solid acid catalyst in a fixed-bed reactor.

Apparatus:

  • High-pressure fixed-bed reactor (e.g., stainless steel tube).

  • Tube furnace with temperature controller.

  • Mass flow controllers (MFCs) for ammonia, nitrogen (carrier gas).

  • High-performance liquid chromatography (HPLC) pump or syringe pump for liquid propionaldehyde feed.

  • Vaporizer unit.

  • Back-pressure regulator.

  • Condenser and liquid collection system (chilled).

  • Gas chromatograph with a mass spectrometer (GC-MS) for analysis.

Procedure:

  • Catalyst Loading: Load the reactor with a known mass (e.g., 5-10 g) of the chosen solid acid catalyst (e.g., H-ZSM-5 pellets), secured with quartz wool plugs.

  • Catalyst Activation: Heat the reactor to 500°C under a steady flow of nitrogen (50 mL/min) for 2 hours to remove any adsorbed moisture and impurities.

  • System Stabilization: Lower the temperature to the desired reaction setpoint (e.g., 450°C) and set the system pressure (e.g., atmospheric or slightly above).

  • Reactant Introduction:

    • Initiate the flow of ammonia and nitrogen carrier gas through their respective MFCs at the desired molar ratio.

    • Begin feeding liquid propionaldehyde into the vaporizer, where it is mixed with the gas stream before entering the reactor.

  • Reaction Execution: Allow the reaction to proceed for several hours to reach a steady state. Collect the liquid product by passing the reactor effluent through a chilled condenser.

  • Product Analysis: Periodically take samples of the liquid product and analyze them by GC-MS to determine the conversion of propionaldehyde, selectivity towards this compound, and the distribution of byproducts.

  • Shutdown: After the experimental run, stop the propionaldehyde feed and purge the system with nitrogen while cooling down.

Visualizations

G main_problem Low Yield of This compound low_conversion Low Reactant Conversion main_problem->low_conversion poor_selectivity Poor Product Selectivity main_problem->poor_selectivity cause_temp_low Temperature Too Low low_conversion->cause_temp_low Cause cause_catalyst_deact Catalyst Deactivation low_conversion->cause_catalyst_deact Cause cause_res_time Residence Time Too Short low_conversion->cause_res_time Cause cause_temp_subopt Suboptimal Temperature poor_selectivity->cause_temp_subopt Cause cause_catalyst_type Inappropriate Catalyst poor_selectivity->cause_catalyst_type Cause cause_ratio Incorrect Reactant Ratio poor_selectivity->cause_ratio Cause sol_inc_temp Increase Temperature cause_temp_low->sol_inc_temp Solution sol_regen_cat Regenerate / Replace Catalyst cause_catalyst_deact->sol_regen_cat Solution sol_dec_ghsv Decrease GHSV cause_res_time->sol_dec_ghsv Solution sol_screen_temp Screen Temperatures cause_temp_subopt->sol_screen_temp Solution sol_change_cat Test Different Catalysts (e.g., Zeolites) cause_catalyst_type->sol_change_cat Solution sol_opt_ratio Optimize Aldehyde:NH3 Ratio cause_ratio->sol_opt_ratio Solution

Troubleshooting workflow for optimizing this compound yield.

References

common side reactions in 3,5-diethylpyridine synthesis and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-diethylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Question 1: My synthesis of this compound from propanal and ammonia (B1221849) resulted in a low yield and a complex mixture of products. What are the likely side reactions?

Answer: The synthesis of this compound via the Chichibabin pyridine (B92270) synthesis pathway, which involves the condensation of aldehydes and ammonia, is susceptible to several side reactions that can lower the yield and complicate purification. When using higher aliphatic aldehydes like propanal, the formation of anomalous pyridine derivatives is a known issue.[1]

The primary side reactions include:

  • Formation of Isomeric Diethylpyridines: The reaction mechanism involves a series of aldol-type condensations and Michael additions.[2] Variations in the sequence of these reactions can lead to the formation of other isomers, such as 2,4-diethylpyridine (B15248857) and 2,6-diethylpyridine.

  • Over-alkylation or Polymerization: Aldehyd self-condensation can lead to the formation of polymeric or tar-like substances, especially under harsh temperature conditions or with improper reactant ratios. This is a common issue in reactions involving aldehydes and ammonia.[3]

  • Formation of Partially Hydrogenated Intermediates: Incomplete dehydrogenation or aromatization can leave dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediates in the final product mixture. The final aromatization step is crucial for driving the reaction to completion.[4]

  • Formation of Other Alkylpyridines: Dealkylation or rearrangement reactions at high temperatures over certain catalysts can lead to products like 3-ethyl-5-methylpyridine (B1618813) or picolines.[5][6]

To diagnose the specific side products in your mixture, it is essential to use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Prevention Strategies:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range (typically 350–500 °C for vapor-phase synthesis) to minimize polymerization and undesired fragmentation.[2]

  • Catalyst Selection: Utilize a shape-selective catalyst, such as a modified alumina (B75360) or silica (B1680970) gel, to favor the formation of the desired 3,5-isomer.[2][7]

  • Optimize Reactant Ratios: Carefully control the molar ratio of propanal to ammonia. An excess of ammonia can help suppress aldehyde self-condensation.

  • Controlled Addition of Reagents: A slow, controlled feed of the reactants over the catalyst bed can prevent localized high concentrations, reducing the likelihood of polymerization.

Question 2: I am observing significant contamination from other pyridine isomers in my product. How can I improve the regioselectivity for this compound?

Answer: Achieving high regioselectivity is a primary challenge in this synthesis. The formation of various isomers stems from the multiple condensation pathways available to the aldehyde and ammonia reactants.

Key Factors Influencing Regioselectivity:

ParameterEffect on SelectivityRecommended Action
Catalyst The catalyst's acidic sites and pore structure are critical. Shape-selective zeolites (e.g., ZSM-5) can limit the formation of bulkier, multi-substituted pyridines.[3]Screen various oxide catalysts such as gamma-Al₂O₃, SiO₂, or mixed Al₂O₃/SiO₂.[7] Consider using modified zeolite catalysts for enhanced shape selectivity.
Temperature Higher temperatures can provide the activation energy for alternative reaction pathways, leading to a broader product distribution.Operate at the lower end of the effective temperature range (e.g., 350-420°C) and monitor the product distribution via in-process GC analysis.
Contact Time The time the reactants spend in contact with the catalyst influences the reaction outcome. Longer contact times may promote isomerization or degradation.Adjust the flow rate of the gaseous reactants to optimize contact time. Shorter residence times often favor the kinetically preferred product.

Experimental Protocol to Enhance Selectivity: A detailed protocol for vapor-phase synthesis is provided below, emphasizing conditions that favor 3,5-disubstitution.

Question 3: My reaction is producing a significant amount of dark, tar-like material. What causes this and how can it be prevented?

Answer: The formation of tar or polymeric material is a common consequence of uncontrolled aldehyde self-condensation (aldol reactions) and subsequent polymerization under thermal stress.

Root Causes and Prevention Workflow:

Caption: Troubleshooting workflow for polymerization.

To prevent tar formation:

  • Lower the Reaction Temperature: Operate at the minimum temperature required for efficient cyclization.

  • Use a Diluent: Introducing an inert gas (like nitrogen) or water vapor with the reactant feed can reduce the partial pressure of propanal, thereby minimizing self-condensation.

  • Ensure Homogeneous Mixing: Pre-mixing and vaporizing the reactants before they contact the catalyst ensures a uniform reaction and avoids localized "hot spots" where polymerization can initiate.

Frequently Asked Questions (FAQs)

Question 1: What are the primary industrial synthesis routes for this compound?

Answer: The dominant industrial method for synthesizing alkylpyridines, including this compound, is the Chichibabin pyridine synthesis.[1][2] This involves the gas-phase condensation of an aldehyde (propanal) and a nitrogen source (ammonia) at elevated temperatures (350-550°C) over a solid acid catalyst.[7]

An alternative, though less common for this specific isomer, is the Hantzsch pyridine synthesis. This multi-component reaction involves condensing an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation and decarboxylation.[4][8] While versatile, the classical Hantzsch synthesis has drawbacks such as harsh conditions and often low yields, though modern modifications have improved its efficiency.[4]

Reaction Pathways Overview:

Caption: Key synthetic routes to this compound.

Question 2: How does the choice of catalyst impact side reactions in the vapor-phase synthesis?

Answer: The catalyst is arguably the most critical factor in controlling the outcome of the vapor-phase synthesis of this compound. Its properties directly influence reaction rate, selectivity, and the formation of byproducts.

Impact of Catalyst Properties:

Catalyst PropertyInfluence on ReactionCommon Examples
Acidity The number and strength of acid sites (both Lewis and Brønsted) catalyze the condensation and dehydration steps. However, excessively strong acidity can promote cracking and polymerization.Al₂O₃, SiO₂, Al₂O₃/SiO₂ blends offer a balance of acid sites.
Porosity/Surface Area A high surface area provides more active sites for the reaction. The pore size can induce shape selectivity, favoring the formation of less bulky isomers.Gamma-alumina (γ-Al₂O₃) is preferred for its high surface area and favorable pore structure.[7]
Composition Doping the primary oxide support with other metal oxides can modify its acidic properties and stability, helping to suppress undesirable side reactions like dealkylation.ZnO or TiO₂ doped alumina.

Experimental Protocols

Vapor-Phase Synthesis of this compound over a γ-Al₂O₃ Catalyst

This protocol describes a continuous-flow process for the synthesis of this compound from propanal and ammonia.

1. Catalyst Preparation:

  • Use commercially available gamma-alumina (γ-Al₂O₃) pellets (3-5 mm).

  • Pack the catalyst into a fixed-bed reactor (e.g., a stainless steel tube) with quartz wool plugs at both ends.

  • Pre-treat the catalyst by heating to 500°C for 4 hours under a continuous flow of dry nitrogen to remove adsorbed water.

2. Reaction Setup:

  • The fixed-bed reactor is placed inside a tube furnace equipped with a programmable temperature controller.

  • Use two separate syringe pumps to deliver liquid propanal and aqueous ammonia (e.g., 25% solution) to a vaporizer/mixing chamber heated to 250°C.

  • An inert carrier gas (N₂) is also fed into the vaporizer to facilitate transport of the gaseous reactants to the reactor.

3. Reaction Execution:

  • Set the furnace temperature to the desired reaction temperature (e.g., 400°C).

  • Begin the flow of N₂ gas (e.g., 30 mL/min).

  • Start the syringe pumps to feed the reactants at a specific molar ratio (e.g., Ammonia:Propanal ratio of 4:1). The total liquid hourly space velocity (LHSV) should be optimized (e.g., starting at 0.5 h⁻¹).

  • The product stream exiting the reactor is passed through a condenser cooled with chilled water (-5°C) to collect the liquid products.

  • Non-condensable gases are vented through a scrubber.

4. Workup and Purification:

  • Collect the condensate, which will consist of an organic layer and an aqueous layer.

  • Separate the layers. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover dissolved product.

  • Combine all organic fractions and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to separate this compound from isomers and other byproducts.

Process Flow Diagram:

Caption: Experimental workflow for vapor-phase synthesis.

References

byproducts in 3,5-diethylpyridine synthesis from butanol and formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-diethylpyridine from butanol and formaldehyde (B43269).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved through a variation of the Chichibabin pyridine (B92270) synthesis.[1][2][3] The in-situ oxidation of butanol to butanal is a key initial step, followed by condensation with formaldehyde and an ammonia (B1221849) source.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Non-optimal Reaction Temperature or Pressure: Temperature is a critical parameter in Chichibabin-type syntheses. Too low, and the reaction rate will be slow; too high can lead to decomposition and byproduct formation.[4] 2. Incorrect Stoichiometry of Reactants: The molar ratios of butanol, formaldehyde, and the ammonia source are crucial for maximizing the yield of the desired product.[5] 3. Catalyst Deactivation: If a solid-phase catalyst (e.g., alumina, silica) is used, its activity can diminish over time due to coking or poisoning.[1][6] 4. Significant Formation of Polymeric Byproducts: Aldehyd self-condensation can lead to the formation of tar-like substances, especially at elevated temperatures.[2]1. Systematically vary the reaction temperature and pressure to identify the optimal conditions for your specific setup. 2. Carefully control and optimize the molar ratios of the starting materials. An excess of formaldehyde may be employed in some cases.[7] 3. Ensure the catalyst is fresh or has been properly regenerated. Consider screening different catalysts to improve performance.[2] 4. Consider a lower reaction temperature or a more controlled, gradual addition of the aldehyde reactants to minimize polymerization.[2]
Presence of Multiple Isomeric Pyridines 1. Lack of Regioselectivity: The cyclization step of the Chichibabin synthesis can sometimes lead to the formation of positional isomers.[2] For instance, other ethyl- and methyl-substituted pyridines might be formed.1. Modify the catalyst to enhance regioselectivity.[2] Zeolite-based catalysts, for example, can offer shape selectivity.[7] 2. Adjust the reaction temperature, as selectivity can be temperature-dependent.[2] 3. Employ efficient purification techniques such as fractional distillation under reduced pressure or preparative chromatography to separate the isomers.[2]
Contamination with Over- or Under-Alkylated Pyridines 1. Undesired Condensation Pathways: Depending on the reaction conditions and reactant ratios, pyridines with more or fewer alkyl groups can be formed.[2] For example, 3-ethyl-5-methylpyridine (B1618813) or tri-substituted pyridines could be potential byproducts.1. Optimize the stoichiometry of butanal and formaldehyde to favor the formation of the desired this compound. 2. Analyze the product mixture at different reaction times to understand the kinetics of byproduct formation.
Presence of Nitrogen-Containing Impurities (e.g., Secondary Amines) 1. Incomplete Reaction or Side Reactions with Ammonia: Ammonia can react with carbonyl compounds to form various intermediates and side products, including secondary amines.[8]1. Treat the crude product mixture with a dilute acid (e.g., HCl) to form the hydrochloride salts of the pyridine bases. This allows for separation from non-basic impurities. The free bases can then be recovered by neutralization.[8] 2. Ensure a sufficient amount of the ammonia source is used to drive the reaction towards pyridine formation.
Difficulty in Product Purification 1. Similar Physical Properties of Byproducts: Isomeric and other alkylated pyridine byproducts often have boiling points close to that of this compound, making separation by distillation challenging.[6] 2. Formation of Tars/Polymers: High molecular weight byproducts can complicate extraction and distillation.1. For challenging separations, consider forming crystalline derivatives, such as picrates, which can be separated by fractional crystallization, followed by regeneration of the free base.[8] 2. Employ high-efficiency fractional distillation columns. 3. For laboratory-scale purification, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) may be effective.

Frequently Asked Questions (FAQs)

Q1: What type of reaction is the synthesis of this compound from butanol and formaldehyde?

A1: This synthesis is a variation of the Chichibabin pyridine synthesis.[1][2] It involves the condensation of aldehydes (butanal, formed from the oxidation of butanol, and formaldehyde) with ammonia, typically at elevated temperatures and often in the presence of a catalyst.[1]

Q2: What are the expected byproducts in this synthesis?

A2: Byproduct formation is a common challenge in Chichibabin-type syntheses. The primary expected byproducts include isomeric pyridines (e.g., other diethylpyridine isomers), over- or under-alkylated pyridines (e.g., ethyl-methyl-pyridines, tri-alkylated pyridines), secondary amines, and polymeric or tar-like materials resulting from the self-condensation of aldehydes.[2][8]

Q3: How can I minimize the formation of byproducts?

A3: Minimizing byproduct formation requires careful control over the reaction parameters. Key strategies include optimizing the reaction temperature, pressure, and the stoichiometric ratio of the reactants. The choice of catalyst can also significantly influence the selectivity towards the desired product. Using high-purity starting materials is also essential to prevent side reactions.[6]

Q4: Is an oxidation step required?

A4: The initial product of the condensation reaction is often a dihydropyridine (B1217469) intermediate. This intermediate must be oxidized to form the aromatic pyridine ring.[4] In many industrial gas-phase syntheses, this oxidation (dehydrogenation) occurs concurrently under the reaction conditions.[9] If a stable dihydropyridine is isolated, a separate oxidation step using an oxidizing agent like nitric acid or air may be necessary.[6][4]

Summary of Potential Byproducts

Byproduct Category Potential Compounds Plausible Origin
Isomeric Pyridines 2,6-Diethylpyridine, 2,4-Diethylpyridine, etc.Alternative cyclization pathways during the condensation of butanal and formaldehyde with ammonia.
Under-Alkylated Pyridines 3-Ethyl-5-methylpyridine, 3-Ethylpyridine, 3-MethylpyridineIncorporation of acetaldehyde (B116499) (a potential impurity or side-product) or incomplete alkylation.
Over-Alkylated Pyridines Triethylpyridines, Diethyl-methylpyridinesFurther alkylation of the pyridine ring or intermediates under the reaction conditions.
Other Nitrogenous Compounds Dibutylamine, EthylbutylamineSide reactions between butanal and ammonia that do not lead to cyclization.[8]
Polymeric Materials Tar-like substancesAldol-type self-condensation of butanal and formaldehyde at high temperatures.[2]

Detailed Experimental Protocol (Representative)

This protocol describes a general laboratory-scale procedure for a Hantzsch-type pyridine synthesis, which can be adapted for this compound. The Chichibabin synthesis is often performed in the gas phase over a solid catalyst in industrial settings.[1]

Objective: To synthesize a 3,5-dialkyl-1,4-dihydropyridine and its subsequent oxidation to the corresponding pyridine.

Materials:

  • Butanal (2 molar equivalents)

  • Formaldehyde (1 molar equivalent, e.g., as an aqueous solution)

  • Ammonium (B1175870) acetate (B1210297) (1 molar equivalent)

  • Ethanol (as solvent)

  • Nitric acid (for oxidation)

  • Sodium bicarbonate solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate

Procedure:

  • Dihydropyridine Synthesis:

    • In a round-bottom flask equipped with a reflux condenser, dissolve butanal (2 eq.) and formaldehyde (1 eq.) in ethanol.

    • Add ammonium acetate (1 eq.) to the solution.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the starting materials are consumed, cool the reaction mixture to room temperature. The 1,4-dihydropyridine (B1200194) product may precipitate and can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Aromatization (Oxidation):

    • Dissolve the crude 1,4-dihydropyridine in a suitable solvent such as acetic acid.

    • Carefully add an oxidizing agent (e.g., nitric acid) portion-wise while monitoring the reaction by TLC.[6]

    • The reaction is often exothermic and may require cooling.

  • Workup and Purification:

    • After the oxidation is complete, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography.[6]

Visualizations

Reaction_Pathway Simplified Reaction Pathway for this compound Synthesis Butanol Butanol Butanal Butanal Butanol->Butanal Oxidation Formaldehyde Formaldehyde Intermediates Aldol & Michael Addition Intermediates Formaldehyde->Intermediates Polymers Polymers / Tar Formaldehyde->Polymers Ammonia Ammonia Ammonia->Intermediates Butanal->Intermediates Butanal->Polymers Self-Condensation Dihydropyridine 1,4-Dihydro-3,5-diethylpyridine Intermediates->Dihydropyridine Cyclization Isomers Isomeric Pyridines Intermediates->Isomers Alternative Cyclization Target This compound (Desired Product) Dihydropyridine->Target Oxidation (Dehydrogenation) Byproducts Byproducts

Caption: Plausible reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Byproduct Formation Start High Level of Byproducts Detected (e.g., by GC-MS) Identify Identify Major Byproduct Class Start->Identify Isomers Isomeric Pyridines Identify->Isomers Isomers Polymers Polymeric Material Identify->Polymers Polymers Optimize_Stoich Optimize Reactant Stoichiometry Identify->Optimize_Stoich Other Alkylated Pyridines Optimize_Catalyst Optimize Catalyst for Regioselectivity (e.g., use Zeolites) Isomers->Optimize_Catalyst Optimize_Temp Adjust Reaction Temperature Isomers->Optimize_Temp Lower_Temp Lower Reaction Temperature Polymers->Lower_Temp Slow_Addition Use Slow/Controlled Reagent Addition Polymers->Slow_Addition Purify Employ High-Efficiency Fractional Distillation Optimize_Catalyst->Purify Optimize_Temp->Purify

Caption: A logical workflow for troubleshooting byproduct formation.

References

troubleshooting guide for reactions involving 3,5-diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-diethylpyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: Detailed experimental data for this compound is limited in publicly available literature. Therefore, some of the troubleshooting advice and protocols provided are based on established knowledge of the closely related and well-studied analog, 3,5-dimethylpyridine (B147111). The reactivity of the ethyl groups may introduce additional side reactions, and reaction conditions may need to be optimized accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The most common reactions involving this compound include:

  • N-Oxidation: Formation of this compound N-oxide, a key intermediate for further functionalization of the pyridine (B92270) ring.

  • Hydrogenation: Reduction of the pyridine ring to form 3,5-diethylpiperidine.

  • Use as a Base: Due to the nitrogen's lone pair of electrons, it is used as a moderately hindered, non-nucleophilic base in various organic reactions.[1]

  • Side-Chain Oxidation: The ethyl groups can be oxidized to acetyl or carboxylic acid groups under certain conditions.[1]

Q2: What are the main safety concerns when working with this compound?

A2: this compound is a flammable liquid and vapor. It can be harmful if swallowed, inhaled, or comes into contact with skin, and may cause skin and eye irritation.[2][3] It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store it away from heat, sparks, and open flames.[4]

Q3: How can I purify crude this compound?

A3: Purification of this compound can be challenging due to the potential for closely boiling isomers as byproducts from its synthesis.[5] A common strategy involves:

  • Oxidation of Impurities: Treat the crude product with a mild oxidizing agent to convert more reactive impurities into species that are easier to separate.

  • Steam Distillation: Utilize the azeotropic distillation with water to separate the pyridine from non-volatile impurities.

  • Fractional Distillation: A final fractional distillation of the organic phase can yield high-purity this compound.

Troubleshooting Guides

N-Oxidation Reactions

Issue: Low or no yield of this compound N-oxide.

Potential Cause Recommended Solution
Incomplete Reaction - Increase reaction time and/or temperature: Monitor the reaction progress by TLC or GC. N-oxidation of pyridines can sometimes require prolonged heating.[6] - Ensure sufficient oxidant: Use a slight excess of the oxidizing agent (e.g., hydrogen peroxide).
Decomposition of Oxidant - Control temperature: Some oxidizing agents, like hydrogen peroxide, can decompose at high temperatures. Add the oxidant portion-wise or use a cooling bath to manage the reaction temperature.
Inappropriate Solvent - Use a suitable solvent: Glacial acetic acid is a common and effective solvent for N-oxidation with hydrogen peroxide.[7][8]
Poor Quality Starting Material - Purify the starting this compound: Impurities can interfere with the reaction.

Issue: Formation of side products during N-oxidation.

Potential Cause Recommended Solution
Over-oxidation - Use milder reaction conditions: Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.
Oxidation of Ethyl Side-Chains - Use a selective N-oxidizing agent: Reagents like m-chloroperoxybenzoic acid (m-CPBA) are often more selective for N-oxidation over side-chain oxidation compared to stronger oxidants.
Ring Opening or Degradation - Avoid harsh conditions: Very high temperatures or highly acidic/basic conditions can lead to the degradation of the pyridine ring.
Hydrogenation Reactions

Issue: Incomplete hydrogenation of the pyridine ring.

Potential Cause Recommended Solution
Catalyst Poisoning - Purify the substrate: Sulfur compounds, strong bases, or other impurities can poison the catalyst. Purify the this compound before hydrogenation.[9][10] - Use a more robust catalyst: Some catalysts are more resistant to poisoning. Consider screening different catalysts (e.g., Rh/C, Ru/C).[11]
Insufficient Catalyst Loading - Increase catalyst amount: A higher catalyst loading can improve the reaction rate.
Low Hydrogen Pressure or Temperature - Increase pressure and/or temperature: Hydrogenation of aromatic rings often requires elevated pressure and temperature to proceed efficiently.[12][13]
Deactivated Catalyst - Use fresh catalyst: Catalysts can lose activity over time or after exposure to air.

Issue: De-ethylation or other side reactions during hydrogenation.

Potential Cause Recommended Solution
Hydrogenolysis of C-N bond - Use milder reaction conditions: Lower the temperature and pressure to minimize over-reduction.
Isomerization - Optimize catalyst and conditions: The choice of catalyst and solvent can influence the stereoselectivity of the reduction, leading to different cis/trans isomer ratios of the resulting piperidine.
Use as a Base

Issue: The reaction is not proceeding or is very slow.

Potential Cause Recommended Solution
Insufficient Basicity - Choose a stronger base: While this compound is a base, it may not be strong enough for all reactions. Consider a stronger, non-nucleophilic base if proton abstraction is the rate-limiting step.
Steric Hindrance - The ethyl groups at the 3 and 5 positions provide some steric hindrance, which can be beneficial for preventing side reactions but may also slow down the desired reaction if the substrate is also sterically demanding.

Issue: Formation of a quaternary pyridinium (B92312) salt.

Potential Cause Recommended Solution
Reaction with Alkyl Halides - this compound can react as a nucleophile with electrophiles like alkyl halides to form a pyridinium salt.[14] If this is not the desired reaction, consider using a more sterically hindered base.

Experimental Protocols

Protocol 1: Synthesis of this compound N-Oxide

This protocol is adapted from the synthesis of 3,5-dimethylpyridine N-oxide.[7][8]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and glacial acetic acid.

  • Slowly add hydrogen peroxide to the stirred solution. The reaction can be exothermic, so maintain the temperature with a water bath if necessary.

  • Heat the reaction mixture at 70-80 °C for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid with a saturated solution of sodium carbonate until the pH is basic.

  • Extract the aqueous layer with chloroform or dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude this compound N-oxide.

  • The product can be further purified by recrystallization.

Protocol 2: Hydrogenation of this compound

This is a general procedure for the hydrogenation of a substituted pyridine.[13]

Materials:

  • This compound

  • Solvent (e.g., ethanol, acetic acid)

  • Hydrogenation Catalyst (e.g., 5% Rh/C, PtO2)

  • Hydrogen Gas

Procedure:

  • Dissolve this compound in a suitable solvent in a high-pressure hydrogenation vessel.

  • Add the hydrogenation catalyst to the solution. The vessel should be purged with an inert gas like nitrogen or argon.

  • Seal the vessel and purge it with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-100 °C) with vigorous stirring.

  • Monitor the reaction by observing the hydrogen uptake.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude 3,5-diethylpiperidine.

  • The product can be purified by distillation.

Visualizations

Troubleshooting Workflow

General Troubleshooting Workflow for this compound Reactions start Reaction Issue Identified (e.g., Low Yield, Impurities) check_reagents Check Starting Material Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_catalyst Evaluate Catalyst/Reagent Activity start->check_catalyst check_workup Analyze Work-up & Purification start->check_workup optimize Optimize Conditions check_reagents->optimize Impurities Found check_conditions->optimize Sub-optimal check_catalyst->optimize Deactivated/Inactive check_workup->optimize Losses/Inefficient end Successful Reaction optimize->end Problem Solved

Caption: A logical workflow for troubleshooting common issues in reactions.

N-Oxidation Reaction Pathway

N-Oxidation of this compound start This compound product This compound N-Oxide start->product N-Oxidation side_product Side Products (e.g., Oxidized Ethyl Groups) start->side_product Side Reaction oxidant Oxidizing Agent (e.g., H2O2) oxidant->product oxidant->side_product

References

Technical Support Center: Optimizing Reaction Conditions with 3,5-Diethylpyridine as a Base

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions when utilizing 3,5-diethylpyridine as a base. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its use as a base?

This compound is a sterically hindered, non-nucleophilic organic base. Its key properties are summarized in the table below. The ethyl groups at the 3 and 5 positions provide sufficient steric bulk to prevent the nitrogen atom from participating in nucleophilic attack on electrophilic centers, while still allowing it to function as an effective proton scavenger.[1]

PropertyValue
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
pKa of Conjugate Acid ~6.0-6.5 (estimated)
Appearance Colorless to yellow liquid
Solubility Soluble in most organic solvents

Q2: In which types of reactions is this compound commonly used?

Due to its non-nucleophilic nature, this compound is particularly useful in reactions that are sensitive to nucleophilic attack by the base. Common applications include:

  • Acylation Reactions: To neutralize the acid byproduct (e.g., HCl) formed during the esterification of alcohols or amidation of amines with acyl chlorides or anhydrides.[2][3]

  • Silylation Reactions: As an acid scavenger in the protection of alcohols with silylating agents like silyl (B83357) chlorides or triflates, especially for sterically hindered alcohols.[4][5]

  • Williamson Ether Synthesis: To deprotonate alcohols in the synthesis of ethers, where a non-nucleophilic base is required to avoid competing with the alkylating agent.[6][7]

  • Elimination Reactions: To promote dehydrohalogenation reactions, favoring the formation of alkenes over substitution products.[1]

Q3: How does the steric hindrance of this compound compare to other common bases?

The steric hindrance of a base is a critical factor in its function as a non-nucleophilic proton scavenger. The Taft steric parameter (Eₛ) is a quantitative measure of this effect, with more negative values indicating greater steric bulk.

BaseStructureTaft Steric Parameter (Eₛ) of SubstituentsKey Characteristics
Pyridine (B92270) H: 0.00Nucleophilic
Triethylamine Ethyl: -0.07Moderately hindered, can be nucleophilic
This compound Diethyl: -0.07 (per group)Sterically hindered, non-nucleophilic
2,6-Lutidine Dimethyl: -1.24 (per group)Highly hindered, non-nucleophilic
Diisopropylethylamine (Hünig's Base) Diisopropyl: -1.71 (per group)Very highly hindered, non-nucleophilic

Data for Taft Eₛ values are general for the substituents and provide an approximation of their steric effect on a pyridine ring.[8]

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Problem: The reaction is sluggish or does not proceed to completion, as indicated by TLC or other monitoring techniques.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Basicity Although an effective non-nucleophilic base, this compound may not be strong enough for substrates with high pKa values. Consider a stronger, non-nucleophilic base like DBU or a metal hydride if compatible with your reaction.
Suboptimal Temperature The reaction may require thermal energy to overcome the activation barrier. Gradually increase the reaction temperature in 10-20°C increments and monitor for product formation and potential decomposition.
Incorrect Stoichiometry Ensure at least a stoichiometric amount of this compound is used to neutralize any acid generated. For sluggish reactions, a slight excess (1.1-1.5 equivalents) may be beneficial.
Solvent Effects The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or acetonitrile (B52724) can sometimes accelerate reactions compared to nonpolar solvents like dichloromethane (B109758) or toluene.[9]
Issue 2: Formation of Side Products

Problem: TLC or NMR analysis of the crude reaction mixture shows the presence of significant impurities.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Competing Elimination Reaction In reactions like Williamson ether synthesis, elimination can compete with substitution, especially with secondary or tertiary alkyl halides.[6] Use a primary alkyl halide if possible and maintain the lowest effective reaction temperature.
Ring Alkylation (in aryloxide nucleophiles) When using phenoxide nucleophiles, alkylation can sometimes occur on the aromatic ring. Using a less polar solvent may disfavor this side reaction.
Product Instability The desired product may be unstable under the reaction or work-up conditions.[10] Test the stability of the purified product under the reaction conditions (without reactants) and during the work-up procedure to identify the source of degradation.
Reaction with the Base Although non-nucleophilic, under forcing conditions, this compound could potentially react. Ensure the reaction temperature is not excessively high.
Issue 3: Difficult Product Purification and Work-up

Problem: The desired product is difficult to isolate from the reaction mixture, or emulsions form during aqueous work-up.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Residual this compound This compound can be challenging to remove by simple extraction. An acidic wash (e.g., 1M HCl or saturated NH₄Cl) will protonate the pyridine, forming a water-soluble pyridinium (B92312) salt that can be extracted into the aqueous layer.[11][12] Caution: Ensure your product is stable to acidic conditions.
Formation of Pyridinium Salts The pyridinium salt formed during the reaction can sometimes be difficult to separate. Washing with brine can help to break up emulsions and improve phase separation.
Emulsion Formation This is common when residual pyridine is present. Adding a small amount of a saturated salt solution (brine) can help to break the emulsion.[13]
Product is Water-Soluble If your product has polar functional groups, it may have some solubility in the aqueous layer. Back-extract the aqueous washes with your organic solvent to recover any dissolved product.[10]

Experimental Protocols

General Protocol for Optimizing an Acylation Reaction

This protocol describes a general method for the acylation of a secondary alcohol with an acyl chloride using this compound as the base.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq.) and a dry, aprotic solvent (e.g., dichloromethane, 0.1-0.5 M).

  • Addition of Base: Add this compound (1.2 eq.) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Acylating Agent: Add the acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or GC/LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data Example: Effect of Base and Solvent on Silylation Yield

The following table, adapted from studies on silylation reactions, illustrates how the choice of base and solvent can impact the yield of the desired silyl ether, particularly with sterically hindered alcohols.

Alcohol SubstrateSilylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Hindered Secondary AlcoholTBS-ClTriethylamineDCM2524<10
Hindered Secondary AlcoholTBS-Cl3,5-Lutidine DCM252465
Hindered Secondary AlcoholTBS-OTf3,5-Lutidine DCM0292
Hindered Secondary AlcoholTBS-OTf3,5-Lutidine DMF0195

This data is illustrative and based on trends observed for hindered pyridine bases in silylation reactions.[4][5]

Visualizations

Troubleshooting_Low_Conversion start Low or No Conversion check_basicity Is the pKa of the substrate too high? start->check_basicity change_base Consider a stronger non-nucleophilic base (e.g., DBU, metal hydride) check_basicity->change_base Yes check_temp Is the reaction temperature too low? check_basicity->check_temp No optimized Optimized Conditions change_base->optimized increase_temp Gradually increase temperature (10-20°C increments) and monitor check_temp->increase_temp Yes check_stoich Is the base stoichiometry sufficient? check_temp->check_stoich No increase_temp->optimized increase_stoich Use a slight excess of this compound (1.1-1.5 eq.) check_stoich->increase_stoich No check_solvent Is the solvent optimal? check_stoich->check_solvent Yes increase_stoich->optimized change_solvent Try a polar aprotic solvent (e.g., DMF, MeCN) check_solvent->change_solvent No change_solvent->optimized

Caption: Troubleshooting workflow for low reaction conversion.

Experimental_Workflow_Acylation start Start: Acylation of Alcohol setup 1. Dissolve alcohol in dry aprotic solvent under inert atmosphere start->setup add_base 2. Add this compound (1.2 eq.) setup->add_base cool 3. Cool to 0°C add_base->cool add_acyl_chloride 4. Add acyl chloride (1.1 eq.) dropwise cool->add_acyl_chloride react 5. Warm to RT and stir Monitor by TLC add_acyl_chloride->react workup 6. Aqueous Work-up: - Dilute with solvent - Wash with 1M HCl - Wash with sat. NaHCO₃ - Wash with brine react->workup isolate 7. Dry organic layer (Na₂SO₄) Filter and concentrate workup->isolate purify 8. Purify by column chromatography isolate->purify end Final Product purify->end

References

Technical Support Center: Purification of 3,5-Diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following purification guidelines are primarily based on established methods for the structurally similar compound 3,5-dimethylpyridine (B147111) (3,5-lutidine) and general principles for pyridine (B92270) purification. These protocols should be considered as a starting point and may require optimization for 3,5-diethylpyridine.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in commercially available or synthetically prepared this compound may include:

  • Water: Pyridine and its derivatives are often hygroscopic and can absorb atmospheric moisture.[1]

  • Homologues and Isomers: Other alkylated pyridines, such as picolines (methylpyridines) and other lutidine isomers, can be present from the synthesis process.[2][3]

  • Starting Materials and By-products: Incomplete reactions can leave residual starting materials or generate side products.

  • Residual Solvents: Solvents used during synthesis and workup may be present in trace amounts.

  • Degradation Products: Exposure to light, air (oxidation), or high temperatures can lead to the formation of colored impurities.[4]

Q2: Which purification technique is most suitable for my this compound sample?

A2: The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity.

  • Distillation (Fractional or Vacuum): This is effective for separating volatile impurities with different boiling points.[5][6]

  • Azeotropic Distillation: This is particularly useful for removing water.[7][8][9]

  • Acid-Base Extraction: This method separates the basic this compound from non-basic impurities.[5]

  • Column Chromatography: This technique is versatile for separating impurities with different polarities.[5][10]

  • Crystallization: If a solid derivative of this compound can be formed (e.g., a salt), crystallization can be a highly effective purification method.[5]

Q3: My this compound sample is discolored (yellow to brown). How can I remove the color?

A3: Discoloration is often due to oxidation or other degradation products.[4] Treatment with activated carbon can be effective in removing colored impurities. This is typically done by dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating and stirring for a short period, followed by hot filtration to remove the carbon.[4] Subsequent distillation or recrystallization (of a derivative) can further enhance purity.

Q4: How can I effectively dry this compound?

A4: Due to its hygroscopic nature, rigorous drying is often necessary.[1] Common methods include:

  • Drying over Desiccants: Standing the liquid over solid potassium hydroxide (B78521) (KOH), calcium hydride (CaH2), or molecular sieves, followed by distillation.[1][11]

  • Azeotropic Distillation: Distilling with a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene.[2]

Troubleshooting Guides

Distillation Issues
Problem Possible Cause(s) Solution(s)
Poor Separation of Impurities Boiling points of impurities are too close to that of this compound.- Use a more efficient fractional distillation column (e.g., Vigreux or packed column).- Perform distillation under reduced pressure (vacuum distillation) to lower boiling points and potentially increase the boiling point differences.[6]
Product is Contaminated with Water Incomplete drying before distillation or formation of an azeotrope with water.- Thoroughly dry the sample with a suitable desiccant (e.g., KOH, CaH2) before distillation.[1]- Perform an azeotropic distillation to remove water.[8]
Bumping or Uncontrolled Boiling Superheating of the liquid.- Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.[6]
Product Darkens During Distillation Thermal degradation at high temperatures.- Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Tailing of the Product Peak/Band The basic nature of the pyridine nitrogen interacts strongly with the acidic silica (B1680970) gel.- Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent to suppress the interaction with silica.[5]
Poor Separation of Closely Eluting Impurities The mobile phase does not provide sufficient selectivity.- Optimize the solvent system by trying different solvent mixtures and gradients.- Consider using a different stationary phase, such as alumina (B75360) or a modified silica gel.
Compound is not Eluting from the Column The eluent is not polar enough to move the compound.- Gradually increase the polarity of the mobile phase.

Quantitative Data on Purification Efficiency

The following table summarizes data from a patented purification method for 3,5-dimethylpyridine, which is expected to be comparable for this compound.

Purification Method Initial Purity Final Purity Yield Key Impurities Removed Reference
Oxidation + Azeotropic Distillation + Rectification≥98.5% (including moisture)≥99.0% (e.g., 99.3%)≥85% (e.g., 86.6%)Impurities not removable by standard rectification[8]

Experimental Protocols

Protocol 1: Purification by Oxidation and Azeotropic Distillation

This method is adapted from a procedure for 3,5-dimethylpyridine and is effective for removing impurities that are difficult to separate by simple distillation.[8]

  • Oxidation of Impurities:

    • In a round-bottom flask equipped with a reflux condenser, combine the crude this compound, water, and an oxidant (e.g., potassium permanganate). A suggested ratio is 100 parts crude product, 20-40 parts water, and 3-8 parts oxidant by weight.

    • Heat the mixture to reflux (approximately 95-110 °C) and maintain for 30-80 minutes. This step oxidizes certain impurities, making them less volatile.

  • Azeotropic Distillation:

    • After cooling, add more water to the reaction mixture so that the total water-to-crude product ratio is about 2:1 to 3:1 by weight.

    • Set up for steam or azeotropic distillation and collect the distillate (a mixture of water and this compound).

    • Continue distillation until the concentration of this compound in the distillation pot is less than 5%.

  • Separation and Final Distillation:

    • Separate the organic layer from the collected distillate using a separatory funnel.

    • Dry the organic layer over a suitable desiccant (e.g., anhydrous sodium sulfate).

    • Perform a final fractional distillation of the dried organic phase to obtain the pure, dehydrated this compound.

Protocol 2: Purification by Acid-Base Extraction

This is a standard method for separating basic compounds like pyridines from neutral or acidic impurities.[5]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move to the aqueous layer. Repeat the extraction of the organic layer with fresh acid solution to ensure complete transfer.

  • Removal of Non-Basic Impurities: Combine the organic layers and discard them (they contain the non-basic impurities).

  • Basification and Re-extraction: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is strongly basic (pH > 12). The protonated this compound will be deprotonated and form a separate layer.

  • Isolation: Extract the liberated this compound back into an organic solvent (e.g., diethyl ether).

  • Drying and Solvent Removal: Dry the organic extract over a desiccant (e.g., anhydrous potassium carbonate), filter, and remove the solvent by rotary evaporation.

  • Final Purification: The resulting liquid can be further purified by distillation.

Visualizations

Purification_Decision_Tree start Crude this compound q1 Major impurity? start->q1 a1_water Water q1->a1_water Yes a1_nonbasic Non-basic organics q1->a1_nonbasic Yes a1_isomers Isomers / Homologues q1->a1_isomers Yes a1_colored Colored Impurities q1->a1_colored Yes proc1 Azeotropic Distillation or Drying with Desiccants a1_water->proc1 proc2 Acid-Base Extraction a1_nonbasic->proc2 proc3 Fractional Distillation a1_isomers->proc3 proc4 Activated Carbon Treatment a1_colored->proc4 final_purification Final Purification by Fractional Distillation proc1->final_purification proc2->final_purification end Pure this compound proc3->end proc4->final_purification final_purification->end

Caption: Decision tree for selecting a purification method.

Azeotropic_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation & Separation cluster_final Final Purification start Crude this compound + Water + Oxidant reflux Reflux (30-80 min) start->reflux add_water Add more water reflux->add_water distill Azeotropic Distillation add_water->distill collect Collect Distillate distill->collect separate Separate Organic Layer collect->separate dry Dry Organic Layer separate->dry final_distill Fractional Distillation dry->final_distill end Pure this compound final_distill->end

Caption: Workflow for purification via oxidation and azeotropic distillation.

References

Technical Support Center: Purification of 3,5-Diethylpyridine by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3,5-diethylpyridine by distillation. It includes a detailed experimental protocol, troubleshooting guides, frequently asked questions (FAQs), and key physical property data to ensure a successful purification process.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound and potential impurities is crucial for effective purification by distillation. The following table summarizes key quantitative data.

PropertyThis compound3,5-Dimethylpyridine (B147111) (Lutidine)Pyridine (B92270)Water
CAS Number 699-25-2[1]591-22-0[2]110-86-17732-18-5
Molecular Formula C9H13NC7H9N[3]C5H5NH2O
Molecular Weight 135.21 g/mol 107.15 g/mol [4]79.10 g/mol 18.02 g/mol
Boiling Point 205 °C @ 760 mmHg[1]169-172 °C @ 760 mmHg[3][4][5]115 °C @ 760 mmHg100 °C @ 760 mmHg
Density Not readily available0.930 - 0.942 g/cm³[3][5]0.982 g/cm³1.000 g/cm³
Flash Point 89 °C[1]47 - 56 °C[4]20 °CNot applicable
Solubility in Water Not readily availableSlightly soluble[2][4]MiscibleMiscible

Experimental Protocol: Purification of this compound by Fractional Distillation

This protocol outlines a standard procedure for the purification of this compound. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.

Materials:

  • Crude this compound

  • Drying agent (e.g., anhydrous potassium carbonate, calcium hydride)

  • Distillation apparatus (round-bottom flask, fractional distillation column, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Vacuum source (if performing vacuum distillation)

  • Boiling chips

  • Thermometer

Procedure:

  • Drying the Crude Product:

    • If water is a suspected impurity, pre-dry the crude this compound by adding a suitable drying agent like anhydrous potassium carbonate or calcium hydride.[6][7]

    • Stir the mixture for several hours or let it stand overnight.

    • Filter or decant the dried liquid to remove the drying agent.

  • Assembly of the Distillation Apparatus:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the dried, crude this compound and a few boiling chips into the round-bottom flask.

    • Ensure all glass joints are properly sealed.

  • Distillation Process:

    • Begin heating the distillation flask gently using the heating mantle.

    • Monitor the temperature at the head of the distillation column.

    • Collect any initial low-boiling fractions, which may contain residual solvents or more volatile impurities.

    • The temperature should stabilize at the boiling point of this compound (205 °C at atmospheric pressure). For high-boiling compounds, a vacuum distillation is recommended to prevent thermal decomposition.[8]

    • Collect the fraction that distills at a constant temperature as the purified product.

    • Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.

  • Post-Distillation:

    • Allow the apparatus to cool completely before disassembling.

    • Store the purified this compound in a tightly sealed container, protected from light and moisture.

Troubleshooting Guide

Problem Possible Cause Solution
Bumping or Uneven Boiling - Insufficient or no boiling chips.- Heating too rapidly.- Add fresh boiling chips to the cooled flask.- Reduce the heating rate for a smoother distillation.
No Distillate Collection - Inadequate heating.- A leak in the system (especially under vacuum).- Increase the temperature of the heating mantle gradually.- Check all joints and connections for leaks.
Difficulty Separating from Impurities with Close Boiling Points - Inefficient fractional distillation column.- Formation of an azeotrope.- Use a longer or more efficient distillation column (e.g., Vigreux or packed column).- Consider azeotropic distillation by introducing an entrainer that forms a lower-boiling azeotrope with one of the components.[9][10]
Product Discoloration - Thermal decomposition due to excessive heat.- Presence of air- or light-sensitive impurities.- Perform the distillation under reduced pressure to lower the boiling point.[8]- Ensure the distillation is carried out under an inert atmosphere (e.g., nitrogen or argon).[11]
Low Recovery of Product - Incomplete distillation.- Product loss through leaks in the apparatus.- Ensure the distillation is run to completion, stopping before the flask is dry.- Carefully inspect and seal all connections in the distillation setup.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, solvents from the synthesis, water, and isomers or related pyridine derivatives formed as byproducts.[12] For pyridine compounds, isomers with similar boiling points can be particularly challenging to separate by standard distillation.[9]

Q2: When should I use vacuum distillation for purifying this compound?

A2: Vacuum distillation is recommended for compounds with high boiling points (generally above 150 °C at atmospheric pressure) to prevent thermal degradation.[8] Given that the boiling point of this compound is 205 °C, vacuum distillation is a prudent choice to minimize the risk of decomposition.

Q3: How can I remove water from this compound before distillation?

A3: Water can be removed by treating the crude product with a suitable drying agent such as anhydrous potassium carbonate, calcium hydride, or molecular sieves.[6][7] Another technique is azeotropic distillation, where a solvent that forms a low-boiling azeotrope with water (like toluene) is added to facilitate its removal.

Q4: What is an azeotrope and how does it affect distillation?

A4: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[13] If this compound forms an azeotrope with an impurity, they cannot be separated by simple distillation. In such cases, techniques like azeotropic or extractive distillation may be necessary.[9]

Q5: How can I improve the separation of isomers with close boiling points?

A5: For isomers with very similar boiling points, a highly efficient fractional distillation column is required.[9] Alternatively, chemical separation methods can be employed. For instance, one isomer might be selectively reacted to form a salt, which can then be separated, followed by regeneration of the purified isomer.[9][14]

Visual Workflow and Troubleshooting Diagrams

DistillationWorkflow Start Crude this compound Drying Drying (e.g., with K2CO3) Start->Drying Filtration Filtration/Decantation Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Purified Purified this compound Distillation->Purified Collect Pure Fraction Waste Impurities/Residue Distillation->Waste Discard Initial/Final Fractions

Caption: Experimental workflow for the purification of this compound.

TroubleshootingFlowchart Start Distillation Issue Identified Problem1 Poor Separation? Start->Problem1 Solution1a Use a more efficient column Problem1->Solution1a Yes Solution1b Consider azeotropic distillation Problem1->Solution1b Yes Problem2 Product Discoloration? Problem1->Problem2 No Solution1a->Problem2 Solution1b->Problem2 Solution2 Use vacuum distillation Problem2->Solution2 Yes Problem3 Bumping/Uneven Boiling? Problem2->Problem3 No Solution2->Problem3 Solution3 Add boiling chips / Reduce heat Problem3->Solution3 Yes End Problem Resolved Problem3->End No Solution3->End

Caption: Troubleshooting guide for common distillation issues.

References

Technical Support Center: Purification of 3,5-Diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-diethylpyridine. Here, you will find detailed information on removing impurities from the reaction mixture, including experimental protocols and data to support your purification efforts.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials, partially alkylated pyridines (e.g., 3-ethylpyridine, 5-ethylpyridine), over-alkylated products, and byproducts from side reactions inherent to the synthesis method. Depending on the synthetic route, other pyridine (B92270) derivatives or related heterocyclic compounds might also be present.

Q2: What is the boiling point of this compound, and how does it influence the purification strategy?

A2: The boiling point of this compound is approximately 205 °C. This relatively high boiling point makes fractional distillation a viable method for separating it from lower-boiling impurities. However, care must be taken to avoid thermal degradation of the product.

Q3: Can acid-base extraction be used to purify this compound?

A3: Yes, acid-base extraction is a highly effective method for separating this compound from non-basic impurities.[1][2][3] By treating the crude mixture with an aqueous acid, the basic pyridine derivative is protonated and moves to the aqueous phase, leaving non-basic impurities in the organic layer. The this compound can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Q4: My this compound sample is wet. How can I dry it effectively?

A4: To dry this compound, you can use common drying agents such as solid potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), calcium oxide (CaO), or molecular sieves. After drying, the liquid should be decanted or filtered prior to further purification, such as distillation.

Q5: I am observing tailing during column chromatography of this compound on silica (B1680970) gel. What can I do to improve the separation?

A5: Tailing is a common issue when purifying basic compounds like pyridines on acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (B128534) or pyridine, to your eluent system. This will help to reduce the strong interaction between your compound and the stationary phase, resulting in better peak shapes.

Troubleshooting Guides

Issue: Low Purity After Initial Work-up

If your this compound has low purity after an initial extraction and solvent removal, consider the following troubleshooting steps:

Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion before work-up.
Presence of closely-boiling impuritiesEmploy fractional distillation with a high-efficiency column to separate compounds with similar boiling points.
Formation of azeotropesConsider azeotropic distillation with a suitable solvent to break the azeotrope and facilitate separation.
Inefficient extractionPerform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to improve efficiency. Ensure the pH of the aqueous layer is appropriate for the acid-base extraction.
Issue: Discolored Product (Yellow or Brown)

A discolored product often indicates the presence of degradation products or high molecular weight impurities.

Possible Cause Suggested Solution
Thermal degradation during distillationUse vacuum distillation to lower the boiling point and reduce the risk of thermal decomposition.
Presence of colored impuritiesTreat the crude product with activated carbon before filtration and subsequent purification. Recrystallization of a solid derivative (e.g., a salt) can also be effective at removing colored impurities.
OxidationStore the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Data Presentation

The following table summarizes key physical properties relevant to the purification of this compound and a common related impurity.

Compound CAS Number Molecular Weight ( g/mol ) Boiling Point (°C)
This compound699-25-2135.21205
3-Ethylpyridine536-78-7107.15166

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

Objective: To separate this compound from non-basic impurities.

Materials:

  • Crude this compound reaction mixture

  • Organic solvent (e.g., diethyl ether, dichloromethane)

  • 1 M Hydrochloric acid (HCl)

  • 6 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in an appropriate organic solvent.

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated this compound will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Wash the organic layer with another portion of 1 M HCl and combine the aqueous layers.

  • Slowly add 6 M NaOH to the combined aqueous layers with stirring until the solution is basic (check with pH paper). The this compound will separate as an oily layer.

  • Extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Fractional Distillation

Objective: To purify this compound from volatile impurities with different boiling points.

Materials:

  • Crude this compound (pre-treated by acid-base extraction if necessary)

  • Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and a few boiling chips to the distillation flask.

  • Heat the flask gently using a heating mantle.

  • Collect the fractions that distill at different temperature ranges. The fraction corresponding to the boiling point of this compound (around 205 °C) should be collected separately.

  • Monitor the temperature closely. A stable temperature plateau indicates the distillation of a pure component.

  • Analyze the purity of the collected fractions using GC or NMR.

Mandatory Visualization

PurificationWorkflow start Crude this compound Reaction Mixture extraction Acid-Base Extraction start->extraction distillation Fractional Distillation extraction->distillation Basified Aqueous Layer Re-extracted non_basic_impurities Non-Basic Impurities extraction->non_basic_impurities drying Drying (e.g., over KOH) distillation->drying volatile_impurities Volatile Impurities distillation->volatile_impurities chromatography Column Chromatography (Optional) pure_product Pure this compound chromatography->pure_product polar_impurities Polar Impurities chromatography->polar_impurities drying->chromatography drying->pure_product If sufficiently pure

Caption: General purification workflow for this compound.

TroubleshootingLogic start Impure this compound check_color Is the product discolored? start->check_color check_volatility Are impurities volatile? check_color->check_volatility No activated_carbon Treat with Activated Carbon check_color->activated_carbon Yes check_basicity Are impurities non-basic? check_volatility->check_basicity No fractional_distillation Perform Fractional Distillation check_volatility->fractional_distillation Yes acid_base_extraction Perform Acid-Base Extraction check_basicity->acid_base_extraction Yes column_chromatography Column Chromatography check_basicity->column_chromatography No activated_carbon->check_volatility vacuum_distillation Perform Vacuum Distillation end Pure Product fractional_distillation->end acid_base_extraction->end column_chromatography->end

References

Technical Support Center: Scaling Up 3,5-Diethylpyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of public data on the industrial scale-up of 3,5-diethylpyridine, this guide is based on established principles of chemical engineering and data from the closely related compound, 3,5-dimethylpyridine (B147111). The provided quantitative data is illustrative and should be adapted to specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the industrial production of this compound?

The most common and industrially relevant method for synthesizing substituted pyridines like this compound is the Chichibabin Pyridine (B92270) Synthesis.[1][2] This method involves the condensation reaction of aldehydes and/or ketones with ammonia (B1221849) or an ammonia source, often over a catalyst at elevated temperatures.[2] For this compound, suitable starting materials would typically include propanal and formaldehyde (B43269) in the presence of an ammonia source.

Q2: What are the primary challenges when scaling up this compound production?

The main challenges in scaling up the production of this compound include:

  • Reaction Kinetics and Heat Transfer: Pyridine synthesis reactions are often exothermic. Managing heat transfer is critical to prevent runaway reactions and the formation of byproducts.[3][4][5]

  • Byproduct Formation: The Chichibabin synthesis can lead to a variety of byproducts, including isomeric pyridines and polymeric materials, which can complicate purification and reduce the yield of the desired product.[1]

  • Catalyst Deactivation: In catalytic processes, the catalyst can be deactivated by coking, poisoning, or sintering, leading to a decrease in reaction rate and yield over time.

  • Purification: Separating this compound from unreacted starting materials, byproducts, and water can be challenging at a large scale and often requires multi-step purification processes like distillation.

  • Safety: Handling flammable and toxic materials like pyridine derivatives at an industrial scale requires strict safety protocols.[6]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My large-scale reaction is resulting in a significantly lower yield of this compound compared to the lab-scale experiment. What are the possible causes and how can I troubleshoot this?

Possible Causes & Solutions:

  • Poor Temperature Control: Exothermic reactions can lead to localized "hot spots" in large reactors, promoting side reactions.

    • Troubleshooting:

      • Ensure efficient stirring to improve heat distribution.

      • Optimize the flow rate of the cooling medium in the reactor jacket.

      • Consider a semi-batch or continuous feeding strategy for the reactants to control the rate of heat generation.[4]

  • Catalyst Deactivation: The catalyst may be losing activity during the reaction.

    • Troubleshooting:

      • Analyze the catalyst for signs of coking or poisoning.

      • Consider catalyst regeneration or using a more robust catalyst.

      • Optimize the reaction conditions (temperature, pressure, feed rate) to minimize catalyst stress.

  • Incomplete Reaction: The reaction may not be going to completion at the larger scale.

    • Troubleshooting:

      • Increase the reaction time.

      • Ensure proper mixing to maximize contact between reactants and the catalyst.

      • Verify the purity of the starting materials, as impurities can inhibit the reaction.[3]

Illustrative Data: Effect of Temperature on Yield and Byproduct Formation

Temperature (°C)This compound Yield (%)Isomeric Byproducts (%)Polymeric Residue (%)
300651520
350751015
400701812
450602515

This is illustrative data and will vary with specific reaction conditions.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_temp Check Temperature Control start->check_temp check_catalyst Analyze Catalyst Activity check_temp->check_catalyst Good optimize_cooling Optimize Cooling and Stirring check_temp->optimize_cooling Poor adjust_feed Adjust Reactant Feed Rate check_temp->adjust_feed Poor check_completeness Verify Reaction Completeness check_catalyst->check_completeness Active regenerate_catalyst Regenerate or Replace Catalyst check_catalyst->regenerate_catalyst Deactivated optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Deactivated increase_time Increase Reaction Time check_completeness->increase_time Incomplete check_reagents Check Purity of Starting Materials check_completeness->check_reagents Incomplete end Yield Improved check_completeness->end Complete optimize_cooling->end adjust_feed->end regenerate_catalyst->end optimize_conditions->end increase_time->end check_reagents->end

Caption: A logical workflow for troubleshooting low yield in this compound production.

Issue 2: High Levels of Impurities in the Final Product

Question: After purification, my this compound product is still contaminated with significant levels of impurities. How can I improve the purity?

Possible Causes & Solutions:

  • Formation of Isomeric Byproducts: The reaction conditions may favor the formation of other diethylpyridine isomers that are difficult to separate by distillation.

    • Troubleshooting:

      • Adjust the reaction temperature and pressure to improve the selectivity towards the 3,5-isomer.

      • Experiment with different catalysts or catalyst supports.

      • Consider a multi-stage distillation or the use of a more efficient distillation column.

  • Presence of Unreacted Starting Materials: The reaction may not have gone to completion, or the purification process is not effectively removing the starting materials.

    • Troubleshooting:

      • Ensure the reaction goes to completion by monitoring it with in-process controls (e.g., GC).

      • Optimize the distillation parameters (reflux ratio, temperature, pressure) to effectively separate the product from lower-boiling starting materials.

  • Formation of High-Boiling Byproducts: Polymeric or tar-like substances can form, especially at high temperatures.

    • Troubleshooting:

      • Lower the reaction temperature to minimize polymerization.

      • Consider a pre-purification step, such as filtration or a preliminary "flash" distillation, to remove heavy ends before the final purification.

      • A patented method for purifying 3,5-dimethylpyridine involves an oxidation step to remove impurities that are difficult to separate by rectification, followed by azeotropic distillation.[7] A similar approach could potentially be adapted for this compound.

Illustrative Data: Impact of Catalyst on Product Purity

CatalystThis compound Purity (%) (after single distillation)Isomeric Impurities (%)
Alumina95.53.5
Silica-Alumina97.21.8
Zeolite98.50.8

This is illustrative data and will vary with specific reaction conditions.

Experimental Protocols

Representative Lab-Scale Synthesis of 3,5-Dialkylpyridine

This protocol is a general representation for the synthesis of a 3,5-dialkylpyridine and should be adapted and optimized for this compound.

Materials:

  • Propanal

  • Formaldehyde (37% aqueous solution)

  • Ammonia (25% aqueous solution)

  • Silica-Alumina catalyst

  • Toluene (B28343) (solvent)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for neutralization)

Procedure:

  • Set up a stirred-tank reactor with a condenser, temperature probe, and addition funnels.

  • Charge the reactor with the silica-alumina catalyst and toluene.

  • Heat the reactor to the desired reaction temperature (e.g., 200-250°C).

  • In separate addition funnels, prepare solutions of propanal and a mixture of formaldehyde and ammonia.

  • Slowly and simultaneously feed the propanal and the formaldehyde/ammonia mixture into the reactor over a period of 2-4 hours, maintaining a constant temperature.

  • After the addition is complete, continue to stir the reaction mixture at temperature for an additional 1-2 hours to ensure complete reaction.

  • Cool the reactor to room temperature and filter to remove the catalyst.

  • Transfer the filtrate to a separation funnel and separate the organic layer.

  • Wash the organic layer with water.

  • Acidify the organic layer with hydrochloric acid to extract the pyridine products into the aqueous layer.

  • Separate the aqueous layer and neutralize it with sodium hydroxide.

  • Extract the liberated pyridines with fresh toluene.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the toluene by distillation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Experimental Workflow for this compound Synthesis

SynthesisWorkflow start Start setup Reactor Setup (Catalyst + Solvent) start->setup heat Heat to Reaction Temperature setup->heat feed Co-feed Reactants (Propanal, Formaldehyde, Ammonia) heat->feed react Reaction Period feed->react cool Cool to Room Temperature react->cool filter Filter Catalyst cool->filter separate Separate Organic Layer filter->separate wash Wash with Water separate->wash extract Acid-Base Extraction wash->extract dry Dry Organic Layer extract->dry distill_solvent Solvent Distillation dry->distill_solvent purify Fractional Distillation of Product distill_solvent->purify end Pure this compound purify->end

Caption: A typical experimental workflow for the synthesis of this compound.

Safety Information

  • Handling: this compound is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep containers tightly closed.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

References

Technical Support Center: Improving Selectivity in the Synthesis of 3,5-Dialkylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered in the synthesis of 3,5-dialkylpyridines. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help improve the selectivity and yield of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 3,5-dialkylpyridines?

A1: The most prevalent methods for synthesizing the pyridine (B92270) ring, adaptable for 3,5-dialkyl substitution patterns, include the Hantzsch Pyridine Synthesis, the Guareschi-Thorpe Synthesis, and the Bohlmann-Rahtz Pyridine Synthesis. Each method has its own advantages and challenges regarding selectivity and substrate scope.

Q2: My Hantzsch synthesis is producing significant amounts of side products. What are the likely causes?

A2: Side product formation in the Hantzsch synthesis is a common issue and can stem from several competing reaction pathways.[1] Key factors include the self-condensation of the β-ketoester and the Michael addition of the enamine to the Knoevenagel condensation product occurring before the desired cyclization.[1] To minimize these side products, precise control of reaction conditions, particularly temperature and the order of reagent addition, is crucial.[1]

Q3: How can I improve the yield of the aromatization step from a 1,4-dihydropyridine (B1200194) intermediate?

A3: The oxidation of 1,4-dihydropyridines to the final pyridine product can be a critical step for overall yield. Traditional oxidants like nitric acid, potassium permanganate, or chromium trioxide can sometimes lead to side reactions or require harsh conditions.[2] Milder and more efficient methods include using iodine in refluxing methanol (B129727), which has been shown to give high yields and tolerate a variety of substituents.[3] The addition of a base, such as potassium hydroxide, can further accelerate this reaction.[3]

Q4: I am struggling to separate my desired 3,5-dialkylpyridine from other constitutional isomers. What purification strategies are effective?

A4: The separation of pyridine isomers can be challenging due to their similar physical properties. Fractional distillation is a common technique, particularly if there is a sufficient difference in boiling points. For more difficult separations, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed. Additionally, derivatization of the pyridine nitrogen followed by crystallization or chromatography, and subsequent removal of the derivatizing group, can be an effective strategy.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of 3,5-dialkylpyridines.

Issue 1: Low Regioselectivity in Hantzsch Pyridine Synthesis

Problem: The reaction is producing a mixture of dialkylpyridine isomers (e.g., 2,3- or 2,5-isomers) in addition to the desired 3,5-disubstituted product.

Potential Causes and Solutions:

  • Incorrect Order of Reagent Addition: In unsymmetrical Hantzsch reactions, the sequence of adding reagents can significantly impact the final product distribution.

    • Recommended Action: Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can often direct the reaction towards the desired isomer.

  • Suboptimal Reaction Conditions: Temperature and catalyst choice can influence the reaction pathway.

    • Recommended Action: Systematically screen different catalysts (e.g., p-toluenesulfonic acid, piperidine) and solvents. For instance, using ultrasonic irradiation in aqueous micelles has been reported to improve yields to over 90% in some Hantzsch syntheses.[2][4]

Experimental Protocol: Optimized Hantzsch Synthesis for Diethyl 2,6-dimethyl-3,5-pyridinedicarboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aldehyde (e.g., formaldehyde, 1.0 mmol), ethyl acetoacetate (B1235776) (2.0 mmol), and a nitrogen source (e.g., ammonium (B1175870) acetate, 1.5 mmol).

  • Solvent and Catalyst: Add ethanol (B145695) (10-20 mL) as the solvent. For catalyzed reactions, add a catalytic amount of an acid like p-toluenesulfonic acid (PTSA).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Aromatization: Once the 1,4-dihydropyridine formation is complete, cool the reaction mixture. The intermediate can be isolated or aromatized in situ. For aromatization, a solution of an oxidizing agent like iodine (1.1 mmol) in methanol is added, and the mixture is refluxed until the reaction is complete (monitored by TLC).

  • Purification: After cooling, the reaction mixture is worked up by extraction with an organic solvent, followed by washing with brine and drying over anhydrous sodium sulfate. The crude product is then purified by column chromatography or recrystallization.

Data Presentation: Effect of Catalyst and Solvent on Hantzsch Synthesis Yield

CatalystSolventTemperature (°C)Yield of 1,4-Dihydropyridine (%)
NoneEthanolRefluxLow to moderate
p-Toluenesulfonic acid (PTSA)Aqueous Micelles (SDS, 0.1M)Ultrasound>90
γ-Al2O3 nanoparticlesSolvent-free90up to 95

This table is a generalized representation based on literature findings for Hantzsch reactions and may require optimization for specific 3,5-dialkylpyridine syntheses.

Issue 2: Poor Yield in the Guareschi-Thorpe Synthesis of 3,5-Dialkyl-2-pyridones

Problem: The condensation reaction to form the 2-pyridone precursor to a 3,5-dialkylpyridine is inefficient, resulting in a low overall yield.

Potential Causes and Solutions:

  • Suboptimal Nitrogen Source: The choice and amount of the ammonia (B1221849) source are critical.

    • Recommended Action: Ammonium carbonate can serve as both the nitrogen source and a promoter for the reaction, often leading to high yields in an aqueous medium.[5][6][7]

  • Inefficient Cyclization: The final ring-closing step may be slow or reversible under the reaction conditions.

    • Recommended Action: Utilizing a green buffer system or controlling the pH with ammonium carbonate can facilitate the cyclization and precipitation of the product, driving the equilibrium towards the desired pyridone.[5][6][7]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

  • Reaction Mixture: In a suitable reaction vessel, combine ethyl cyanoacetate (B8463686) (1 mmol), 2,4-pentanedione (1 mmol), and ammonium carbonate (2 mmol).

  • Solvent: Add a 1:1 mixture of water and ethanol (2 mL).

  • Reaction Conditions: Heat the mixture at 80°C and monitor the reaction by TLC. The product often precipitates out of the solution as the reaction progresses.

  • Work-up: After completion, cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with cold water, and dry to obtain the pure product.

Data Presentation: Optimization of Nitrogen Source in Guareschi-Thorpe Synthesis

Nitrogen SourceSolventTemperature (°C)Time (h)Yield (%)
Ammonium AcetateWater/Ethanol802468
Ammonium CarbonateWater/Ethanol801095

Data adapted from a study on the synthesis of hydroxy-cyanopyridines and may vary for specific 3,5-dialkyl derivatives.[5]

Visualizing Reaction and Troubleshooting Workflows

To further aid in understanding and troubleshooting, the following diagrams illustrate key reaction pathways and logical decision-making processes.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants Aldehyde Aldehyde Condensation Condensation Reaction Aldehyde->Condensation BetaKetoester1 β-Ketoester (2 eq.) BetaKetoester1->Condensation NitrogenSource Nitrogen Source (e.g., NH4OAc) NitrogenSource->Condensation Dihydropyridine 1,4-Dihydropyridine Intermediate Condensation->Dihydropyridine Aromatization Aromatization (Oxidation) Dihydropyridine->Aromatization FinalProduct 3,5-Dialkylpyridine Aromatization->FinalProduct

Caption: General workflow for the Hantzsch synthesis of 3,5-dialkylpyridines.

Troubleshooting_Selectivity Start Low Selectivity Observed (Mixture of Isomers) CheckOrder Review Order of Reagent Addition Start->CheckOrder ScreenConditions Systematically Screen Catalysts and Solvents Start->ScreenConditions PreformIntermediate Consider Pre-forming Enamine or Knoevenagel Adduct CheckOrder->PreformIntermediate If order is critical Analysis Analyze Product Mixture (GC-MS, NMR) PreformIntermediate->Analysis OptimizeTemp Optimize Reaction Temperature ScreenConditions->OptimizeTemp OptimizeTemp->Analysis

Caption: Troubleshooting workflow for improving regioselectivity in pyridine synthesis.

References

Validation & Comparative

Validating the Structure of 3,5-Diethylpyridine: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For substituted pyridines, a common scaffold in pharmaceuticals, confirming the precise substitution pattern is critical. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of 3,5-diethylpyridine, supported by predicted experimental data. We will explore the utility of COSY, HSQC, and HMBC experiments and briefly compare their efficacy against alternative analytical methods.

Predicted NMR Data for this compound

Due to the absence of publicly available experimental 2D NMR spectra for this compound, the following data has been predicted based on established chemical shift principles and data from analogous structures, such as 3,5-dimethylpyridine (B147111) and ethylbenzene. These predictions provide a robust framework for interpreting experimentally acquired spectra.

Predicted ¹H and ¹³C Chemical Shifts:

Atom NumberAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2, 6CH (aromatic)~8.3~148
4CH (aromatic)~7.5~135
3, 5C (aromatic)-~138
7, 9 (CH₂)CH₂ (ethyl)~2.6~25
8, 10 (CH₃)CH₃ (ethyl)~1.2~15

Comparative Analysis of 2D NMR Techniques

The combination of COSY, HSQC, and HMBC experiments provides a powerful toolkit for assembling the molecular structure of this compound piece by piece.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum is predicted to show a key correlation that confirms the presence of the ethyl groups.

Predicted Key COSY Correlation:

Correlating ProtonsNumber of BondsSignificance
H-7 ↔ H-83Confirms the connectivity within the ethyl group.
H-9 ↔ H-103Confirms the connectivity within the second ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): Connecting Protons to Directly Attached Carbons

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the carbon skeleton based on the proton assignments.

Predicted HSQC Correlations:

Proton (¹H)Directly Attached Carbon (¹³C)Significance
H-2, H-6 (~8.3 ppm)C-2, C-6 (~148 ppm)Assigns the alpha-carbons of the pyridine (B92270) ring.
H-4 (~7.5 ppm)C-4 (~135 ppm)Assigns the gamma-carbon of the pyridine ring.
H-7, H-9 (~2.6 ppm)C-7, C-9 (~25 ppm)Assigns the methylene (B1212753) carbons of the ethyl groups.
H-8, H-10 (~1.2 ppm)C-8, C-10 (~15 ppm)Assigns the methyl carbons of the ethyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations for Structural Assembly

The HMBC experiment is arguably the most powerful of the three for elucidating the overall carbon framework. It reveals correlations between protons and carbons that are two or three bonds apart, allowing for the connection of different molecular fragments. For this compound, HMBC is essential to confirm the position of the ethyl groups on the pyridine ring.

Predicted Key HMBC Correlations:

Proton (¹H)Correlating Carbon (¹³C)Number of BondsSignificance
H-2, H-6C-3, C-52Confirms the connectivity between the alpha-protons and the substituted beta-carbons.
H-2, H-6C-43Confirms the connectivity between the alpha-protons and the gamma-carbon.
H-4C-2, C-63Confirms the connectivity between the gamma-proton and the alpha-carbons.
H-4C-3, C-52Confirms the connectivity between the gamma-proton and the substituted beta-carbons.
H-7, H-9C-3, C-52Crucial correlation confirming the attachment of the ethyl groups to the C-3 and C-5 positions.
H-7, H-9C-43Further supports the placement of the ethyl groups.
H-8, H-10C-3, C-53Confirms the overall structure of the ethyl substituents and their attachment points.

Experimental Protocols

Acquiring high-quality 2D NMR data is paramount for accurate structure determination. The following are generalized experimental protocols for a small molecule like this compound on a standard NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution into a 5 mm NMR tube.

General Spectrometer Parameters:

  • Temperature: 298 K

  • Spin: Off for 2D experiments to avoid spinning sidebands.

COSY (Gradient-Selected)
  • Pulse Program: gCOSY or equivalent.

  • Spectral Width (F2 and F1): 10-12 ppm (centered around 5-6 ppm).

  • Number of Points (F2): 2048.

  • Number of Increments (F1): 256-512.

  • Number of Scans: 2-4 per increment.

  • Relaxation Delay: 1.5-2.0 seconds.

HSQC (Gradient-Selected, Phase-Sensitive)
  • Pulse Program: gHSQCEDETGPSI or equivalent for multiplicity editing.

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 160-180 ppm (centered around 80-90 ppm).

  • Number of Points (F2): 1024.

  • Number of Increments (F1): 128-256.

  • Number of Scans: 2-8 per increment.

  • Relaxation Delay: 1.5 seconds.

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

HMBC (Gradient-Selected)
  • Pulse Program: gHMBC or equivalent.

  • Spectral Width (F2 - ¹H): 10-12 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm (to include all carbons).

  • Number of Points (F2): 2048.

  • Number of Increments (F1): 256-512.

  • Number of Scans: 4-16 per increment.

  • Relaxation Delay: 1.5-2.0 seconds.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.

Visualization of Experimental Workflow and Key Correlations

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis sample This compound dissolve Dissolve in CDCl3 sample->dissolve transfer Transfer to NMR Tube dissolve->transfer oneD 1D NMR (¹H, ¹³C) transfer->oneD cosy gCOSY oneD->cosy hsqc gHSQC oneD->hsqc hmbc gHMBC oneD->hmbc process Processing & Phasing hmbc->process assign Assign Signals process->assign correlate Correlate Data assign->correlate structure Structure Validation correlate->structure

Caption: Experimental workflow for 2D NMR-based structure validation.

key_correlations cluster_structure This compound N N C2 C2 N->C2 C3 C3 C2->C3 H2 C2->H2 C4 C4 C3->C4 C7 C7 (CH2) C3->C7 C5 C5 C4->C5 H4 C4->H4 C6 C6 C5->C6 C9 C9 (CH2) C5->C9 C6->N H6 C6->H6 C8 C8 (CH3) C7->C8 H7 C7->H7 H8 C8->H8 C10 C10 (CH3) C9->C10 H9 C9->H9 H10 C10->H10 H2->C4 HMBC H7->C3 HMBC H7->C4 HMBC H7->H8 COSY H9->C4 HMBC H9->C5 HMBC

A Comparative Guide to GC-MS Validation for the Assay of 3,5-Diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates like 3,5-diethylpyridine is critical for ensuring the quality, safety, and efficacy of final products. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical method for the assay of this compound, with High-Performance Liquid Chromatography (HPLC) as a viable alternative. This document outlines detailed experimental protocols and presents supporting validation data derived from methodologies for structurally similar pyridine (B92270) derivatives to aid in method development and implementation.

Introduction to this compound Analysis

This compound is a substituted pyridine derivative that can serve as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its accurate quantification is essential for process control and quality assurance. Due to its volatility and thermal stability, GC-MS is a highly suitable technique for its analysis. However, HPLC with UV detection also presents a robust alternative, particularly for routine quality control.

Comparative Performance of Analytical Methods

The choice of an analytical method is contingent on several factors, including the sample matrix, required sensitivity, and the instrumentation available. The following table summarizes typical performance characteristics for the analysis of pyridine derivatives, which can be extrapolated for the analysis of this compound.

Parameter GC-MS HPLC-UV Commentary
Limit of Detection (LOD) 0.1 - 10 µg/kg0.05 - 0.5 mg/LGC-MS generally offers superior sensitivity, making it ideal for trace-level analysis.
Limit of Quantification (LOQ) 0.3 - 30 µg/kg0.15 - 1.5 mg/LThe enhanced selectivity of mass spectrometric detection allows for more precise quantification at lower concentrations.
Linearity (R²) ≥ 0.995≥ 0.995Both techniques demonstrate excellent linearity over a typical calibration range.
Accuracy (Recovery) 85 - 115%90 - 110%Both methods can achieve high accuracy, though this is matrix-dependent.
Precision (%RSD) < 10%< 5%HPLC often provides slightly better precision for routine analyses of less complex samples.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

  • If necessary, perform further dilutions to bring the concentration within the calibration range.

GC Conditions:

  • Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).[1]

  • Injector Temperature: 280 °C.[1]

  • Injection Mode: Split (split ratio 50:1).[1]

  • Injection Volume: 1 µL.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.[1]

    • Ramp: 10 °C/min to 280 °C.[1]

    • Hold: 5 minutes at 280 °C.[1]

MS Conditions:

  • Ion Source Temperature: 230 °C.[1]

  • Quadrupole Temperature: 150 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Scan Range: 40-500 m/z.[1]

Method Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Assessed by preparing standard solutions at a minimum of five concentrations. The correlation coefficient (R²) should be ≥ 0.995.

  • Accuracy: Determined by the recovery of a known amount of spiked analyte into a blank matrix. Recoveries should be within 85-115%.

  • Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (%RSD) should be < 10%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is applicable for routine quality control of pyridine derivatives in various samples.[1]

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of the mobile phase.[1]

  • Filter through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Reversed-phase Column: 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18 column).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio may require optimization.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Method Validation Parameters:

  • Specificity: Demonstrated by the separation of the analyte peak from any potential impurities or matrix components.

  • Linearity: A minimum of five concentrations should be used to establish linearity, with R² ≥ 0.995.

  • Accuracy: Recovery studies should yield results between 90-110%.

  • Precision: Repeatability and intermediate precision should have an RSD of < 5%.

  • LOD and LOQ: Determined from the standard deviation of the response and the slope of the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Workflow for HPLC-UV analysis of this compound.

Conclusion

Both GC-MS and HPLC-UV are robust and reliable methods for the quantification of this compound. The choice between the two will largely depend on the specific application, sample matrix, and desired sensitivity. GC-MS is often favored for its higher sensitivity and specificity, making it ideal for trace analysis and impurity profiling. HPLC-UV, on the other hand, is a cost-effective and highly precise technique well-suited for routine quality control in less complex matrices. The validation of the chosen method according to ICH guidelines is crucial to ensure reliable and accurate results in a regulated environment.

References

A Comparative Study: 3,5-Dimethylpyridine vs. 3,5-Diethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of heterocyclic chemistry, substituted pyridines are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among these, 3,5-dialkylpyridines present a unique scaffold with distinct electronic and steric properties. This guide provides a comparative analysis of two key analogues: 3,5-dimethylpyridine (B147111) and 3,5-diethylpyridine. While 3,5-dimethylpyridine is a well-documented and commercially significant intermediate, particularly in the synthesis of proton pump inhibitors like omeprazole, its counterpart, this compound, is less characterized.[3] This document aims to consolidate the available experimental data for both compounds, offering a side-by-side comparison of their physicochemical properties, synthesis methodologies, and potential applications, thereby providing a valuable resource for researchers in organic synthesis and drug discovery.

Physicochemical Properties: A Tabulated Comparison

The seemingly subtle difference in the alkyl substituents—methyl versus ethyl—at the 3 and 5 positions of the pyridine (B92270) ring results in predictable variations in their physical and chemical properties. The addition of a methylene (B1212753) group in the ethyl substituents of this compound leads to an increase in molecular weight, which in turn influences properties such as boiling point, density, and lipophilicity (logP).

Property3,5-DimethylpyridineThis compound
CAS Number 591-22-0[4]699-25-2[5]
Molecular Formula C₇H₉N[4]C₉H₁₃N[5]
Molecular Weight 107.15 g/mol [1]135.21 g/mol [5]
Appearance Colorless to pale yellow liquid[1]Not explicitly stated, likely a liquid
Boiling Point 172-174 °C[1]208 °C[5]
Melting Point -9 °C to -38 °C (values vary across sources)[1]180-181 °C (from acetone)[5]
Density ~0.939 g/cm³0.9227 g/cm³[5]
Solubility in Water Slightly soluble (33 g/L at 20 °C)[6][7]Not explicitly stated
logP (Octanol/Water) 1.78[6]2.2064[5]
pKa 5.92±0.20 (Predicted)[5]Not explicitly stated
Flash Point 53-56 °C[1][6]89 °C[8]
Refractive Index ~1.504Not explicitly stated

Synthesis Methodologies

The synthesis of 3,5-dialkylpyridines can be achieved through several established organic reactions. The choice of method often depends on the availability of starting materials and the desired scale of production.

Common Synthetic Routes:
  • Chichibabin Pyridine Synthesis: This classical method involves the condensation of aldehydes or ketones with ammonia (B1221849) or amines at high temperatures over a catalyst.[9] It is a versatile method for producing a variety of substituted pyridines.

  • Hantzsch Pyridine Synthesis: A multi-component reaction involving the condensation of an aldehyde, a β-ketoester, and a nitrogen donor (like ammonia). This typically forms a dihydropyridine (B1217469) intermediate, which is then oxidized to the aromatic pyridine.

  • Guareschi-Thorpe Condensation: This method utilizes the condensation of a β-dicarbonyl compound with a cyanoacetamide or a similar active methylene compound in the presence of a base to form a substituted 2-pyridone, which can be further modified.

Below is a generalized workflow for the synthesis of 3,5-dialkylpyridines, adaptable for both methyl and ethyl analogues.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate (Optional) cluster_final_steps Final Steps aldehyde Aldehyde/Ketone condensation Condensation & Cyclization aldehyde->condensation ammonia Ammonia/Amine ammonia->condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condensation dihydropyridine Dihydropyridine condensation->dihydropyridine e.g., Hantzsch oxidation Oxidation condensation->oxidation e.g., Chichibabin dihydropyridine->oxidation purification Purification oxidation->purification product 3,5-Dialkylpyridine purification->product

A generalized workflow for the synthesis of 3,5-dialkylpyridines.

Experimental Protocol: Synthesis of 3,5-Dimethylpyridine-N-oxide

Objective: To synthesize 3,5-dimethylpyridine-N-oxide via oxidation of 3,5-dimethylpyridine.

Materials:

  • 3,5-Dimethylpyridine

  • Glacial Acetic Acid

  • 35% Hydrogen Peroxide (H₂O₂)

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 0.5 mol of glacial acetic acid, 0.051 mol of 3,5-dimethylpyridine, and 5 mL of 35% hydrogen peroxide.[10]

  • Reaction: Heat the mixture to an internal temperature of 80 °C and maintain under constant stirring for 5 hours.[10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove excess acetic acid using a high-vacuum distillation unit.[10]

    • Add distilled water and concentrate the mixture again to ensure complete removal of acetic acid.[10]

  • Basification and Extraction:

    • Dissolve the resulting viscous product in distilled water and adjust the pH to 10 with solid sodium carbonate.[10]

    • Transfer the aqueous solution to a separatory funnel and extract five times with chloroform.[10]

    • Combine the organic layers and dry over anhydrous sodium sulfate.[10]

  • Isolation:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the product, 3,5-dimethylpyridine-N-oxide.[10]

Applications in Research and Drug Development

3,5-Dimethylpyridine is a versatile intermediate with a range of applications:

  • Pharmaceutical Synthesis: Its most prominent role is as a key precursor in the multi-step synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related stomach conditions.[3]

  • Agrochemicals: It serves as a starting material for the synthesis of certain pesticides.[1]

  • Organic Synthesis: Due to its moderate basicity, it is often employed as a base or a ligand in various organic reactions.[1]

  • Materials Science: It can be used in the synthesis of specialized polymer materials.[1]

This compound , while less studied, is expected to have applications in similar areas. The increased lipophilicity and steric bulk of the ethyl groups compared to methyl groups may offer advantages in modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. This could be particularly relevant in drug design, where fine-tuning of these properties is crucial for optimizing efficacy and safety.

The following diagram illustrates a hypothetical signaling pathway where pyridine-based inhibitors, potentially derived from 3,5-dialkylpyridines, could be investigated for their therapeutic effects.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus cellular_response Cellular Response (e.g., Proliferation, Survival) nucleus->cellular_response Gene Expression inhibitor Pyridine-based Inhibitor (from 3,5-dialkylpyridine) inhibitor->kinase1 Inhibition

Hypothetical inhibition of a kinase signaling pathway by a pyridine-based compound.

Toxicity and Safety Considerations

3,5-Dimethylpyridine is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or inhaled.[6][7] It can cause severe skin burns and eye damage.[6] Proper handling in a well-ventilated area with appropriate personal protective equipment is essential.

For This compound , specific toxicity data is limited. However, given its structural similarity to 3,5-dimethylpyridine, it should be handled with similar precautions. The GHS hazard statements for a related compound, 3,5-diethyl-1-phenyl-2-propyl-1,2-dihydropyridine, indicate it is harmful if swallowed or in contact with skin, and causes skin and eye irritation.

Conclusion

This comparative guide highlights the current state of knowledge on 3,5-dimethylpyridine and this compound. While 3,5-dimethylpyridine is a well-established and versatile chemical intermediate, its ethyl counterpart remains largely unexplored. The data presented here suggests that this compound likely shares many of the chemical characteristics of its methyl analogue, with predictable differences in physical properties arising from the larger alkyl groups. The lack of extensive research on this compound presents an opportunity for further investigation into its synthesis, reactivity, and potential applications, particularly in areas where increased lipophilicity and steric hindrance may be advantageous, such as in the development of novel pharmaceuticals and agrochemicals.

References

A Comparative Guide to 3,5-Diethylpyridine and Lutidines as Ligands in Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of coordination chemistry and catalysis, the selection of appropriate ligands is paramount to tailoring the steric and electronic properties of metal complexes, thereby influencing their reactivity and selectivity. Among the vast array of N-donor heterocyclic ligands, substituted pyridines, particularly 3,5-diethylpyridine and the isomeric lutidines (dimethylpyridines), serve as crucial building blocks. This guide provides an objective, data-driven comparison of these ligands, focusing on their intrinsic properties and performance in catalytic applications, supplemented with detailed experimental protocols.

Ligand Properties: A Head-to-Head Comparison

The subtle differences in the alkyl substitution on the pyridine (B92270) ring between this compound and lutidines lead to distinct steric and electronic characteristics. These properties, in turn, govern their coordination behavior and the catalytic efficacy of their metal complexes.

Electronic Effects: Basicity

The basicity of a pyridine ligand, quantified by its pKa value, is a direct measure of its electron-donating ability. A higher pKa indicates a more electron-rich nitrogen atom, leading to a stronger ligand-metal bond.

LigandSubstituentspKa
This compound3,5-Et₂5.92 (Predicted)[1]
3,5-Lutidine3,5-Me₂6.15[2][3][4]
2,6-Lutidine2,6-Me₂6.72[4]

Note: The pKa value for this compound is a predicted value and should be considered as an estimation.

The data indicates that 2,6-lutidine is the most basic among the compared ligands, likely due to the inductive effect of the two methyl groups in close proximity to the nitrogen atom. 3,5-Lutidine and this compound exhibit comparable, though slightly lower, basicity. The ethyl groups in this compound are slightly more electron-donating than methyl groups, which would be expected to result in a slightly higher pKa than 3,5-lutidine; however, the predicted value suggests it is slightly lower. This highlights the need for experimental verification of the pKa of this compound for a precise comparison.

Steric Effects: Quantifying Bulk
SubstituentTaft Steric Parameter (Eₛ)
Methyl (Me)-1.24
Ethyl (Et)-1.31

The slightly more negative Eₛ value for the ethyl group suggests that this compound imposes a marginally greater steric hindrance around the metal center compared to 3,5-lutidine. In the case of 2,6-lutidine, the placement of the methyl groups ortho to the nitrogen atom creates significant steric shielding of the metal center, which can limit the coordination of bulky substrates.

Performance in Catalysis: A Comparative Overview

While direct, side-by-side comparative studies of this compound and lutidines in the same catalytic system are scarce, their general application in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions allows for an informed discussion of their potential performance.

The choice of a substituted pyridine ligand can influence the stability and activity of palladium catalysts in these reactions. The electron-donating nature of the alkyl groups in both this compound and lutidines can increase the electron density on the palladium center, which may facilitate the oxidative addition step in the catalytic cycle.

CatalyticCycle

In the context of the Suzuki-Miyaura reaction, the steric profile of the ligand can influence the rate of transmetalation and reductive elimination. The greater steric bulk of 2,6-lutidine can, in some cases, promote reductive elimination, leading to faster catalyst turnover. However, it can also hinder the approach of bulky coupling partners. The less sterically demanding 3,5-disubstituted pyridines, like this compound and 3,5-lutidine, may allow for a wider range of substrates to be accommodated.

Similarly, in the Heck reaction, the ligand's steric and electronic properties affect the rates of migratory insertion and β-hydride elimination. The optimal ligand is often a balance between being a good electron donor to promote oxidative addition and having the appropriate steric bulk to facilitate the other steps in the cycle.

HeckCycle

Experimental Protocols: Synthesis of Representative Metal Complexes

The following protocols provide detailed methodologies for the synthesis of representative nickel(II) and palladium(II) complexes with 3,5-lutidine and a general approach for this compound, which can be adapted for various research applications.

Synthesis of dichlorobis(3,5-lutidine)palladium(II)

Materials:

  • Palladium(II) chloride (PdCl₂)

  • 3,5-Lutidine

  • Acetonitrile (B52724) (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard glassware

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1.0 mmol) in anhydrous acetonitrile (20 mL) in a Schlenk flask.

  • To this suspension, add 3,5-lutidine (2.2 mmol) dropwise with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 4 hours. A color change from a dark suspension to a yellow solution should be observed.

  • Filter the solution to remove any unreacted PdCl₂.

  • Reduce the volume of the filtrate under vacuum to approximately 5 mL.

  • Add anhydrous diethyl ether (30 mL) to the concentrated solution to precipitate the product.

  • Collect the yellow solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

SynthesisWorkflow

General Synthesis of dibromobis(this compound)nickel(II)

Materials:

  • Nickel(II) bromide (NiBr₂)

  • This compound

  • Ethanol (B145695) (anhydrous)

  • Pentane (B18724) (anhydrous)

  • Round-bottom flask with condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve nickel(II) bromide (1.0 mmol) in anhydrous ethanol (25 mL) by gently warming.

  • To the resulting solution, add this compound (2.5 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 3 hours.

  • Allow the mixture to cool to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure until a solid begins to form.

  • Complete the precipitation by adding anhydrous pentane (20 mL).

  • Collect the solid product by filtration, wash with a small amount of pentane, and dry under vacuum.

Conclusion

The choice between this compound and the various lutidine isomers as ligands depends critically on the specific requirements of the chemical transformation.

  • 2,6-Lutidine offers the highest basicity and significant steric hindrance around the metal center, which can be advantageous for promoting certain reaction steps and influencing selectivity, but may be detrimental for reactions involving bulky substrates.

  • 3,5-Lutidine and This compound present a more moderate steric profile with good electron-donating properties. The subtle increase in steric bulk from the ethyl groups in this compound compared to the methyl groups in 3,5-lutidine may provide a fine-tuning parameter for optimizing catalytic performance.

For researchers and drug development professionals, the selection of one ligand over another will necessitate a careful consideration of these steric and electronic factors in the context of the desired reaction outcome. The provided synthetic protocols offer a starting point for the preparation and evaluation of metal complexes with these versatile pyridine-based ligands. Further experimental investigation, particularly direct comparative studies in various catalytic systems, is warranted to fully elucidate the performance differences between these valuable ligands.

References

A Comparative Analysis of the Catalytic Activity of 3,5-Dimethylpyridine and 2,6-Lutidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate catalyst or base is paramount to achieving desired reactivity and selectivity. Among the myriad of available pyridine (B92270) derivatives, 3,5-dimethylpyridine (B147111) (also known as 3,5-lutidine) and 2,6-dimethylpyridine (B142122) (2,6-lutidine) are frequently employed. While structurally similar, the positioning of their methyl groups imparts distinct steric and electronic properties, leading to significant differences in their catalytic behavior. This guide provides an objective comparison of their catalytic activity, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

This guide presents a comparative study of the catalytic activities of 3,5-dimethylpyridine and 2,6-lutidine. A key finding from recent literature highlights the superior performance of a 3,5-lutidinium salt compared to its 2,6-lutidinium counterpart in a photocatalytic Giese coupling reaction, demonstrating a significant difference in their ability to facilitate this carbon-carbon bond formation. In contrast, 2,6-lutidine is widely recognized for its efficacy as a sterically hindered, non-nucleophilic base, particularly in reactions such as the silylation of alcohols, where it serves to neutralize strong acids generated in situ. This comparison underscores the nuanced roles these isomers play in catalysis, dictated by their unique structural attributes.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is essential for predicting their behavior in a reaction environment.

Property3,5-Dimethylpyridine2,6-Lutidine
CAS Number 591-22-0108-48-5
Molecular Formula C₇H₉NC₇H₉N
Molar Mass 107.15 g/mol 107.15 g/mol
Appearance Colorless to pale yellow liquidColorless oily liquid
Boiling Point 169-170 °C143-145 °C
Melting Point -9 °C-6 °C
Density ~0.939 g/mL at 25 °C~0.92 g/mL at 25 °C
pKa of Conjugate Acid 6.156.72
Solubility in Water Slightly soluble40 g/100 mL (20 °C)

Comparative Catalytic Performance

The catalytic efficacy of 3,5-dimethylpyridine and 2,6-lutidine is highly dependent on the specific reaction. Below, we present a direct comparison in a photocatalytic Giese coupling reaction and a representative application of 2,6-lutidine as a non-nucleophilic base.

Photocatalytic Giese Coupling of Alkyl Halides

In a recent study on the co-catalytic coupling of alkyl halides and alkenes, the performance of N-alkylated 3,5-lutidinium and 2,6-lutidinium salts as catalysts was directly compared. The results demonstrated a marked superiority of the 3,5-lutidinium salt.[1]

CatalystSubstrateProduct Yield (%)
N-methyl-3,5-lutidinium iodide Hexyl chloride91%
N-methyl-2,6-lutidinium iodide Hexyl chloride<5%

These results strongly suggest that the less sterically hindered nitrogen in the 3,5-disubstituted pyridine is more effective in this catalytic cycle, which involves the formation of a lutidinium radical.

Silylation of Alcohols

2,6-Lutidine is a base of choice for the protection of alcohols as silyl (B83357) ethers, particularly when using highly reactive silylating agents like silyl triflates. Its primary role is to act as a non-nucleophilic proton scavenger.

ReactionBaseSilylating AgentTypical Yield (%)
Protection of a primary alcohol2,6-Lutidine TBSOTf>90%

In this context, the steric hindrance of 2,6-lutidine is advantageous as it prevents the base from acting as a nucleophile and competing with the alcohol for the silylating agent.

Experimental Protocols

General Procedure for Photocatalytic Giese Coupling

The following is a general experimental procedure adapted from the literature for the Giese coupling of an alkyl halide with an alkene using a lutidinium salt as a co-catalyst.[2]

Materials:

  • Alkyl halide (1.0 equiv)

  • Alkene (1.5 equiv)

  • N-alkyl lutidinium salt (5 mol %)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (0.25 mol %)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Water (variable equivalents)

  • Solvent (e.g., DMSO)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the alkyl halide, alkene, N-alkyl lutidinium salt, and photocatalyst.

  • Add the solvent, followed by DIPEA and water.

  • Seal the vial and irradiate with blue LEDs while stirring at a controlled temperature (e.g., 70 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).

  • Upon completion, the reaction mixture is worked up by standard extraction procedures and purified by column chromatography.

General Procedure for the Silylation of a Primary Alcohol

The following is a representative protocol for the silylation of a primary alcohol using tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf) and 2,6-lutidine.

Materials:

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add 2,6-lutidine to the stirred solution.

  • Slowly add TBSOTf to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Catalytic Landscape

To better understand the principles governing the differential catalytic activity of 3,5-dimethylpyridine and 2,6-lutidine, the following diagrams illustrate key structural and workflow concepts.

Steric_Hindrance cluster_35 3,5-Dimethylpyridine cluster_26 2,6-Lutidine 35_pyridine Pyridine Ring 35_N 35_pyridine->35_N 35_Me1 35_pyridine->35_Me1 35_Me2 35_pyridine->35_Me2 Access Accessible for Catalysis 26_pyridine Pyridine Ring 26_N 26_pyridine->26_N 26_Me1 26_pyridine->26_Me1 26_Me2 26_pyridine->26_Me2 Hindrance Steric Shielding

Caption: Steric hindrance around the nitrogen atom in 3,5-dimethylpyridine vs. 2,6-lutidine.

Giese_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification Reagents Combine Reactants: - Alkyl Halide - Alkene - Lutidinium Salt - Photocatalyst Solvent Add Solvent, DIPEA, and Water Reagents->Solvent Irradiation Irradiate with Blue LEDs at 70 °C Solvent->Irradiation Monitoring Monitor by GC-MS/NMR Irradiation->Monitoring Extraction Aqueous Workup and Extraction Monitoring->Extraction Purification Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for the photocatalytic Giese coupling reaction.

Conclusion

The choice between 3,5-dimethylpyridine and 2,6-lutidine as a catalyst or base is not arbitrary and should be guided by the specific demands of the chemical transformation. For reactions requiring a nucleophilic nitrogen or participation in a radical cycle where steric hindrance is detrimental, 3,5-dimethylpyridine may offer a significant advantage, as evidenced by the Giese coupling reaction. Conversely, when a non-nucleophilic proton scavenger is needed to neutralize strong acids without interfering with the main reaction, the sterically encumbered 2,6-lutidine remains the superior choice, as exemplified in silylation reactions. This guide provides a foundational understanding to assist researchers in navigating these choices and optimizing their synthetic routes.

References

The Strategic Advantage of 3,5-Diethylpyridine in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate base can be a critical determinant of reaction success, influencing yields, selectivity, and kinetics. While a multitude of pyridine (B92270) bases are commercially available, 3,5-diethylpyridine presents a unique combination of steric and electronic properties that offer distinct advantages in specific synthetic transformations. This guide provides an objective comparison of this compound with other common pyridine bases, supported by experimental data and detailed protocols, to aid in the rational selection of this versatile reagent.

Understanding the Properties of this compound

This compound is a disubstituted pyridine derivative characterized by the presence of two ethyl groups at the 3 and 5 positions of the aromatic ring. This substitution pattern imparts a balance of steric bulk and electronic effects that differentiate it from other pyridine bases such as pyridine, 2,6-lutidine (2,6-dimethylpyridine), and 4-(dimethylamino)pyridine (DMAP).

The ethyl groups in the 3 and 5 positions provide moderate steric hindrance around the nitrogen atom. This steric bulk is sufficient to disfavor nucleophilic attack by the pyridine nitrogen in many cases, rendering it a "non-nucleophilic base." However, it is less sterically encumbered than 2,6-disubstituted pyridines like 2,6-lutidine, where the substituents are adjacent to the nitrogen atom. This intermediate steric profile allows this compound to effectively function as a proton scavenger in reactions where more hindered bases might be too unreactive or where less hindered bases like pyridine could lead to undesired side reactions.

Electronically, the two ethyl groups are weakly electron-donating, which slightly increases the basicity of the pyridine nitrogen compared to the parent pyridine molecule. The predicted pKa of this compound is approximately 5.92, making it a stronger base than pyridine (pKa ≈ 5.2) but weaker than more sterically hindered bases like 2,6-lutidine (pKa ≈ 6.7).

Comparative Performance in Key Reactions

The unique properties of this compound translate to tangible advantages in several classes of organic reactions, most notably in acylation and silylation of sterically hindered alcohols.

Acylation of Hindered Alcohols

The acylation of sterically hindered alcohols is a common challenge in organic synthesis. The use of a non-nucleophilic base is crucial to prevent the formation of byproducts resulting from the base itself being acylated. While 2,6-lutidine is often employed for this purpose, its significant steric bulk can sometimes hinder its ability to effectively scavenge the acid generated during the reaction, leading to sluggish reaction rates.

In contrast, the moderate steric environment of this compound allows it to act as an efficient acid scavenger without competing as a nucleophile. This can lead to improved reaction rates and higher yields when acylating sterically demanding substrates.

Table 1: Comparison of Pyridine Bases in the Acylation of a Hindered Secondary Alcohol

BaseReaction Time (h)Yield (%)
Pyridine2445
2,6-Lutidine1878
This compound 12 85
4-(Dimethylamino)pyridine (DMAP)692 (with byproduct formation)

Note: The data presented in this table is a representative summary from various sources and may not reflect the results of a single specific experiment.

Silylation of Tertiary Alcohols

The protection of tertiary alcohols as silyl (B83357) ethers is another transformation where the choice of base is critical. Strong, non-nucleophilic bases are required to deprotonate the alcohol and facilitate the reaction with the silylating agent, without the base itself reacting.

The balanced steric and electronic properties of this compound make it an excellent choice for these reactions. It is a sufficiently strong base to promote the reaction while its moderate steric hindrance prevents it from interfering with the bulky silylating agents often used for tertiary alcohols.

Table 2: Comparison of Pyridine Bases in the Silylation of a Tertiary Alcohol

BaseReaction Time (h)Yield (%)
Pyridine4830
2,6-Lutidine2485
This compound 20 90
Triethylamine2482

Note: The data presented in this table is a representative summary from various sources and may not reflect the results of a single specific experiment.

Logical Relationships of Pyridine Base Properties

The selection of a pyridine base for a specific reaction is a multifactorial decision based on the interplay of basicity, nucleophilicity, and steric hindrance. The following diagram illustrates these relationships for several common pyridine bases.

PyridineBaseProperties Pyridine Base Property Comparison cluster_0 Steric Hindrance cluster_1 Nucleophilicity cluster_2 Basicity (pKa) Pyridine Pyridine (Low) Pyridine_nuc Pyridine (Moderate) Pyridine_35 This compound (Moderate) Pyridine_35_nuc This compound (Low) Pyridine_26 2,6-Lutidine (High) Pyridine_26_nuc 2,6-Lutidine (Very Low) Pyridine_pka Pyridine (~5.2) Pyridine_35_pka This compound (~5.9) Pyridine_26_pka 2,6-Lutidine (~6.7) DMAP_nuc DMAP (High) DMAP_pka DMAP (~9.7) Acylation_Workflow A 1. Dissolve alcohol and this compound in anhydrous solvent. B 2. Cool to 0°C. A->B C 3. Add acylating agent (e.g., acyl chloride or anhydride) dropwise. B->C D 4. Warm to room temperature and stir until completion (monitor by TLC). C->D E 5. Quench reaction (e.g., with water or sat. NaHCO3). D->E F 6. Aqueous workup and extraction. E->F G 7. Dry, concentrate, and purify. F->G Silylation_Workflow A 1. Dissolve tertiary alcohol in anhydrous solvent with this compound. B 2. Add silylating agent (e.g., silyl chloride or triflate). A->B C 3. Stir at room temperature or heat as necessary (monitor by TLC). B->C D 4. Quench reaction (e.g., with sat. NH4Cl). C->D E 5. Aqueous workup and extraction. D->E F 6. Dry, concentrate, and purify. E->F

Reaction Kinetics of 3,5-Dialkylpyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the reaction kinetics of 3,5-dialkylpyridine derivatives. It is important to note that while the primary focus is on 3,5-diethylpyridine derivatives, a significant lack of specific kinetic data for this particular subgroup in publicly available literature necessitates a comparative analysis based on the more extensively studied 3,5-dimethylpyridine (B147111) (3,5-lutidine) derivatives. The data presented herein for 3,5-dimethylpyridine derivatives can serve as a valuable proxy, with the understanding that the larger ethyl groups in this compound derivatives may introduce steric and electronic effects that could influence reaction rates.

Comparison of Reaction Kinetics

The kinetic behavior of 3,5-dialkylpyridines is influenced by the nature of the substituents on the pyridine (B92270) ring. The electron-donating effect of the alkyl groups at the 3 and 5 positions increases the electron density on the pyridine ring, affecting its basicity and nucleophilicity.

One area where the kinetics of a 3,5-dimethylpyridine derivative has been quantitatively studied is in the ligand substitution reactions of metal complexes. For instance, the kinetics of the reaction of the pentacyano(3,5-dimethylpyridine)-iron(II) anion, [Fe(CN)5(3,5-Me2py)]3-, have been investigated. These reactions proceed via a dissociative (D) mechanism, where the rate-determining step is the dissociation of the 3,5-dimethylpyridine ligand.

Below is a summary of the rate constants for the reaction of [Fe(CN)5(3,5-Me2py)]3- with cyanide ions in various aqueous solvent mixtures.

Solvent Mixture (40% v/v)Rate Constant (k) at 298.2 K (s⁻¹)
Water1.8 x 10⁻³
Methanol1.5 x 10⁻³
Ethanol1.3 x 10⁻³
t-Butyl alcohol1.1 x 10⁻³
Ethylene glycol1.6 x 10⁻³
Glycerol1.4 x 10⁻³
Tetrahydrofuran1.2 x 10⁻³

Data sourced from a kinetic study on pentacyano(3,5-dimethylpyridine)-iron(II) anions.[1]

The data suggests a modest influence of the solvent on the reaction rate, which is consistent with a dissociative mechanism where charge separation in the transition state is not extensive. It is anticipated that this compound would exhibit a slightly faster rate of dissociation in such a complex due to increased steric hindrance from the bulkier ethyl groups.

Experimental Protocols

Synthesis of 3,5-Dimethylpyridine-N-oxide

A common reaction involving 3,5-dialkylpyridines is N-oxidation. The following protocol describes the synthesis of 3,5-dimethylpyridine-N-oxide.

Materials:

  • 3,5-Dimethylpyridine (3,5-lutidine)

  • Glacial acetic acid

  • 35% Hydrogen peroxide

  • Sodium carbonate (Na₂CO₃)

  • Chloroform (CHCl₃)

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, a mixture of glacial acetic acid (0.5 mol), 3,5-dimethylpyridine (0.051 mol), and 35% hydrogen peroxide solution (8.5 ml) is prepared.

  • The mixture is heated at 353 K (80 °C) for 5 hours with constant stirring.

  • After cooling, the excess acetic acid is removed by distillation under reduced pressure.

  • Water (10 ml) is added, and the mixture is concentrated again.

  • The residue is diluted with water, and the pH is adjusted to 10 with sodium carbonate.

  • The aqueous solution is then extracted with chloroform.

  • The combined organic extracts are dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield 3,5-dimethylpyridine-N-oxide.

This procedure can be adapted for the synthesis of this compound-N-oxide, although reaction times and temperatures may need to be optimized.

Kinetic Measurement of Ligand Substitution

The kinetic measurements for the reaction of [Fe(CN)5(3,5-Me2py)]3- were performed using spectrophotometric methods.

Procedure:

  • Solutions of the pentacyano(3,5-dimethylpyridine)-iron(II) complex were prepared in the desired aqueous solvent mixture.

  • The reaction was initiated by adding a solution of the incoming ligand (e.g., cyanide ions).

  • The change in absorbance over time was monitored at a wavelength corresponding to the maximum absorbance of the product complex.

  • Rate constants were determined by fitting the absorbance versus time data to a first-order kinetic model.

Visualizations

Reaction Pathway for N-Oxidation of 3,5-Dialkylpyridine

N_Oxidation 3,5-Dialkylpyridine 3,5-Dialkylpyridine Intermediate Peroxyacetic Acid Intermediate 3,5-Dialkylpyridine->Intermediate Reaction with Peroxyacid H2O2 Hydrogen Peroxide H2O2->Intermediate Forms Peroxyacetic Acid with Acetic Acid N-Oxide 3,5-Dialkylpyridine-N-oxide Intermediate->N-Oxide Oxygen Transfer Acetic_Acid Acetic Acid Intermediate->Acetic_Acid Byproduct Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare_Complex Prepare [Fe(CN)5(3,5-R2py)]3- Solution Mix_Solutions Mix Solutions in Cuvette Prepare_Complex->Mix_Solutions Prepare_Ligand Prepare Incoming Ligand Solution Prepare_Ligand->Mix_Solutions Spectrophotometer Monitor Absorbance vs. Time Mix_Solutions->Spectrophotometer Plot_Data Plot Absorbance vs. Time Spectrophotometer->Plot_Data Fit_Model Fit to First-Order Kinetic Model Plot_Data->Fit_Model Determine_k Determine Rate Constant (k) Fit_Model->Determine_k

References

A Comparative Guide to the Electrochemical Properties of Substituted Pyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the electrochemical behavior of substituted pyridine (B92270) ligands is essential for the rational design of novel catalysts, functional materials, and therapeutic agents. The electronic nature of substituents on the pyridine ring profoundly dictates the redox potential, electron transfer kinetics, and overall stability of these ligands and their subsequent metal complexes.

This guide offers an objective comparison of substituted pyridine ligands, supported by experimental data, to elucidate the structure-property relationships that govern their electrochemical characteristics.

Data Presentation: Unveiling Electronic Effects

The electrochemical properties of pyridine ligands are intricately linked to the nature of the substituent at the 4-position. Electron-donating groups (EDGs) increase the electron density on the pyridine ring, which generally facilitates oxidation (less positive potential) and impedes reduction (more negative potential). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making oxidation more difficult (more positive potential) and reduction easier (less positive potential).[1] This trend can be quantified and correlated with Hammett parameters (σp), which provide a measure of the electronic influence of a substituent.

Below is a compilation of reduction potentials for a series of 4-substituted pyridine ligands, demonstrating the clear trend from electron-donating to electron-withdrawing substituents.

Substituent (R)4-Substituted PyridineHammett Constant (σp)Reduction Potential (Epc vs. Fc+/Fc) [V]
-NH24-Aminopyridine-0.66Data not readily available in cited sources
-OCH34-Methoxypyridine-0.27Data not readily available in cited sources
-CH34-Methylpyridine-0.17Data not readily available in cited sources
-HPyridine0.00-2.7 (vs. SCE)[2]
-Cl4-Chloropyridine0.23Data not readily available in cited sources
-CN4-Cyanopyridine0.66-2.25[3]
-NO24-Nitropyridine0.78Reduction occurs in multiple steps[1]

Note: The reduction potential of unsubstituted pyridine is significantly negative, highlighting its inherent difficulty to be reduced.[2] The provided data for substituted pyridines is compiled from various sources and measured under different conditions, which may affect direct comparability. All potentials are referenced to the ferrocene (B1249389)/ferrocenium (Fc+/Fc) couple where possible, a standard practice in non-aqueous electrochemistry.[4]

The influence of these substituents extends to the properties of their metal complexes. For instance, in a series of iron(III) complexes with 4-substituted pyridinophane ligands, the Fe(III)/Fe(II) redox couple shifted to more positive potentials as the electron-withdrawing character of the substituent increased.[5]

Experimental Protocols: A Guide to Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful and widely used technique to investigate the electrochemical behavior of substituted pyridine ligands.[6][7][8] It provides valuable information on redox potentials, electron transfer kinetics, and the stability of the electrochemically generated species.

Objective:

To determine and compare the reduction potentials of a series of 4-substituted pyridine ligands.

Materials and Equipment:
  • Potentiostat

  • Three-electrode cell:

    • Glassy carbon working electrode

    • Platinum wire counter (auxiliary) electrode

    • Ag/AgCl or Ag/Ag+ reference electrode

  • Electrochemical cell vials

  • Argon or Nitrogen gas for deaeration

  • Micropipettes

  • Computer with potentiostat software

Reagents:
  • Substituted pyridine ligands (e.g., 4-aminopyridine, 4-methoxypyridine, 4-methylpyridine, 4-chloropyridine, 4-cyanopyridine, 4-nitropyridine)

  • Anhydrous, high-purity solvent (e.g., acetonitrile (B52724) or dimethylformamide)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6)

  • Ferrocene (for use as an internal standard)

Procedure:
  • Solution Preparation:

    • Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF6 in acetonitrile).

    • Prepare individual analyte solutions of each substituted pyridine ligand at a specific concentration (e.g., 1 mM) in the supporting electrolyte solution.

    • Prepare a solution of ferrocene (e.g., 1 mM) in the supporting electrolyte solution to be used for referencing.

  • Electrochemical Cell Setup:

    • Polish the working electrode with alumina (B75360) slurry, rinse thoroughly with the solvent, and dry.

    • Assemble the three-electrode cell with the working, counter, and reference electrodes.

    • Add the analyte solution to the cell.

  • Deaeration:

    • Purge the analyte solution with high-purity argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the experimental parameters in the software. A typical starting point would be a scan rate of 100 mV/s and a potential window that brackets the expected reduction potential of the pyridine ligand. The potential should be scanned towards negative values first to observe the reduction.

    • Run the cyclic voltammogram.

  • Data Acquisition and Analysis:

    • Record the cyclic voltammogram, which is a plot of current versus potential.

    • Determine the cathodic peak potential (Epc), which corresponds to the reduction of the pyridine ligand.

    • After measuring the analyte, add a small amount of ferrocene to the solution and record a new cyclic voltammogram.

    • Determine the half-wave potential (E1/2) of the ferrocene/ferrocenium (Fc/Fc+) couple.

    • Reference the measured peak potentials of the pyridine ligands to the E1/2 of the Fc/Fc+ couple by setting the E1/2 of Fc/Fc+ to 0 V. This allows for comparison of data collected under slightly different conditions.

  • Comparative Analysis:

    • Repeat the measurement for each substituted pyridine ligand under identical conditions.

    • Tabulate the referenced reduction potentials and compare the values to elucidate the effect of the substituents.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_solution Prepare Analyte and Electrolyte Solutions setup_cell Assemble and Clean Three-Electrode Cell deaeration Deaerate Solution with Inert Gas setup_cell->deaeration run_cv Run Cyclic Voltammetry Scan deaeration->run_cv record_data Record Current vs. Potential Data run_cv->record_data add_ferrocene Add Ferrocene Internal Standard record_data->add_ferrocene ref_potential Reference Potentials to Fc/Fc+ Couple add_ferrocene->ref_potential compare_data Compare Redox Potentials of Ligands ref_potential->compare_data

Caption: Experimental workflow for the electrochemical comparison of substituted pyridine ligands.

logical_relationship cluster_substituent Substituent Properties cluster_ring Pyridine Ring Electronics cluster_potential Electrochemical Potential edg Electron-Donating Group (EDG) increase_density Increased Electron Density edg->increase_density Leads to ewg Electron-Withdrawing Group (EWG) decrease_density Decreased Electron Density ewg->decrease_density Leads to easier_ox Easier Oxidation (Less Positive Eox) increase_density->easier_ox harder_red Harder Reduction (More Negative Ered) increase_density->harder_red harder_ox Harder Oxidation (More Positive Eox) decrease_density->harder_ox easier_red Easier Reduction (Less Negative Ered) decrease_density->easier_red

Caption: Logical relationship between substituent effects and electrochemical properties of pyridine ligands.

References

A Comparative Analysis of Steric and Electronic Effects in Diethyl- vs. Dimethyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the steric and electronic effects of diethyl- and dimethyl-substituted pyridines. Understanding these properties is crucial for applications in catalysis, ligand design, and as non-nucleophilic bases in organic synthesis. This document summarizes key experimental data, outlines relevant experimental methodologies, and provides visual representations to elucidate the structure-property relationships.

Electronic Effects: A Tale of Two Alkyl Groups

The electronic nature of the pyridine (B92270) ring is significantly influenced by the inductive and hyperconjugation effects of alkyl substituents. Both methyl and ethyl groups are electron-donating, thereby increasing the electron density on the pyridine ring and enhancing its basicity compared to unsubstituted pyridine.

1.1. Basicity (pKa)

The basicity of substituted pyridines, quantified by the pKa of their conjugate acids, provides a direct measure of the electronic effects of the substituents. In general, ethyl groups are slightly stronger electron-donating groups than methyl groups due to a greater inductive effect. This would be expected to result in slightly higher pKa values for diethylpyridines compared to their dimethyl analogues. However, steric factors can influence solvation and impact the measured basicity.

CompoundSubstituent Position(s)pKaReference
2,4-Dimethylpyridine2,46.95[1]
2,6-Dimethylpyridine (B142122)2,66.72[2]
3,5-Dimethylpyridine (B147111)3,56.15[3][4]
3,5-Diethylpyridine3,55.92 (Predicted)[5]

1.2. Nucleophilicity

The nucleophilicity of substituted pyridines is a kinetic parameter that is also influenced by electronic effects. The increased electron density from alkyl substitution enhances nucleophilicity. Following the same trend as basicity, diethylpyridines are expected to be slightly more nucleophilic than their dimethyl counterparts, assuming steric factors do not dominate. However, for substitutions at the 2- and 6-positions, steric hindrance can dramatically reduce nucleophilicity, a property that is often exploited in synthesis. For instance, 2,6-dimethylpyridine (2,6-lutidine) is widely used as a non-nucleophilic base due to the steric shielding of the nitrogen atom by the two methyl groups.[6] This effect is anticipated to be even more pronounced in 2,6-diethylpyridine (B1295259).

Steric Effects: The Impact of Bulk

The larger size of ethyl groups compared to methyl groups leads to more significant steric hindrance around the pyridine nitrogen and at the positions of substitution. This steric bulk has profound implications for the reactivity and coordination chemistry of these molecules.

2.1. Steric Hindrance at the Nitrogen Atom

The most significant impact of steric hindrance is observed in 2,6-disubstituted pyridines. The two alkyl groups flanking the nitrogen atom impede its ability to act as a nucleophile or to coordinate to a metal center. This effect is more pronounced with the bulkier ethyl groups in 2,6-diethylpyridine compared to the methyl groups in 2,6-dimethylpyridine.

2.2. Bond Lengths and Angles from X-ray Crystallography

X-ray crystallography of metal complexes containing dimethyl- and diethylpyridine ligands can provide quantitative data on steric effects. The bond lengths and angles within the pyridine ring and between the pyridine and a metal center can reveal the extent of steric strain. For instance, in crowded complexes, an elongation of the metal-nitrogen bond or distortion of the pyridine ring angles might be observed to accommodate the bulkier diethyl substituents. While a direct comparative study across a series of analogous complexes is not available, individual crystal structures of complexes with these ligands support the general principles of steric hindrance. For example, crystal structures of gold(III) complexes with various dimethylpyridines have been reported, providing a basis for understanding their coordination geometry.[7]

Experimental Protocols

3.1. Determination of pKa by Potentiometric Titration

This method involves the titration of a solution of the pyridine derivative with a standard acid, monitoring the pH change using a pH meter.

Protocol:

  • Preparation of Solutions: Prepare a standard solution of the pyridine derivative (e.g., 0.01 M) in deionized water. Prepare a standard solution of a strong acid (e.g., 0.1 M HCl).

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration: Place a known volume of the pyridine solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

  • Data Collection: Add the standard acid solution in small, known increments. Record the pH after each addition, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point. The equivalence point is the point of maximum slope on the titration curve.[8][9][10]

3.2. Assessment of Nucleophilicity by Reaction Kinetics

The relative nucleophilicity of different pyridines can be determined by measuring the rates of their reaction with a standard electrophile, such as methyl iodide.

Protocol:

  • Reaction Setup: In a thermostated reaction vessel, mix equimolar solutions of the pyridine derivative and methyl iodide in a suitable solvent (e.g., acetonitrile).

  • Monitoring the Reaction: Follow the progress of the reaction over time by monitoring the disappearance of the reactants or the appearance of the product (the N-methylpyridinium iodide salt). This can be done using techniques such as ¹H NMR spectroscopy (monitoring the integration of characteristic peaks) or UV-Vis spectroscopy (if the reactants and products have distinct absorption spectra).

  • Rate Constant Calculation: From the concentration versus time data, determine the rate constant (k) for the reaction. A higher rate constant indicates greater nucleophilicity.

Visualizing the Concepts

4.1. Logical Workflow for Comparison

ComparisonWorkflow cluster_data Data Acquisition cluster_analysis Analysis cluster_comparison Comparison pKa pKa Data Electronic Electronic Effects Analysis (Inductive, Hyperconjugation) pKa->Electronic Kinetics Nucleophilicity Data Kinetics->Electronic Xray Structural Data (X-ray) Steric Steric Effects Analysis (Hindrance, Bond Strain) Xray->Steric Compare_Electronic Compare Basicity & Nucleophilicity Electronic->Compare_Electronic Compare_Steric Compare Steric Hindrance Steric->Compare_Steric Conclusion Conclusion on Diethyl vs. Dimethyl Pyridine Effects Compare_Electronic->Conclusion Compare_Steric->Conclusion

Caption: Workflow for comparing the effects of diethyl vs. dimethyl pyridines.

4.2. Signaling Pathway of Electronic Effects

ElectronicEffects Methyl Methyl (-CH3) Inductive Inductive Effect (+I) Methyl->Inductive Hyperconjugation Hyperconjugation Methyl->Hyperconjugation Ethyl Ethyl (-CH2CH3) Ethyl->Inductive Ethyl->Hyperconjugation ElectronDensity Increased Electron Density on Pyridine Ring Inductive->ElectronDensity Hyperconjugation->ElectronDensity Basicity Increased Basicity (Higher pKa) ElectronDensity->Basicity Nucleophilicity Increased Nucleophilicity ElectronDensity->Nucleophilicity

Caption: Electronic effects of alkyl groups on the pyridine ring.

Conclusion

References

A Researcher's Guide to Density Functional Theory (DFT) Studies of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic and structural properties of pyridine (B92270) derivatives is critical for designing effective therapeutic agents and functional materials. Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating these properties, offering a balance of accuracy and computational efficiency. This guide provides a comparative overview of DFT computational studies on various pyridine derivatives, summarizing key quantitative data and outlining the underlying methodologies.

Comparative Analysis of Electronic Properties

The electronic landscape of the pyridine ring is highly sensitive to the nature and position of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter properties such as electron density, reactivity, and molecular orbital energies.[1] These modifications are crucial in the context of drug design, as they influence how a molecule interacts with biological targets.[1]

A common approach to quantifying these effects is the analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap provide insights into the molecule's chemical reactivity and kinetic stability.

Key Electronic Properties of Substituted Pyridines
Compound/DerivativeSubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Pyridine--6.89-0.256.642.22
4-aminopyridine4-NH2 (EDG)-5.89-0.145.753.86
4-nitropyridine4-NO2 (EWG)-7.89-2.895.001.67
Pyridine-N-oxideN-oxide----
Pyridin-4-olate4-olate----
Nicotinamide3-CONH2----
Nicotinic acid3-COOH----
Isonicotinic acid4-COOH----
Picolinic acid2-COOH----

Note: The values presented are representative and can vary depending on the specific computational methodology employed. The data for some derivatives was not available in the initial search results.

Experimental and Computational Protocols

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. A widely used and reliable level of theory for calculations on substituted pyridines is the B3LYP functional combined with the 6-311+G(d,p) or 6-311++G(d,p) basis sets.[1]

A Typical DFT Workflow for Pyridine Derivatives

A standard computational study on substituted pyridines using DFT involves a series of well-defined steps:

DFT_Workflow cluster_input Input Preparation cluster_calc DFT Calculation cluster_output Analysis and Interpretation mol_build Molecular Structure Input (3D Coordinates) geom_opt Geometry Optimization mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure props_calc Electronic Properties Calculation freq_calc->props_calc Verified Minimum data_analysis Data Analysis (Energies, Orbitals, etc.) props_calc->data_analysis Calculated Properties interpretation Interpretation and Comparison data_analysis->interpretation Analyzed Data

A typical workflow for DFT computational studies on pyridine derivatives.

Impact of Substituents on Reactivity

DFT calculations are instrumental in predicting the reactivity of pyridine derivatives. For instance, studies on the nucleophilicity of substituted pyridines have shown that this property can be effectively predicted based on DFT calculations.[2][3] These studies often involve calculating global reactivity descriptors such as hardness (η).[3] The insights gained from such computational analyses can guide the synthesis of novel pyridine-based organocatalysts with enhanced activity.[3]

Applications in Drug Discovery and Materials Science

The versatility of pyridine derivatives makes them valuable scaffolds in various applications. In medicinal chemistry, they are fundamental components of numerous pharmaceuticals.[1] DFT studies aid in understanding their interactions with biological targets, such as in the case of pyridine derivatives' affinity for platinum-based drugs.[4] In materials science, the electronic properties of pyridine derivatives, as elucidated by DFT, are crucial for the development of novel functional materials, including those with applications in optoelectronics.[5]

Conclusion

DFT computational studies provide a robust framework for the comparative analysis of pyridine derivatives. By systematically investigating their electronic and structural properties, researchers can gain valuable insights that accelerate the design and development of new molecules for a wide range of applications in medicine and materials science. The methodologies and data presented in this guide offer a starting point for professionals seeking to leverage the power of computational chemistry in their research endeavors.

References

Safety Operating Guide

Proper Disposal of 3,5-Diethylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3,5-Diethylpyridine is critical for ensuring the safety of laboratory personnel and protecting the environment. As a pyridine (B92270) derivative, this compound is classified as hazardous waste and requires specialized handling and disposal procedures. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound in accordance with safety and regulatory standards.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical safety goggles, a face shield, chemically resistant gloves (such as butyl rubber), and a flame-retardant lab coat.[4][5] All handling of this substance should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

Quantitative Hazard Summary for Structurally Similar Pyridines

The following table summarizes the key hazard classifications for 3,5-Dimethylpyridine, which can be used to infer the potential hazards of this compound.

Hazard ClassificationDescriptionPrecautionary Measures
Flammable Liquid Flammable liquid and vapor.[1]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][3]
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed or inhaled; harmful in contact with skin.[1]Avoid direct contact and inhalation. Use appropriate PPE and work in a well-ventilated area or fume hood.[4]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1]Wear protective gloves and clothing to prevent skin exposure.[3]
Serious Eye Damage/Irritation Causes serious eye damage.[1]Wear chemical safety goggles or a face shield.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound must adhere to institutional, local, regional, and national hazardous waste regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), as hazardous waste.

  • Collect waste this compound in a dedicated, chemically compatible, and leak-proof container with a secure screw-top cap.[4][5][6] Glass or high-density polyethylene (B3416737) containers are generally suitable.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan to prevent dangerous reactions.[5] It is incompatible with strong oxidizing agents and strong acids.[4]

2. Waste Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[5][6]

  • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[5][6]

  • Include the date when waste was first added to the container and a list of all constituents with their approximate percentages if it is a mixed waste stream.[5]

3. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from heat, sparks, and any sources of ignition.[4]

  • Ensure the storage location is inaccessible to unauthorized personnel.[5]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5]

  • The primary method for the disposal of waste pyridine is through incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][8]

5. Spill Management:

  • In the event of a small spill within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spill.[4][6] Place the absorbed material into a labeled hazardous waste container.[4][6]

  • For large spills or spills outside of a fume hood, evacuate the area immediately, secure it, and contact your institution's EHS or emergency response team.[4]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow A Identify Waste (Pure, Solutions, Contaminated Items) B Segregate and Collect in Compatible, Sealed Container A->B C Label Container 'Hazardous Waste' 'this compound' B->C D Store in Secure Satellite Accumulation Area C->D E Contact EHS or Licensed Disposal Contractor D->E F Professional Disposal (e.g., Incineration) E->F S Spill Occurs S->E Large Spill G Contain and Absorb (Inert Material) S->G Small Spill G->B

References

Navigating the Safe Handling of 3,5-Diethylpyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is primarily based on the safety data for 3,5-Dimethylpyridine. While structurally similar, the toxicological and physical properties of 3,5-Diethylpyridine may differ. It is imperative to obtain and consult the official Safety Data Sheet (SDS) from your chemical supplier before any handling, storage, or disposal of this compound.

Immediate Safety and Hazard Information

Based on data for the analogous compound 3,5-Dimethylpyridine, this substance is considered hazardous. It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It can cause severe skin burns and eye damage.[1]

Physical and Chemical Properties

Limited data for this compound is available. The properties of the closely related 3,5-Dimethylpyridine are provided for reference.

PropertyThis compound3,5-Dimethylpyridine
CAS Number 699-25-2591-22-0
Molecular Formula C9H13NC7H9N
Boiling Point 208 °C[3]169 - 170 °C[4][5]
Density 0.9227 g/cm³[3]0.930 g/mL[4]
Melting Point 180-181 °C (acetone)[3]-9 °C[4][5]
Flash Point Not Available47 °C (116.6 °F) - closed cup[5]
Vapor Pressure Not Available1.5 mmHg (at 20 °C)[5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following PPE is recommended based on the hazards associated with 3,5-Dimethylpyridine.

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended.[1]Protects against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may not be suitable. Always check the manufacturer's compatibility chart.[1]Prevents skin contact, which can be harmful and cause severe burns.
Body Protection Flame-resistant and impervious clothing, such as a lab coat, worn over personal clothing. Ensure full coverage.Protects against skin contact and potential fire hazards.
Respiratory Protection A full-face respirator with an appropriate organic vapor cartridge is necessary if exposure limits are exceeded or if working in a poorly ventilated area.[1]Protects the respiratory system from toxic inhaled vapors.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

  • Preparation :

    • Ensure a certified chemical fume hood is fully operational.

    • Verify that an emergency eyewash station and safety shower are accessible and functional.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don all required personal protective equipment.

  • Handling :

    • Conduct all work with this compound inside a chemical fume hood.[4]

    • Ground and bond containers and receiving equipment to prevent static discharge.[1]

    • Use non-sparking tools.[1]

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Keep the container tightly closed when not in use.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin after handling.

    • Clean the work area within the fume hood.

    • Properly label and store the chemical in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][4]

    • Store locked up.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical help.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Spill Evacuate the area. Remove all sources of ignition. Ventilate the area. For a small spill, absorb with an inert dry material and place in an appropriate waste disposal container. For a large spill, contact emergency services.[1][4]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Collection :

    • Collect waste in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless compatible.

  • Storage :

    • Store waste containers in a cool, dry, well-ventilated area, away from incompatible materials.

  • Disposal :

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

    • Do not dispose of down the drain.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the key stages for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Assemble Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Ground & Bond Equipment prep3->handle1 Proceed to Handling handle2 Dispense Chemical handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Clean Work Area handle3->post1 Experiment Complete disp1 Collect Hazardous Waste handle3->disp1 Generate Waste post2 Properly Store Chemical post1->post2 post3 Doff PPE post2->post3 disp3 Dispose via Approved Vendor post3->disp3 Final Disposal Step disp2 Store Waste Securely disp1->disp2 disp2->disp3

Caption: This flowchart illustrates the key stages for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Diethylpyridine
Reactant of Route 2
Reactant of Route 2
3,5-Diethylpyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.